Technical Documentation Center

Ticagrelor Impurity M Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ticagrelor Impurity M

Core Science & Biosynthesis

Foundational

Ticagrelor Impurity M (CAS 274693-39-9): Mechanistic Origins, Analytical Profiling, and Control Strategies

Executive Summary As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory checkbox, but as a fundamental exercise in understanding molecular stability. Ticagrelor, a potent P2Y12 recep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory checkbox, but as a fundamental exercise in understanding molecular stability. Ticagrelor, a potent P2Y12 receptor antagonist used to prevent thrombotic events, is susceptible to specific degradation pathways. Ticagrelor Impurity M (also known as Ticagrelor Sulfone, CAS 274693-39-9) represents a critical quality attribute (CQA) that dictates the shelf-life and safety profile of the final drug product [1]. This whitepaper dissects the mechanistic origins of Impurity M, establishes self-validating analytical protocols for its quantification, and provides actionable data for pharmaceutical formulation teams.

Chemical Profiling and Structural Causality

Ticagrelor contains a highly reactive propylthio ether moiety. While this functional group is essential for the drug's allosteric binding to the P2Y12 receptor, it acts as a thermodynamic sink for oxidative stress.

When exposed to reactive oxygen species (ROS), peroxides, or catalytic trace metals during manufacturing, the sulfur atom undergoes a sequential two-step oxidation. The transformation from a propylthio ether to a propylsulfonyl group (Impurity M) fundamentally alters the molecule's electronic distribution, increasing its polarity and steric bulk[2].

Table 1: Physicochemical Properties of Ticagrelor Impurity M
PropertySpecification / Value
Chemical Name (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
CAS Number 274693-39-9
Molecular Formula C₂₃H₂₈F₂N₆O₆S
Molecular Weight 554.57 g/mol
Solubility Soluble in Methanol, Acetonitrile, and DMSO
Pharmacopeial Status Recognized as an oxidative degradation product (EP/USP)

Mechanistic Origin: The Oxidative Degradation Pathway

Understanding how Impurity M forms allows us to design robust control strategies. Forced degradation studies demonstrate that Ticagrelor is highly stable under acidic, neutral, and photolytic conditions, but exhibits profound vulnerability to oxidative and alkaline environments[3].

The oxidation of the thioether proceeds via a Ticagrelor Sulfoxide intermediate. Because the sulfoxide is relatively unstable and easily further oxidized, the reaction rapidly progresses to the stable Ticagrelor Sulfone (Impurity M).

G Tica Ticagrelor (API) Thioether Moiety Ox1 Oxidative Stress (e.g., H2O2, 10%) Tica->Ox1 Sulfoxide Ticagrelor Sulfoxide Intermediate Ox1->Sulfoxide +[O] ImpM Ticagrelor Impurity M (Sulfone, CAS 274693-39-9) Sulfoxide->ImpM +[O]

Figure 1: Stepwise oxidative degradation pathway of Ticagrelor to Impurity M.

Table 2: Forced Degradation Profiling of Ticagrelor
Stress ConditionReagent / TemperatureDurationDegradation ExtentMajor Degradant Observed
Oxidative 10% H₂O₂, 80°C5 HoursHigh (~20-26%)Impurity M (Sulfone) & Sulfoxide
Alkaline 0.1N NaOH, 80°C5 HoursModerate (~15%)De-ethylated product
Acidic 0.1N HCl, 80°C5 HoursLow (<5%)None significant
Thermal 105°C (Solid State)24 HoursLow (<2%)None significant

Analytical Strategy: Why LC-MS over GC?

Given the high molecular weight (554.57 g/mol ) and the highly polar, non-volatile nature of the sulfone moiety, Gas Chromatography (GC) is fundamentally unsuitable due to thermal degradation risks in the injection port [1].

Therefore, a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) system coupled with a Photodiode Array (PDA) and Electrospray Ionization Mass Spectrometry (ESI-MS) is the self-validating standard. The PDA ensures peak purity via spectral overlay, while MS/MS provides definitive structural elucidation of the +32 Da mass shift (addition of two oxygen atoms) compared to the parent API [4].

Workflow Prep Sample Preparation (0.1 mg/mL in MeOH) HPLC RP-HPLC Separation (C18 Column, Gradient) Prep->HPLC PDA PDA Detection (254 nm / 270 nm) HPLC->PDA MS ESI-MS/MS (Positive Ion Mode) HPLC->MS Data Impurity Quantification & Structural Validation PDA->Data MS->Data

Figure 2: Orthogonal analytical workflow for Impurity M detection.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to empower scientists to troubleshoot effectively.

Protocol A: Forced Degradation & Impurity Generation

Objective: To intentionally generate Impurity M for use as a reference marker in method validation.

  • Solubilization: Accurately weigh 100 mg of Ticagrelor API and transfer it into a 50 mL round-bottom flask. Dissolve in 5 mL of HPLC-grade Methanol.

    • Causality: Methanol ensures complete solubilization of the hydrophobic API, preventing biphasic reaction kinetics.

  • Oxidation Induction: Add 5 mL of 10% (v/v) Hydrogen Peroxide ( H2​O2​ ) to the solution.

    • Causality: H2​O2​ acts as the primary oxidizing agent, driving the thioether to sulfoxide, and subsequently to the sulfone.

  • Thermal Acceleration: Attach a reflux condenser and heat the mixture at 80°C for 5 hours.

    • Causality: Elevated thermal energy overcomes the activation energy barrier required for the second oxidation step (sulfoxide sulfone), maximizing the yield of Impurity M [3].

  • Quenching & Dilution: Cool the flask to room temperature. Dilute a 1 mL aliquot with mobile phase to a final concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: HPLC-PDA Quantification Method

Objective: Baseline separation of Ticagrelor and Impurity M.

  • Stationary Phase Selection: Install a C18 column (e.g., 100 x 4.6 mm, 3.5 µm).

    • Causality: The highly hydrophobic alkyl chains of the C18 phase effectively retain the non-polar cyclopropyl and difluorophenyl moieties of the analyte.

  • Mobile Phase Preparation:

    • Buffer (A): 0.1% Formic Acid in Milli-Q Water. (Causality: Formic acid suppresses the ionization of the triazolo-pyrimidine core, preventing peak tailing and improving resolution.)

    • Organic (B): 100% Acetonitrile.

  • Gradient Elution: Run a linear gradient from 20% B to 80% B over 20 minutes at a flow rate of 1.0 mL/min.

    • Causality: Impurity M (sulfone) is more polar than the parent Ticagrelor (thioether). Under reversed-phase conditions, Impurity M will elute before the API. The gradient ensures sharp peak shapes for both compounds.

  • Detection: Set the PDA detector to 254 nm.

    • Causality: The conjugated triazolo-pyrimidine ring exhibits a strong UV absorbance maximum at this wavelength, allowing for high-sensitivity quantification (LOD typically < 0.3 µmol/L) [1].

Conclusion

The control of Ticagrelor Impurity M (CAS 274693-39-9) is a critical parameter in the lifecycle management of Ticagrelor formulations. Because the API's thioether group is inherently susceptible to oxidation, manufacturing processes must strictly limit exposure to peroxides, atmospheric oxygen, and catalytic transition metals. By implementing the robust, causality-driven LC-MS and HPLC-PDA protocols outlined in this guide, analytical teams can ensure accurate impurity profiling, regulatory compliance, and ultimately, patient safety.

References

  • SynZeal. "Ticagrelor Sulfone | 274693-39-9 Reference Standard." SynZeal Research. Available at: [Link]

  • International Journal of Pharmaceutical Chemistry and Biological Sciences (IJPCBS). "DEVELOPMENT OF A VALIDATED HPLC-PDA METHOD FOR STABILITY INDICATING STUDY OF TICAGRELOR." IJPCBS. Available at: [Link]

Exploratory

A Deep Dive into Ticagrelor and its Sulfone Impurity: A Technical Guide for Drug Development Professionals

In the landscape of antiplatelet therapeutics, Ticagrelor stands as a cornerstone for managing acute coronary syndromes. Its efficacy, however, is intrinsically linked to its purity.

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of antiplatelet therapeutics, Ticagrelor stands as a cornerstone for managing acute coronary syndromes. Its efficacy, however, is intrinsically linked to its purity. The presence of impurities, even in trace amounts, can have significant implications for the safety and performance of the final drug product. This technical guide provides an in-depth analysis of Ticagrelor and a critical process-related impurity, Ticagrelor Impurity M, also known as Ticagrelor Sulfone. We will explore their chemical identities, formation pathways, analytical differentiation, and potential impact, offering a comprehensive resource for researchers and drug development professionals in the pharmaceutical industry.

The Chemical Identity of Ticagrelor and Impurity M

Ticagrelor is a cyclopentyltriazolopyrimidine, a class of direct-acting P2Y12 receptor antagonists.[1][2] Its chemical name is (1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-[1][3][4]-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol.[5][6]

Ticagrelor Impurity M, or Ticagrelor Sulfone, is a process-related impurity that can arise during the synthesis of Ticagrelor.[7] Its chemical name is (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1][3][4]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol.[7] The key structural difference lies in the oxidation of the propylthio group in Ticagrelor to a propylsulfonyl group in Impurity M.

cluster_0 Ticagrelor Active Pharmaceutical Ingredient cluster_1 Ticagrelor Impurity M (Sulfone) Ticagrelor Impurity_M

Caption: Chemical Structures of Ticagrelor and Ticagrelor Impurity M.

Formation and Synthesis Considerations

The formation of Ticagrelor Impurity M is primarily associated with the synthetic route of Ticagrelor. The propylthio ether linkage in the Ticagrelor molecule is susceptible to oxidation. This oxidation can occur during various stages of the manufacturing process, particularly if oxidizing agents are used or if the reaction conditions are not strictly controlled.[8]

Several synthetic pathways for Ticagrelor have been reported, and the choice of reagents and purification methods plays a crucial role in minimizing the formation of Impurity M and other process-related impurities.[9][10] For instance, the use of strong oxidizing agents in later stages of the synthesis should be carefully evaluated and controlled.[8]

Comparative Analysis: Ticagrelor vs. Impurity M

FeatureTicagrelor (API)Ticagrelor Impurity M (Sulfone)
Chemical Formula C23H28F2N6O4SC23H28F2N6O6S
Molecular Weight 522.57 g/mol [1]554.57 g/mol [7]
Key Functional Group Propylthio (-S-C3H7)Propylsulfonyl (-SO2-C3H7)
Formation Desired product of synthesis[9]Oxidation byproduct of Ticagrelor synthesis[7]
Potential Impact P2Y12 receptor antagonist; antiplatelet agent[2]Altered pharmacological activity, potential for toxicity

Analytical Methodologies for Differentiation and Quantification

The structural similarity between Ticagrelor and its sulfone impurity necessitates the use of high-resolution analytical techniques for their effective separation and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly employed methods for this purpose.[11][12][13]

Experimental Protocol: A Validated HPLC Method

This protocol is a representative example for the separation of Ticagrelor and its impurities, adapted from established methods.[14][][16]

Instrumentation:

  • HPLC system with a PDA detector (e.g., Agilent 1200 Series or equivalent)[13]

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[17]

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH adjusted to 8.2 with ammonium hydroxide) and an organic solvent (e.g., acetonitrile).[13]

  • Flow Rate: 1.0 mL/min[17]

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[17]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the Ticagrelor sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.[11]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The retention times of Ticagrelor and Ticagrelor Impurity M will be distinct under these conditions, allowing for their identification and quantification. The sulfone impurity is expected to be more polar and thus elute earlier than the parent drug.

  • Peak purity can be assessed using the PDA detector to ensure that the chromatographic peaks are not co-eluting with other impurities.[18]

cluster_workflow Analytical Workflow for Ticagrelor Impurity Profiling Sample_Prep Sample Preparation (Dissolution and Filtration) HPLC_Separation HPLC Separation (C18 Column, Gradient Elution) Sample_Prep->HPLC_Separation PDA_Detection PDA Detection (254 nm) HPLC_Separation->PDA_Detection Data_Analysis Data Analysis (Identification and Quantification) PDA_Detection->Data_Analysis

Caption: A typical analytical workflow for the analysis of Ticagrelor and its impurities.

Impact of Impurities on Drug Safety and Efficacy

The presence of impurities, such as Ticagrelor Impurity M, can have several detrimental effects on a drug product. The introduction of a sulfonyl group in place of a thioether can significantly alter the molecule's polarity, solubility, and, most importantly, its pharmacological and toxicological profile.

While specific toxicological data for Ticagrelor Impurity M is not extensively published in the public domain, regulatory bodies like the FDA and EMA have stringent guidelines for the control of impurities in drug substances.[19] It is crucial to characterize and control any impurity that is present at a level of 0.10% or higher.[10] Genotoxicity studies are often required for impurities that have a structural alert.[19][20] The presence of uncontrolled impurities can lead to:

  • Altered Efficacy: The impurity may have a reduced or no affinity for the P2Y12 receptor, leading to a decrease in the overall therapeutic effect.

  • Increased Toxicity: The impurity may have its own unique toxicological profile, potentially leading to adverse effects not associated with the pure API.

  • Impact on Stability: The presence of impurities can affect the stability of the drug product over its shelf life.

Conclusion

The control of impurities is a critical aspect of drug development and manufacturing. For a potent antiplatelet agent like Ticagrelor, ensuring the purity of the API is paramount to its safety and efficacy. Ticagrelor Impurity M, the sulfone analog of the active ingredient, represents a key process-related impurity that must be carefully monitored and controlled. Through the implementation of robust analytical methods, such as the HPLC protocol detailed in this guide, and a thorough understanding of the synthetic process, pharmaceutical scientists can ensure the quality and consistency of Ticagrelor, ultimately safeguarding patient health.

References

  • Hassane Sadou Yaye, Philippe-Henri Secretan, Theo Henriet, et al. Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis. 2015.
  • BRILINTA® (ticagrelor) tablets, for oral use.
  • Ticagrelor Impurities. SynZeal.
  • Purushottam Sutar, Nirmal Thakker. Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method. Shimadzu.
  • Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis.
  • Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method. LabRulez LCMS.
  • Method Development and Validation Approaches for Ticagrelor: An In-Depth Analytical Review. International Journal of Pharmaceutical Sciences.
  • Eric Goffin, Nicolas Jacques, Lucia Musumeci, et al.
  • Ticagrelor EP Impurities & USP Rel
  • Livia M Bueno, Joao W Manoel, Clarice F A Giordani, et al.
  • Ticagrelor-impurities.
  • Ticagrelor impurity E EP Reference Standard Sigma Aldrich. MilliporeSigma.
  • Analytical Method Development and Validation of Ticagrelor. Research and Reviews.
  • Ticagrelor - FDA Drug Approval Details.
  • Hassane Sadou Yaye, Philippe-Henri Secretan, Theo Henriet, et al. Determination of Ticagrelor chemical stability and characterization of its degradants. 5th International Conference and Exhibition on Pharmaceutics & Novel Drug Delivery Systems. 2015.
  • Ticagrelor Hydrochloride-impurities.
  • Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degrad
  • Ticagrelor and Impurities. BOC Sciences.
  • Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. International Journal of PharmTech Research. 2017.
  • Novel synthesis of Ticagrelor, an ant. JOCPR.
  • Pardeep Kumar, G. Madhusudhan, P. Pratap Reddy, et al. Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. PubMed.
  • Ticagrelor. PubChem.
  • Ticagrelor. PharmaCompass.com.
  • V Stanimirovic, A Nikolic, B Stanimirovic, et al. BRILIQUE /TICAGRELOR/ SAFETY PROFILE RELATED TO THRESHOLD OF TOXICOLOGICAL CONCERN /TTC/ FOR IMPURITIES UL127, UL133,UL13. pA2 Online.
  • HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegrad
  • The plausible mass fragmentation pathways for (A) Ticagrelor, (B) TIC...
  • Nonclinical Overview - Drug Substance Ticagrelor (AZD6140). GOV.UK. 2009.
  • Ticagrelor Impurity M. Benchchem.
  • DEVELOPMENT OF A VALIDATED HPLC-PDA METHOD FOR STABILITY INDICATING STUDY OF TICAGRELOR: A NOVEL ANTI-PL
  • Identification of the major degradation p
  • Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method. Shimadzu.
  • Chemical structure of ticagrelor.
  • 022433Orig1s000.
  • Identification and characteriza Ticagrelor dru ication and characterization of synthetic impurity in Ticagrelor drug substance n.
  • S. Venkat Rao, Rajeev Kumar Dubey, Ch. Anil Kumar, et al.
  • MSN TICAGRELOR IMPURITY.cdr.
  • Ticagrelor Sulfone Impurity. SynThink.
  • SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS REL
  • Ticagrelor. PubMed.
  • Ticagrelor Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities.

Sources

Foundational

Comprehensive Technical Guide on Ticagrelor TIC-5A Sulfone Impurity: Synonyms, Structural Characterization, and Analytical Methodologies

Executive Summary In the highly regulated landscape of pharmaceutical manufacturing, the impurity profile of an Active Pharmaceutical Ingredient (API) is as critical as the API itself. Ticagrelor, a potent P2Y12 receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the impurity profile of an Active Pharmaceutical Ingredient (API) is as critical as the API itself. Ticagrelor, a potent P2Y12 receptor antagonist used to prevent thrombotic events, undergoes a complex multi-step synthesis. During both its synthesis and subsequent shelf-life, the molecule is susceptible to oxidative degradation.

This technical whitepaper provides an in-depth analysis of the TIC-5A Sulfone Impurity , decoding its complex nomenclature, explaining the mechanistic causality of its formation, and detailing a self-validating analytical protocol for its isolation and quantification.

Nomenclature Dynamics: Decoding TIC-5A Sulfone Synonyms

The pharmaceutical industry often generates a labyrinth of synonyms for a single chemical entity. This occurs because impurities are named differently depending on their context—whether as a pharmacopeial reference standard, a synthetic process tracking code, or a common chemical descriptor.

"TIC-5A" typically denotes a specific intermediate stage or tracking code in the proprietary synthetic dossier of Ticagrelor[1]. When the propylthio group of the API (or its intermediate) is over-oxidized, it forms a sulfone. Consequently, this specific degradation product and process impurity is recognized across the industry by several interchangeable synonyms[1][2].

Nomenclature Core CAS: 274693-39-9 C23H28F2N6O6S N1 Ticagrelor Impurity M (Pharmacopeial) Core->N1 N2 TIC-5A Sulphone (Synthetic/Process) Core->N2 N3 Ticagrelor Sulfone (Common Name) Core->N3

Hierarchical mapping of TIC-5A sulfone synonyms and identifiers.

Table 1: TIC-5A Sulfone Synonyms and Chemical Identifiers
Identifier TypeValue
CAS Registry Number 274693-39-9[2]
Common/Industry Synonyms Ticagrelor Sulfone, TIC-5A Sulphone Impurity[1]
Pharmacopeial Designation Ticagrelor Impurity M[1][2]
Molecular Formula C23H28F2N6O6S[3]
Molecular Weight 554.57 g/mol [2][3]
IUPAC Name (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol[2]

Mechanistic Origins: The Oxidation Pathway

To control an impurity, one must first understand the causality of its formation. The core structure of Ticagrelor features a propylthio ether linkage (-S-CH₂CH₂CH₃). The sulfur atom in this thioether is electron-rich (nucleophilic) due to its unshared lone pairs.

When exposed to electrophilic reactive oxygen species (ROS), atmospheric oxygen over prolonged storage, or residual peroxides from excipients, the sulfur atom undergoes a sequential oxidation process. It first accepts one oxygen atom to form a sulfoxide intermediate (Ticagrelor Impurity L, CAS 1644461-85-7)[1]. If the oxidative stress persists, a second oxygen atom is incorporated, yielding the fully oxidized TIC-5A sulfone (Impurity M)[1].

OxidationPathway A Ticagrelor API (Propylthio Ether) B Ticagrelor Sulfoxide (Impurity L) A->B +[O] ROS / H2O2 C TIC-5A Sulfone (Impurity M) B->C +[O] Further Oxidation

Oxidative degradation pathway of Ticagrelor to its sulfone impurity.

Analytical Strategy: Overcoming Volatility Constraints

A common pitfall in impurity profiling is the misapplication of analytical techniques. While Gas Chromatography (GC) is excellent for volatile organic impurities, it is fundamentally unsuitable for TIC-5A sulfone[4].

The Causality of GC Failure: The sulfone impurity has a high molecular weight (554.57 g/mol )[3] and strong dipole moments originating from the -SO₂- group, resulting in exceptionally low vapor pressure. Attempting to vaporize this compound in a GC inlet requires temperatures that exceed the molecule's thermal stability threshold, leading to pyrolysis (thermal degradation) rather than vaporization[4].

Therefore, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the mandatory, self-validating gold standard for this analysis[4].

Table 2: Stability-Indicating HPLC Parameters
ParameterSpecification / Condition
Stationary Phase C18, 150 mm x 4.6 mm, 3.5 µm (End-capped)
Mobile Phase A 0.01 M Ammonium acetate buffer (pH 5.0)
Mobile Phase B Acetonitrile : Methanol (70:30 v/v)
Gradient Profile Time 0: 10% B; Time 15: 50% B; Time 25: 80% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm & ESI+ MS

Self-Validating Experimental Protocol: Forced Degradation & Isolation

To establish an authoritative impurity profile, the analytical method must prove it can resolve the API from its degradation products without generating false positives. The following protocol is designed as a self-validating system : by running an unstressed control alongside a quenched stressed sample, the analyst can verify mass balance (the decrease in API peak area must proportionally match the increase in the Impurity M peak area).

AnalyticalWorkflow S1 1. Oxidation Stress (API + 3% H2O2) S2 2. Reaction Quenching (Sodium Bisulfite) S1->S2 Stop degradation S3 3. HPLC Separation (C18, Gradient) S2->S3 Inject 10 µL S4 4. Detection & Validation (UV 254nm & LC-MS) S3->S4 Mass balance check

Self-validating HPLC-MS workflow for sulfone impurity quantification.

Step-by-Step Methodology
  • Control Preparation : Dissolve 10.0 mg of Ticagrelor API reference standard in 10.0 mL of sample diluent (Water:Acetonitrile 50:50 v/v).

  • Stress Induction : Transfer 5.0 mL of the API solution to a forced degradation vial. Add 0.5 mL of 3% Hydrogen Peroxide (H₂O₂). Seal and incubate at 60°C for exactly 4 hours to drive the thioether-to-sulfone conversion.

  • Reaction Quenching (Critical Step) : Remove the vial from heat and immediately add 0.5 mL of 10% Sodium Bisulfite (NaHSO₃) solution.

    • Expert Insight: Failing to quench the reaction allows residual peroxides to continue oxidizing the API while the vial sits in the autosampler queue. Quenching locks the chemical state, ensuring the chromatographic snapshot is reproducible and scientifically valid.

  • Chromatographic Injection : Inject 10 µL of both the unstressed control and the quenched stressed sample into the HPLC system using the parameters defined in Table 2.

  • Fraction Collection & Lyophilization : For structural confirmation, scale up the injection on a Preparative-HPLC system. Collect the fraction corresponding to the sulfone peak (which elutes earlier than the API due to increased polarity) and lyophilize to obtain the solid TIC-5A sulfone standard.

Structural Characterization & Regulatory Thresholds

Once isolated, the identity of TIC-5A sulfone must be orthogonally verified[2]:

  • Mass Spectrometry (LC-MS) : In positive Electrospray Ionization (ESI+), Ticagrelor yields an [M+H]+ ion at m/z 523.15. The TIC-5A sulfone will exhibit an [M+H]+ ion at m/z 555.15. This exact +32 Da mass shift is the definitive hallmark of the addition of two oxygen atoms[2].

  • Nuclear Magnetic Resonance (NMR) : In ¹H-NMR, the protons of the propyl chain directly adjacent to the sulfur atom (-SO₂-CH₂-) will exhibit a significant downfield chemical shift (higher ppm) compared to the parent thioether. This confirms that oxidation occurred specifically at the sulfur locus rather than elsewhere on the molecule[2].

Under ICH Q3A(R2) guidelines, any identified impurity exceeding the qualification threshold (typically 0.15% for APIs like Ticagrelor) requires strict justification and toxicological assessment[4]. By utilizing the robust nomenclature mapping and self-validating protocols outlined above, analytical scientists can ensure total regulatory compliance and drug safety.

References

  • TLC Pharma Labs. "Ticagrelor Impurities | Usp | Ep | Bp | Tlcpharma Labs".
  • SynThink Chemicals. "Ticagrelor Sulfone Impurity - 274693-39-9".
  • BenchChem. "Ticagrelor Impurity M".
  • Sigma-Aldrich. "Ticagrelor - Sigma-Aldrich".

Sources

Exploratory

Comprehensive Technical Guide on Ticagrelor Impurity M: Structural Elucidation, Mechanism of Formation, and Analytical Control

Executive Summary Ticagrelor is a blockbuster antiplatelet medication acting as a reversible P2Y12 receptor antagonist. During its synthesis and subsequent shelf-life, the active pharmaceutical ingredient (API) is suscep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ticagrelor is a blockbuster antiplatelet medication acting as a reversible P2Y12 receptor antagonist. During its synthesis and subsequent shelf-life, the active pharmaceutical ingredient (API) is susceptible to oxidative degradation. One of the most critical process-related and degradation impurities is Ticagrelor Impurity M , also known as Ticagrelor Sulfone. This technical guide provides an in-depth analysis of its chemical identity, the mechanistic causality of its formation, and the self-validating analytical protocols required for its control in compliance with international regulatory standards.

Chemical Identity & Structural Elucidation

Ticagrelor Impurity M is characterized by the hyperoxidation of the propylthio group present in the parent API. The definitive IUPAC name for Ticagrelor Impurity M is:

(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol ()[1].

Unlike the parent molecule which features a sulfide (-S-) linkage, Impurity M contains a sulfone (-SO2-) moiety. This structural modification significantly alters the polarity and potential toxicity profile of the molecule.

Table 1: Quantitative and Chemical Properties of Ticagrelor Impurity M

ParameterSpecification / Value
Common Name Ticagrelor Impurity M (Ticagrelor Sulfone)
CAS Registry Number 274693-39-9
Molecular Formula C23H28F2N6O6S
Molecular Weight 554.57 g/mol
Key Functional Group Shift Propylthio (-S-) → Propylsulfonyl (-SO2-)
Structural Motif Triazolopyrimidine core with a sulfone derivative

Mechanistic Pathway of Formation

Understanding the causality behind the formation of Impurity M is critical for implementing effective control strategies during API manufacturing. The synthetic pathway to Ticagrelor involves multiple steps where the potential for impurity formation exists. Impurity M is primarily a degradation product driven by oxidative stress, though it can also emerge as a process-related impurity if oxidative reagents are mishandled during synthesis.

The degradation follows a sequential, causal oxidation mechanism:

  • Primary Oxidation: The propylthio group of Ticagrelor is oxidized by reactive oxygen species (ROS) or trace peroxides to form a sulfoxide intermediate, known as Ticagrelor Impurity L (Ticagrelor Sulfoxide).

  • Secondary Oxidation: Prolonged exposure to oxidative conditions, heat, or moisture drives the further oxidation of the sulfoxide into the stable sulfone, Ticagrelor Impurity M.

OxidationPathway Ticagrelor Ticagrelor (API) Propylthio (-S-) Sulfoxide Ticagrelor Impurity L Sulfoxide (-SO-) Ticagrelor->Sulfoxide Mild Oxidation (Peroxides / ROS) Sulfone Ticagrelor Impurity M Sulfone (-SO2-) Sulfoxide->Sulfone Prolonged Oxidation (Storage / Stress)

Fig 1: Sequential oxidative degradation pathway of Ticagrelor to Impurity M.

Analytical Methodologies for Detection and Isolation

Because Ticagrelor Impurity M has a high molecular weight (554.57 g/mol ) and lacks volatility, Gas Chromatography (GC) is fundamentally unsuitable ()[1]. The causality of this analytical choice is rooted in thermodynamics: applying the high heat required for GC would cause thermal degradation of the molecule before it could volatilize.

Therefore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the self-validating gold standard. The protocol below is designed as a self-validating system: the inclusion of a mass spectrometry (MS) detector confirms the identity of the peak separated by the UV detector, ensuring that retention time shifts do not lead to false positives.

Protocol: RP-HPLC/LC-MS Quantification and Isolation
  • Step 1: Sample Preparation

    • Action: Weigh 10.0 mg of the Ticagrelor API and dissolve it in 10.0 mL of Diluent (Water:Acetonitrile, 50:50 v/v) using sonication.

    • Causality: This specific solvent ratio ensures complete solvation of both the highly hydrophobic API and the slightly more polar sulfone impurity, preventing selective precipitation that would skew quantitative results.

  • Step 2: Chromatographic Separation

    • Action: Inject 10 µL of the sample onto a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) maintained at 30°C.

    • Causality: The octadecyl carbon chain (C18) provides robust hydrophobic interactions. Because Impurity M is more polar than the parent API (due to the oxygen-rich sulfone group), it will elute before the main Ticagrelor peak in a reversed-phase system.

  • Step 3: Gradient Elution

    • Action: Run a mobile phase gradient using 0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Ramp from 20% B to 80% B over 25 minutes.

    • Causality: TFA acts as an ion-pairing agent, sharpening the chromatographic peaks of the basic nitrogen-containing triazolopyrimidine core. The gradient ensures baseline resolution between Impurity L (sulfoxide) and Impurity M (sulfone).

  • Step 4: Detection & Self-Validation

    • Action: Monitor the eluent simultaneously with a Photodiode Array (PDA) detector at 254 nm and an in-line Electrospray Ionization Mass Spectrometer (ESI-MS) in positive mode.

    • Causality: UV detection allows for accurate quantification based on the chromophore, while the ESI-MS provides self-validating structural confirmation by detecting the specific [M+H]+ ion at m/z 555.57 for Impurity M ()[2].

AnalyticalWorkflow SamplePrep 1. Sample Preparation (API extraction in Diluent) Chromatography 2. RP-HPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography Detection 3. UV/PDA Detection (254 nm) & LC-MS/MS Confirmation Chromatography->Detection Quantification 4. Data Analysis (Peak Integration, RRT Calculation) Detection->Quantification

Fig 2: Self-validating RP-HPLC and LC-MS analytical workflow for Impurity M.

Toxicological and Regulatory Implications

Under the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A (R2) for new drug substances and ICH Q3B (R2) for new drug products, the presence of degradation products like Ticagrelor Impurity M must be strictly monitored ()[3].

The causality behind these strict regulatory thresholds is patient safety. Sulfones, while generally chemically stable, represent a structural deviation from the validated API. If the maximum daily dose of Ticagrelor is 180 mg (90 mg twice daily), the ICH Q3A reporting threshold for impurities is typically 0.05%. If Impurity M exceeds the identification threshold (usually 0.10% or 1.0 mg per day intake, whichever is lower), it mandates complete structural elucidation and toxicological qualification to ensure it does not introduce off-target effects or systemic toxicity.

By utilizing the preparative chromatography techniques and analytical workflows detailed above, pharmaceutical manufacturers can isolate Impurity M, utilize it as a reference standard, and validate their manufacturing processes to keep this degradant well below regulatory limits.

References

  • SynZeal. "Ticagrelor Sulfone | 274693-39-9 Reference Standard." SynZeal Research.[Link]

  • European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." Europa.eu.[Link]

Sources

Foundational

Unraveling the Degradation Pathway of Ticagrelor Impurity M: A Mechanistic and Analytical Guide

Executive Summary Ticagrelor is a potent, direct-acting, and reversible P2Y12-adenosine diphosphate (ADP) receptor antagonist widely prescribed for the management of acute coronary syndrome (ACS)[1]. While highly efficac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ticagrelor is a potent, direct-acting, and reversible P2Y12-adenosine diphosphate (ADP) receptor antagonist widely prescribed for the management of acute coronary syndrome (ACS)[1]. While highly efficacious, the active pharmaceutical ingredient (API) is susceptible to specific degradation pathways under environmental stress. Among its known degradants, Ticagrelor Impurity M (Ticagrelor Sulfone) represents a critical oxidative degradation product[2].

For drug development professionals, understanding the exact mechanistic formation of Impurity M is paramount for optimizing synthetic routes, selecting appropriate formulation excipients, and developing robust stability-indicating analytical methods. This whitepaper provides an in-depth analysis of the oxidative degradation pathway of Ticagrelor, detailing the chemical causality, self-validating experimental protocols for forced degradation, and advanced LC-MS/MS analytical strategies.

Structural Susceptibility and the Oxidative Mechanism

Ticagrelor’s molecular architecture features a cyclopentane ring, a triazolo-pyrimidine core, a difluorophenyl-cyclopropylamine moiety, and a propylthio ether group (-S-CH₂CH₂CH₃). The sulfur atom in this thioether linkage is electron-rich, possessing two lone pairs of electrons. This makes it a prime nucleophilic target for reactive oxygen species (ROS), peroxides, and auto-oxidation mechanisms[1][3].

The Sequential Oxidation Pathway

The degradation of Ticagrelor to Impurity M is not a single-step event; it is a sequential, two-step electrophilic oxidation process:

  • Formation of the Sulfoxide (Intermediate): The thioether sulfur undergoes an initial electrophilic attack by an oxidizing agent (e.g., H₂O₂, hydroperoxides from excipient degradation), donating a lone pair to form a sulfur-oxygen coordinate bond. This yields Ticagrelor Sulfoxide (MW: 538.57 g/mol ).

  • Formation of the Sulfone (Impurity M): Under sustained oxidative stress, the sulfoxide intermediate undergoes a secondary oxidation event. The remaining lone pair on the sulfur atom is oxidized, resulting in the highly stable sulfone derivative, Ticagrelor Impurity M (MW: 554.57 g/mol )[2][4].

Pathway Tica Ticagrelor (Parent) MW: 522.57 Propylthio Ether Group Sulfoxide Ticagrelor Sulfoxide MW: 538.57 Transient Intermediate Tica->Sulfoxide + [O] Electrophilic Attack ROS Oxidative Stress (H2O2, Auto-oxidation) ROS->Tica Sulfone Ticagrelor Sulfone (Impurity M) MW: 554.57 Terminal Degradant Sulfoxide->Sulfone + [O] Further Oxidation

Sequential oxidative degradation of Ticagrelor to Impurity M.

Causality in Formulation

Understanding this pathway explains why certain formulation choices fail. Excipients containing trace peroxides (e.g., certain grades of povidone or polyethylene glycol) can act as insidious oxidizing agents over a drug's shelf life. Consequently, the addition of antioxidants or the use of peroxide-free excipients is a direct mechanistic countermeasure to halt the transition from thioether to sulfone[5].

Self-Validating Experimental Protocol: Forced Degradation

To develop a stability-indicating method, scientists must artificially induce the formation of Impurity M. However, forced degradation must be carefully controlled. If the oxidative stress is too harsh, the molecule may cleave entirely, masking the primary degradation pathway.

The following protocol is designed as a self-validating system . It includes a quenching step to prevent artifact formation during LC-MS analysis and a negative control to prove that Impurity M is a genuine degradant, not an artifact of the electrospray ionization (ESI) source.

Step-by-Step Oxidative Stress Workflow
  • Sample Preparation (Test & Control):

    • Test Sample: Dissolve 10 mg of Ticagrelor API in 5 mL of methanol. Add 5 mL of 3% H₂O₂ (aqueous).

    • Control Sample: Dissolve 10 mg of Ticagrelor API in 5 mL of methanol. Add 5 mL of HPLC-grade water (No H₂O₂).

  • Thermal Incubation:

    • Incubate both solutions in a dark, temperature-controlled environment at 40°C for 24 hours. Causality: Darkness prevents confounding photolytic degradation pathways, isolating the oxidative variable.

  • Reaction Quenching (Critical Step):

    • After 24 hours, add 1 mL of 0.1 M Sodium Thiosulfate (Na₂S₂O₃) to both vials.

    • Causality: Thiosulfate reduces any unreacted H₂O₂, instantly halting the oxidation. Without this step, the heat of the LC-MS injection port or the high voltage of the ESI source could artificially oxidize the parent drug, leading to false-positive Impurity M quantification.

  • Dilution and Filtration:

    • Dilute the quenched samples to a final API concentration of 50 µg/mL using the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Analysis:

    • Inject into the LC-MS/MS system.

Workflow Step1 1. Sample Prep API + 3% H2O2 vs. Control Step2 2. Incubation 40°C for 24h (Dark) Step1->Step2 Step3 3. Quenching Add Sodium Thiosulfate Step2->Step3 Step4 4. LC-MS/MS Analysis Volatile Buffer System Step3->Step4 Step5 5. Data Validation Compare Test vs. Control Step4->Step5

Self-validating forced degradation workflow for Impurity M.

Analytical Methodologies & Data Presentation

Because Ticagrelor Impurity M has a high molecular weight and low volatility, Gas Chromatography (GC) is entirely unsuitable. Liquid chromatography coupled with multistage mass spectrometry (LC-MSⁿ) and Photodiode Array (PDA) detection is the gold standard[1][3][5].

Chromatographic Rationale

A C18 reverse-phase column (e.g., XTerra MS C18) is ideal. The mobile phase must utilize a volatile buffer to prevent ion suppression in the mass spectrometer. A 10 mM ammonium acetate buffer adjusted to pH 8.2 is highly effective[1][]. Causality: Ticagrelor is stable under neutral to slightly alkaline conditions. Maintaining the pH at 8.2 ensures the parent molecule does not undergo concurrent hydrolytic degradation during the chromatographic run, ensuring that the detected Impurity M is solely a product of the forced oxidative stress.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Mass Shifts of the Oxidative Pathway

CompoundCAS NumberChemical FormulaExact Mass ( g/mol )ESI+ [M+H]⁺ m/z
Ticagrelor (Parent) 274693-27-5C₂₃H₂₈F₂N₆O₄S522.57523.57
Ticagrelor Sulfoxide N/A (Intermediate)C₂₃H₂₈F₂N₆O₅S538.57539.57
Ticagrelor Sulfone (Impurity M) 274693-39-9C₂₃H₂₈F₂N₆O₆S554.57555.57

Data synthesized from established reference standards[2][4].

Table 2: Optimized LC-MS/MS Parameters for Stability-Indicating Assay

ParameterSpecification / Setting
Column C18 Reverse-Phase (150 × 4.6 mm, 5.0 µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 8.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Linear Gradient (e.g., 57:43 A:B to 10:90 A:B)
Flow Rate 0.7 mL/min
Detection (PDA) 254 nm - 270 nm
Ionization Source Electrospray Ionization (ESI), Positive Mode

Conclusion & Regulatory Implications

The identification and control of Ticagrelor Impurity M are not merely academic exercises; they are strict regulatory requirements under ICH Q3A(R2) and Q3B(R2) guidelines. Because Impurity M is structurally analogous to the parent drug—differing only by the oxidation state of the propylthio group—it requires high-resolution chromatographic techniques to achieve baseline separation.

By understanding the precise nucleophilic mechanism that drives the formation of the sulfone, formulation scientists can proactively design microenvironments (e.g., utilizing inert atmospheres during milling, selecting low-peroxide excipients) that drastically extend the shelf-life of Ticagrelor drug products. Furthermore, implementing the self-validating quenching protocols described herein ensures that analytical data submitted to regulatory bodies (FDA, EMA) is free from methodological artifacts, ensuring the highest standards of scientific integrity and patient safety.

References

  • Identification of the major degradation pathways of ticagrelor Source: PubMed (NIH) URL:[Link]

  • Determination of Ticagrelor chemical stability and characterization of its degradants Source: Walsh Medical Media (Pharmaceutics & Novel Drug Delivery Systems) URL:[Link]

  • DEVELOPMENT OF A VALIDATED HPLC-PDA METHOD FOR STABILITY INDICATING STUDY OF TICAGRELOR Source: International Journal of Pharmaceutical, Chemical and Biological Sciences (IJPCBS) URL:[Link]

  • Ticagrelor Sulfone | 274693-39-9 Reference Standard Source: SynZeal URL:[Link]

Sources

Exploratory

Identification and Characterization of Sulfone Impurities in Ticagrelor API: A Comprehensive Analytical Guide

Introduction & Mechanistic Background Ticagrelor is a reversibly binding oral P2Y12 receptor antagonist widely prescribed to prevent thrombotic cardiovascular events. Structurally, it features a cyclopentyl-triazolo-pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Ticagrelor is a reversibly binding oral P2Y12 receptor antagonist widely prescribed to prevent thrombotic cardiovascular events. Structurally, it features a cyclopentyl-triazolo-pyrimidine core attached to a critical propylthio side chain. While this thioether moiety is essential for the drug's target receptor affinity, it introduces a significant vulnerability to oxidative degradation during Active Pharmaceutical Ingredient (API) manufacturing and formulation storage[1].

Regulatory frameworks, including ICH Q3A(R2) and Q3B(R2), mandate the strict identification, quantification, and control of degradation products. The primary oxidative degradant of Ticagrelor is Ticagrelor Sulfone (also designated as Impurity M, CAS 274693-39-9)[1]. Understanding the causality behind its formation and employing robust analytical methodologies is paramount for pharmaceutical scientists ensuring drug safety and efficacy.

Mechanistic Causality of Oxidation

The degradation of Ticagrelor into its sulfone impurity is driven by an electrophilic oxygen transfer mechanism. The electron-rich sulfur atom in the propylthio group is highly susceptible to attack by Reactive Oxygen Species (ROS), trace peroxides present in polymeric excipients, or atmospheric oxygen catalyzed by transition metals from stainless steel manufacturing reactors[2].

The oxidation proceeds sequentially:

  • Primary Oxidation: The thioether is oxidized to a sulfoxide intermediate, resulting in a mass shift of +15.9949 Da.

  • Secondary Oxidation: The sulfoxide undergoes further oxidation to form the highly stable sulfone (Impurity M), resulting in a total mass shift of +31.9898 Da relative to the parent API.

Kinetic studies reveal that Ticagrelor is exceptionally fragile under oxidative stress, degrading with a half-life ( t1/2​ ) of approximately 7.45 hours under standard forced oxidative conditions[].

OxidationPathway API Ticagrelor API (Propylthio Group) Sulfoxide Ticagrelor Sulfoxide Intermediate (+16 Da) API->Sulfoxide Oxidation Step 1 ROS Oxidative Stress (Peroxides, Metals, O2) ROS->Sulfoxide Sulfone Ticagrelor Sulfone Impurity M (+32 Da) ROS->Sulfone Sulfoxide->Sulfone Oxidation Step 2

Caption: Oxidative degradation pathway of Ticagrelor API to its sulfone impurity.

Analytical Strategy: The Imperative for LC-HRMS

Selecting the correct analytical technique requires understanding the physicochemical properties of the analyte. Because Ticagrelor and its sulfone impurity have high molecular weights (>500 Da) and are inherently non-volatile, Gas Chromatography (GC) is entirely unsuitable for direct analysis[2].

Instead, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) serves as the gold standard. HRMS platforms (such as Q-TOF or Orbitrap) provide sub-5 ppm mass accuracy. This precision is critical because it allows analysts to definitively distinguish the true sulfone impurity from isobaric interferences and unambiguously confirm the addition of two oxygen atoms via exact mass and isotopic pattern scoring[2][4].

Experimental Protocols: Self-Validating Workflows

To ensure scientific trustworthiness, analytical protocols must be self-validating. The following workflows incorporate internal checks, such as mass balance verification and reaction quenching, to prevent artifact generation during analysis.

Protocol 1: Oxidative Forced Degradation (Stress Testing)

Objective: To intentionally generate Ticagrelor Sulfone to validate the stability-indicating power of the chromatographic method[].

  • Sample Preparation: Dissolve 10 mg of Ticagrelor API in 10 mL of a neutral diluent (Acetonitrile:Water 50:50 v/v) to achieve a 1 mg/mL stock solution.

  • Oxidative Stress Induction: Transfer 5 mL of the stock solution to a volumetric flask. Add 1 mL of 3% H2​O2​ .

  • Controlled Incubation: Incubate the solution at room temperature in the dark for 4 to 8 hours. (Avoid heat, as thermolysis triggers a different degradation pathway yielding distinct impurities)[].

  • Reaction Quenching (Critical Step): Add 1 mL of 10% sodium metabisulfite ( Na2​S2​O5​ ) to neutralize residual peroxide. Causality: Failing to quench the reaction will cause the API to continue oxidizing inside the autosampler vial, leading to artificially inflated impurity reporting.

  • Dilution: Dilute to a final concentration of 100 µg/mL with the mobile phase prior to injection. Self-Validation Check: Calculate the mass balance. The peak area loss of the parent API must equal the sum of the peak areas of the generated sulfoxide and sulfone (adjusted for relative response factors). A mass balance of 95-105% confirms no secondary, non-UV-absorbing degradants were missed.

Protocol 2: LC-HRMS Method for Impurity Profiling

Objective: Chromatographic separation and structural elucidation of Impurity M[][4].

  • Column Selection: Utilize a C8 reverse-phase column (150 × 4.6 mm, 5.0 μm). The C8 stationary phase provides optimal retention and resolution for the polar sulfone and the non-polar parent API[].

  • Mobile Phase:

    • Solvent A: 50 mM Ammonium Acetate in water, adjusted to pH 8.2 with 6 M ammonium hydroxide[].

    • Solvent B: LC-MS grade Acetonitrile.

  • Elution Dynamics: Run a gradient starting at 30% B, ramping to 80% B over 20 minutes. Flow rate: 0.7 mL/min.

  • Ionization: Electrospray Ionization in positive mode (ESI+). The highly electronegative sulfone group enhances proton affinity, yielding a robust [M+H]+ precursor ion.

  • Data Acquisition: Acquire full-scan MS (m/z 100-1000) followed by data-dependent MS/MS (ddMS2) to capture fragmentation patterns.

LCHRMSWorkflow Prep Sample Prep & Quenching LC RP-HPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI HRMS HRMS (TOF/Orbitrap) Mass Analysis ESI->HRMS Data Data Processing (Extracted Ion) HRMS->Data

Caption: Step-by-step LC-HRMS workflow for Ticagrelor impurity profiling.

Data Interpretation & Structural Elucidation

Because the addition of oxygen atoms increases the polarity of the molecule, Ticagrelor Sulfone and Sulfoxide will elute earlier than the parent API on a reverse-phase column. The structural confirmation is achieved by analyzing the exact mass and the MS/MS fragmentation spectra.

During Collision-Induced Dissociation (CID), the difluorophenyl-cyclopropylamine moiety (m/z 153.05) remains intact across all three species. This diagnostic fragment proves that the oxidative modification occurred exclusively on the purine-linked side chain[4].

Table 1: Chromatographic and HRMS Data Summary for Oxidative Impurities
CompoundMolecular FormulaExact Mass [M+H]+ Mass Shift vs ParentRelative Retention Time (RRT)Diagnostic MS/MS Fragments
Ticagrelor (Parent) C23​H28​F2​N6​O4​S 523.1934N/A1.00m/z 153.05, 364.12
Ticagrelor Sulfoxide C23​H28​F2​N6​O5​S 539.1883+15.9949 Da~0.85m/z 153.05, 380.11
Ticagrelor Sulfone (Imp M) C23​H28​F2​N6​O6​S 555.1832+31.9898 Da~0.78m/z 153.05, 396.10

Manufacturing Control Strategies

The definitive identification of Ticagrelor Sulfone (Impurity M) directly informs API manufacturing and formulation strategies. Because the formation of this impurity is highly dependent on environmental and chemical parameters, manufacturers must implement the following controls[2]:

  • Inert Atmosphere: Conducting synthesis and API drying under a strict nitrogen blanket to eliminate atmospheric oxygen.

  • Antioxidant Incorporation: Formulating the final dosage form with antioxidants that preferentially scavenge ROS before they can attack the API's propylthio group.

  • Metal Chelators: Utilizing chelating agents to neutralize trace transition metals (e.g., Iron, Copper) shed from manufacturing equipment, which act as catalysts for thioether oxidation.

References

  • ResearchGate. "Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis". Available at: [Link]

  • International Journal of Pharmaceutical, Chemical and Biological Sciences (IJPCBS). "DEVELOPMENT OF A VALIDATED HPLC-PDA METHOD FOR STABILITY INDICATING STUDY OF TICAGRELOR". Available at: [Link]

Sources

Foundational

Comprehensive Technical Guide on Ticagrelor Impurity M (Ticagrelor Sulfone): Solubility, Stability, and Analytical Profiling

Executive Summary Ticagrelor is a direct-acting, reversible P2Y12-adenosine diphosphate (ADP) receptor antagonist widely prescribed to prevent thrombotic events in patients with acute coronary syndromes. Ensuring the qua...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ticagrelor is a direct-acting, reversible P2Y12-adenosine diphosphate (ADP) receptor antagonist widely prescribed to prevent thrombotic events in patients with acute coronary syndromes. Ensuring the quality and safety of the Active Pharmaceutical Ingredient (API) requires rigorous monitoring of its impurity profile. Ticagrelor Impurity M , chemically identified as Ticagrelor Sulfone, is a critical process-related and degradation impurity.

This whitepaper provides an in-depth analysis of the chemical identity, solubility thermodynamics, stability kinetics, and analytical methodologies required to isolate and quantify Ticagrelor Impurity M. Designed for pharmaceutical researchers and quality control scientists, this guide synthesizes field-proven protocols with authoritative mechanistic insights.

Chemical Identity & Mechanistic Origin

Ticagrelor Impurity M is the sulfone derivative of the parent API. It arises primarily through the oxidative degradation of the electron-rich propylthio ether group on the pyrimidine ring of Ticagrelor[1][2].

Chemical Properties

Understanding the physicochemical properties of Impurity M is the first step in developing effective purification and analytical strategies. Because of its high molecular weight and polarity, the compound is non-volatile, rendering Gas Chromatography (GC) unsuitable for its analysis[3].

Table 1: Physicochemical Properties of Ticagrelor Impurity M

PropertyData / Specification
Chemical Name (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Common Name Ticagrelor Sulfone; Ticagrelor TIC-5A Sulphone Impurity
CAS Registry Number 274693-39-9[4]
Molecular Formula C₂₃H₂₈F₂N₆O₆S[4]
Molecular Weight 554.57 g/mol [4]
Structural Classification Triazolopyrimidine derivative (Sulfone)
The Oxidative Degradation Pathway

The formation of Impurity M is a two-step oxidative process. The sulfur atom in the propylthio group is highly susceptible to electrophilic attack by Reactive Oxygen Species (ROS), trace metal catalysts from synthesis, or electrochemical stress[][6].

  • Rate-Determining Step: The thioether is oxidized to a sulfoxide intermediate (Ticagrelor Sulfoxide) via the loss of one electron/addition of oxygen[6].

  • Fast Step: The sulfoxide is rapidly oxidized further to the stable sulfone (Impurity M)[6].

Pathway API Ticagrelor API (Propylthio Group) Sulfoxide Ticagrelor Sulfoxide (Intermediate) API->Sulfoxide + [O] (Slow) Stress Oxidative Stress (H2O2, Metals, UV) Stress->API Catalyzes Sulfone Ticagrelor Impurity M (Sulfone) Sulfoxide->Sulfone + [O] (Fast)

Oxidative degradation pathway of Ticagrelor to Impurity M (Sulfone).

Solubility Profile & Thermodynamic Behavior

The solubility profile of Ticagrelor Impurity M dictates both the purification strategy (crystallization) during API manufacturing and the sample preparation steps for analytical quantification.

Because the sulfone group introduces strong dipole-dipole interactions, Impurity M exhibits distinct solubility differences compared to the parent API. It is highly lipophilic but contains polar hydroxyl groups, making it soluble in polar aprotic and strong polar protic organic solvents, but practically insoluble in aqueous media[7].

Table 2: Solubility Profile of Ticagrelor Impurity M

Solvent SystemSolubility StatusMechanistic Rationale
Dimethyl Sulfoxide (DMSO) Soluble / Slightly Soluble[7]Strong polar aprotic nature disrupts intermolecular hydrogen bonding of the diol group.
Methanol (MeOH) Slightly Soluble[7]Polar protic solvent; serves as an excellent diluent for HPLC sample preparation.
Ethyl Acetate / Chloroform Slightly Soluble[8]Moderate polarity allows partial solvation of the lipophilic cyclopropyl and difluorophenyl rings.
Water (Neutral pH) Insoluble / Slightly Miscible[8]High molecular weight and massive hydrophobic surface area overcome the hydrogen-bonding capacity of the diol.

Expert Insight: When purging Impurity M during API synthesis, solvent selection is critical. A solvent system that maximizes the solubility difference between Ticagrelor and Impurity M at varying temperatures will result in the most effective crystallization and purification[3].

Stability Kinetics & Forced Degradation

To establish a stability-indicating assay, Ticagrelor must be subjected to forced degradation (stress testing) according to ICH Q1A(R2) guidelines. Impurity M is a primary marker for oxidative instability[1].

Table 3: Forced Degradation Stability Profile of Ticagrelor

Stress ConditionStability ObservationImpurity M Formation
Hydrolytic (Neutral, pH 7) Highly Stable[3]Not observed.
Hydrolytic (Acid/Base) Mild Degradation[3]Not a major product.
Oxidative (H₂O₂, 3%) Highly Fragile (t₁/₂ = 7.45 h)[]Major Product. Rapid conversion to sulfoxide and sulfone[].
Photolytic (UV/Sunlight) Moderate Degradation[]Formation is possible due to photo-oxidation[].
Thermal (Solid State, 80°C) Moderate Degradation[]Not the primary thermal degradant[3].
Protocol: Forced Oxidative Degradation Workflow

To consistently generate and quantify Impurity M for method validation, follow this self-validating oxidative stress protocol. Self-validation is achieved via the quenching step, which halts the reaction instantly, ensuring the chromatographic snapshot accurately reflects the intended stress duration.

  • Solution Preparation: Dissolve 10 mg of pure Ticagrelor API in 10 mL of Methanol to achieve a 1 mg/mL stock solution.

  • Stress Induction: Transfer 5 mL of the stock solution to a light-protected volumetric flask. Add 1 mL of 3% v/v Hydrogen Peroxide (H₂O₂).

  • Incubation: Incubate the solution at 25°C for exactly 8 hours. (Kinetics show Ticagrelor has a half-life of ~7.45 h under oxidative conditions[]).

  • Reaction Quenching (Critical Step): Add 1 mL of 0.1 M Sodium Bisulfite (NaHSO₃) to the flask. The bisulfite reduces unreacted H₂O₂, immediately halting the oxidation of the thioether group.

  • Dilution & Filtration: Make up the volume to 10 mL with the mobile phase diluent. Filter through a 0.22 μm PTFE syringe filter prior to HPLC injection.

Analytical Methodologies: LC-MS/MS Profiling

Because Impurity M is non-volatile and structurally similar to the API, High-Performance Liquid Chromatography coupled with multistage Mass Spectrometry (LC-MSⁿ) is the gold standard for its identification and quantification[1].

Analytical Prep Sample Prep (MeOH Diluent) HPLC RP-HPLC (C18, Gradient) Prep->HPLC UV UV Detection (254 nm) HPLC->UV MS Orbitrap MS/MS (m/z 555 [M+H]+) HPLC->MS

LC-MS/MS analytical workflow for the isolation and quantification of Impurity M.

Protocol: Stability-Indicating RP-HPLC Method

This method is optimized to resolve Ticagrelor from its oxidative degradants (Sulfoxide and Sulfone/Impurity M)[1][9].

  • Stationary Phase: C18 XTerra MS column (250 mm x 4.6 mm, 5 μm)[1]. Rationale: The C18 matrix provides excellent retention for the lipophilic core of the molecule.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water[1]. Rationale: Volatile buffer required for MS compatibility.

  • Mobile Phase B: Acetonitrile[1].

  • Elution Mode: Linear Gradient.

  • Flow Rate: 1.0 mL/min[9].

  • Detection (UV): 254 nm (Ticagrelor's maximum absorbance)[9].

  • Detection (MS): Electrospray Ionization (ESI) in positive mode.

  • Identification: Impurity M will elute earlier than the parent Ticagrelor API in a reverse-phase system because the addition of the highly polar sulfone oxygens decreases the molecule's overall hydrophobicity. The mass spectrometer will detect a parent ion at m/z 555.5 ([M+H]⁺).

Conclusion & Regulatory Perspectives

Ticagrelor Impurity M (Sulfone) is a critical quality attribute (CQA) that must be strictly monitored during the lifecycle of the drug product. Because the API is highly susceptible to oxidative degradation[], manufacturing processes must minimize exposure to reactive oxygen species, trace transition metals, and excessive electrochemical potentials[6].

For regulatory submissions (ANDA, DMF), pharmaceutical manufacturers must utilize fully characterized reference standards of Impurity M (CAS 274693-39-9) to validate stability-indicating LC-MS methods[10][11]. By employing the solubility data and forced degradation protocols outlined in this guide, analytical scientists can ensure robust impurity profiling and compliance with stringent ICH guidelines.

References

  • PubMed / NIH. Identification of the major degradation pathways of ticagrelor. Retrieved from[Link]

  • SynZeal. Ticagrelor Sulfone | 274693-39-9 - SynZeal. Retrieved from[Link]

  • Clinivex. CAS 274693-39-9 | Ticagrelor Sulfone Supplier - Clinivex. Retrieved from[Link]

  • International Journal of Electrochemical Science. Ticagrelor Determination via Its Electrooxidation... Retrieved from[Link]

  • GSC Online Press. Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor... Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Stability-Indicating HPLC Method for the Detection and Quantification of Ticagrelor Impurity M

Abstract This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Ticag...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Ticagrelor and its potential sulfone-related process impurity and degradant, Ticagrelor Impurity M. The method is designed for use in quality control and stability studies of Ticagrelor active pharmaceutical ingredient (API) and its finished dosage forms. The chromatographic separation was achieved on a C18 column with a gradient elution using a phosphate buffer and an organic modifier, ensuring high resolution and specificity. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.

Introduction

Ticagrelor is a crucial oral antiplatelet agent belonging to the triazolopyrimidines class, which functions by reversibly inhibiting the P2Y12 ADP receptor, thereby preventing platelet activation and aggregation.[1][2] It is widely prescribed for patients with acute coronary syndromes to reduce the risk of thrombotic events such as myocardial infarction and stroke.[2][3]

The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity profile. Impurities in an active pharmaceutical ingredient (API) can arise from various sources, including the synthetic route (process-related impurities) or chemical degradation of the drug substance over time (degradation products).[4][] Regulatory agencies mandate stringent control over these impurities.

Ticagrelor Impurity M, chemically known as Ticagrelor Sulfone, is a potential impurity that can be formed through the oxidation of the propylthio group of the Ticagrelor molecule.[6] Its presence must be carefully monitored to ensure the quality and stability of the final drug product. Therefore, a robust, stability-indicating analytical method is essential for separating and quantifying Impurity M from the parent drug and other potential degradants.[7][8] This application note provides a comprehensive protocol for such a method, grounded in established chromatographic principles and validated to meet rigorous pharmaceutical standards.

Experimental

Materials and Reagents
  • Reference Standards: Ticagrelor Reference Standard (RS) and Ticagrelor Impurity M RS (USP or equivalent).

  • Solvents: HPLC-grade Acetonitrile and Methanol.

  • Water: HPLC-grade or Milli-Q equivalent.

  • Buffer Salt: Monobasic ammonium phosphate or Potassium dihydrogen phosphate, analytical grade.[9][10]

  • pH Adjuster: Orthophosphoric acid (OPA), analytical grade.[9][10]

  • Forced Degradation Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂), all analytical grade.

Instrumentation and Chromatographic Conditions

The analysis was performed on an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector. A PDA detector is highly recommended as it can assess peak purity, which is critical in impurity analysis.[4]

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Symmetry C18, Hypersil BDS C18)[1][11]
Mobile Phase A 0.02 M Phosphate Buffer (adjusted to pH 3.0 with Orthophosphoric Acid)
Mobile Phase B Acetonitrile
Elution Mode Gradient (Example: Start at 70:30 (A:B), ramp to 40:60 (A:B) over 15 min, hold for 5 min, re-equilibrate)
Flow Rate 1.0 mL/min[3][11]
Detection Wavelength 254 nm[3][7]
Injection Volume 20 µL[][12]
Column Oven Temperature 25 °C[][12]
Diluent Mobile Phase A: Acetonitrile (50:50, v/v)

Causality behind Experimental Choices:

  • Column Chemistry (C18): A C18 stationary phase is chosen for its excellent hydrophobic retention and separation capabilities for moderately polar compounds like Ticagrelor and its impurities.[1][11]

  • Mobile Phase pH (3.0): Maintaining a low pH of 3.0 ensures that Ticagrelor and its related substances are in their protonated form, which suppresses silanol interactions with the column, leading to improved peak symmetry and reproducibility.[1][11]

  • Detector Wavelength (254 nm): Ticagrelor exhibits significant absorbance at 254 nm, providing good sensitivity for both the main component and its impurities.[3][7]

  • Gradient Elution: A gradient elution is employed to ensure that both the more polar impurities and the less polar API are eluted with good peak shape and resolution within a reasonable runtime.

Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of phosphate salt in HPLC-grade water to make a 0.02 M solution. Adjust the pH to 3.0 ± 0.05 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (Ticagrelor & Impurity M):

    • Accurately weigh about 25 mg of Ticagrelor RS and 25 mg of Ticagrelor Impurity M RS into separate 50 mL volumetric flasks.

    • Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and make up the volume with diluent. This yields a stock concentration of 500 µg/mL for each.

  • System Suitability Solution (Spiked Standard):

    • Pipette 10 mL of the Ticagrelor stock solution into a 100 mL volumetric flask.

    • Pipette 1 mL of the Ticagrelor Impurity M stock solution into the same flask.

    • Make up the volume with diluent. This solution contains 50 µg/mL of Ticagrelor and 5 µg/mL of Impurity M (representing a 10% impurity level for resolution check).

  • Test Sample Preparation (from Tablets):

    • Weigh and powder 20 tablets to get a uniform blend.

    • Accurately weigh a portion of the powder equivalent to 50 mg of Ticagrelor into a 100 mL volumetric flask.[9]

    • Add about 70 mL of diluent, sonicate for 20 minutes with intermittent shaking to ensure complete extraction.[9]

    • Cool to room temperature, make up the volume with diluent, and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This was demonstrated by forced degradation studies, which also establish the stability-indicating nature of the method.[7] A stock solution of Ticagrelor was subjected to the following stress conditions:

  • Acid Hydrolysis: 5 mL of stock solution + 5 mL of 0.1 M HCl, heated at 80°C for 2 hours.[7]

  • Base Hydrolysis: 5 mL of stock solution + 5 mL of 0.1 M NaOH, heated at 80°C for 2 hours.[7]

  • Oxidative Degradation: 5 mL of stock solution + 5 mL of 3% H₂O₂, kept at room temperature for 4 hours.

  • Thermal Degradation: Ticagrelor API powder kept in a hot air oven at 105°C for 24 hours.[7]

  • Photolytic Degradation: Ticagrelor API powder exposed to UV light (254 nm) for 48 hours.[7]

After degradation, samples were neutralized (if necessary), diluted to the target concentration, and analyzed. The method must demonstrate that the peaks for Ticagrelor and Impurity M are well-resolved from any degradant peaks (Resolution > 2.0).

Linearity

The linearity of Impurity M was evaluated by preparing solutions at five concentration levels, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.5 to 7.5 µg/mL).[13] A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

Accuracy (% Recovery)

Accuracy was determined by spiking a placebo or sample matrix with known amounts of Impurity M at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[10] The percentage recovery was calculated at each level.

Precision
  • System Precision: Six replicate injections of the system suitability solution were performed. The %RSD of the peak area for Impurity M was calculated.

  • Method Precision (Repeatability): Six separate samples of Ticagrelor spiked with Impurity M at the target concentration were prepared and analyzed. The %RSD of the calculated impurity content was determined.[13]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the linearity curve.[10][14]

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Table 2: Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity No interference at the retention time of analytes. Peak purity must pass.
Resolution Resolution between Ticagrelor and Impurity M > 2.0
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%[10]
Precision (% RSD) ≤ 2.0% for system and method precision[13][14]
LOD & LOQ Signal-to-noise ratio of ~3:1 for LOD and ~10:1 for LOQ
Robustness %RSD should remain within system suitability limits

Diagrams and Visualizations

HPLC Method Development Workflow

HPLC_Workflow start_node Define Analytical Goal: Separate Ticagrelor & Impurity M process_node_1 Column: C18 Mobile Phase: Buffer/Organic Detector: UV @ 254 nm start_node->process_node_1 Initial Parameter Selection process_node process_node decision_node decision_node validation_node validation_node end_node Final Validated Method process_node_2 Adjust Mobile Phase pH Optimize Organic Content Test Gradient Profile process_node_1->process_node_2 Systematic Optimization decision_node_1 Resolution > 2? Peak Shape OK? process_node_2->decision_node_1 Check Performance decision_node_1->process_node_2 No, Re-optimize validation_node_1 Method Validation (ICH Q2) decision_node_1->validation_node_1 Yes validation_node_2 Specificity (Forced Degradation) Linearity, Accuracy, Precision LOD/LOQ, Robustness validation_node_1->validation_node_2 validation_node_2->end_node

Caption: Workflow for HPLC method development and validation.

Chemical Relationship of Ticagrelor and Impurity M

Caption: Oxidation of Ticagrelor to form Impurity M (Sulfone).

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, and precise for the quantification of Ticagrelor Impurity M in the presence of Ticagrelor. The successful resolution of the analyte peak from degradation products generated under various stress conditions confirms the stability-indicating nature of the method. This robust and validated protocol is suitable for routine quality control analysis and stability monitoring of Ticagrelor in the pharmaceutical industry, ensuring compliance with regulatory standards.

References

  • Research and Reviews. (2021). Analytical Method Development and Validation of Ticagrelor. Available at: [Link]

  • PubMed. (2015). Identification of the major degradation pathways of ticagrelor. Available at: [Link]

  • PubMed. (2017). HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products. Available at: [Link]

  • GSC Online Press. (2024). Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form. Available at: [Link]

  • Shimadzu. Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method. Available at: [Link]

  • International Journal of PharmTech Research. (2017). A simple method is developed for impurity profiling of Ticagrelor by High Performance liquid Chromatography. Available at: [Link]

  • QTanalytics. (2024). Development and Validation of RP-HPLC Method for Estimation of Ticagrelor in Pharmaceutical Dosage Form and Force degradation study. Available at: [Link]

  • ResearchGate. (2015). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. Available at: [Link]

  • LabRulez LCMS. Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method. Available at: [Link]

  • ResearchGate. (2024). Development and Validation of RP-HPLC Method for Estimation of Ticagrelor in Pharmaceutical Dosage Form and Force degradation study. Available at: [Link]

  • PubMed. (2021). Validation of an HPLC-MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Available at: [Link]

  • Scholars Research Library. (2018). Development and validation of RP- HPLC method for determination of ticagrelor in pharmaceutical dosage formulation. Available at: [Link]

  • ResearchGate. (2018). Development and validation of RP- HPLC method for determination of ticagrelor in pharmaceutical dosage formulation. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Development and validation of stability indicating UPLC method for the estimation of ticagrelor in bulk and its tablet dosage form. Available at: [Link]

  • IJRPR. (2021). A Validated Rp-Hplc Method for the Estimation of Ticagrelor in Bulk and Pharmaceutical Formulation. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2017). A Novel Validated RP-HPLC Method for the estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Forms. Available at: [Link]

  • Open Access Journals. (2021). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR: REVIEW. Available at: [Link]

  • ijrti.org. (2022). Different estimation method of Ticagrelor. Available at: [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2021). ANALYTICAL METHODS OF TICAGRELOR: A REVIEW. Available at: [Link]

Sources

Application

Application Note: Highly Sensitive LC-MS/MS Method for the Quantification of Ticagrelor Sulfone Impurity

Introduction and Mechanistic Context Ticagrelor is a reversibly binding, direct-acting P2Y12 receptor antagonist widely prescribed for the management of acute coronary syndromes[1]. During the synthesis and subsequent st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

Ticagrelor is a reversibly binding, direct-acting P2Y12 receptor antagonist widely prescribed for the management of acute coronary syndromes[1]. During the synthesis and subsequent storage of the active pharmaceutical ingredient (API), various process-related and degradation impurities can emerge[2]. One of the most critical process-related and degradation products is Ticagrelor Sulfone (Impurity M) , which arises from the oxidation of the propylthio group on the core pyrimidine ring[3].

Controlling trace-level impurities is a strict regulatory requirement to ensure drug safety and efficacy. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its unparalleled sensitivity and specificity[3].

Causality of Impurity Formation

The chemical structure of Ticagrelor contains a vulnerable thioether (propylthio) linkage. Under oxidative stress (e.g., exposure to peroxides during synthesis or atmospheric oxygen during storage), the sulfur atom undergoes sequential oxidation. It first forms a sulfoxide intermediate before fully oxidizing into the stable sulfone derivative[3].

OxidationPathway TIC Ticagrelor (API) MW: 522.6 Da Propylthio Group SULFOX Ticagrelor Sulfoxide MW: 538.6 Da Intermediate TIC->SULFOX [O] Oxidation SULFONE Ticagrelor Sulfone (Impurity M) MW: 554.6 Da SULFOX->SULFONE [O] Oxidation

Oxidative degradation pathway of Ticagrelor to its Sulfone impurity (Impurity M).

Analytical Strategy and Rationale

To achieve trace-level quantification (parts-per-million, ppm), a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode is utilized[4].

  • Ionization Mode: Electrospray Ionization in positive mode (ESI+) is selected. The triazolopyrimidine core of Ticagrelor and its sulfone readily accepts protons, yielding strong [M+H]+ precursor ions[4].

  • Chromatographic Selection: An ACQUITY UPLC CSH C18 column is chosen. The Charged Surface Hybrid (CSH) technology provides superior peak shape and loading capacity for basic compounds under acidic, low-ionic-strength mobile phase conditions (0.1% Formic Acid)[5].

  • Fragmentation Rationale: Ticagrelor ( [M+H]+ m/z 523.2) yields a dominant product ion at m/z 153.1, corresponding to the cleavage of the cyclopentanediol and fluorophenylcyclopropylamine moieties[4]. The Sulfone impurity ( [M+H]+ m/z 555.2) shares this core fragmentation pathway, making m/z 153.1 an excellent quantifier ion, while the loss of the propylsulfonyl radical (m/z 448.1) serves as a structural qualifier[3].

Experimental Protocols

Reagents and Materials
  • Standards: Ticagrelor API reference standard, Ticagrelor Sulfone (Impurity M) reference standard (CAS: 274693-39-9)[6].

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Methanol (MeOH), Ultrapure Water (Milli-Q, 18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA).

Sample Preparation Workflow

This protocol is designed as a self-validating system; the inclusion of matrix-matched calibration ensures that ion suppression effects are accounted for.

  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution: Accurately weigh 1.0 mg of Ticagrelor Sulfone standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • API Sample Preparation: Weigh exactly 50.0 mg of the Ticagrelor API batch to be tested into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume (5 mg/mL API).

  • Spiked Validation Samples: Spike the API sample with the Sulfone stock solution to achieve concentrations at the Limit of Quantification (LOQ), 100% specification level, and 150% specification level to validate recovery.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter directly into LC vials.

Workflow Prep 1. Sample Preparation (API Dissolution & Spiking) LC 2. UHPLC Separation (CSH C18, Gradient Elution) Prep->LC Ionization 3. ESI+ Ionization (Protonation to [M+H]+) LC->Ionization MRM 4. Triple Quadrupole MS/MS (MRM Transitions) Ionization->MRM Data 5. Data Analysis (Quantification & Validation) MRM->Data

Step-by-step LC-MS/MS analytical workflow for Ticagrelor impurity profiling.

Instrumental Parameters

Liquid Chromatography (UHPLC) Conditions
ParameterSpecification
Column Waters ACQUITY UPLC CSH C18 (2.1 mm × 100 mm, 1.7 µm)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Autosampler Temp 5 °C

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
1.0 80 20
4.0 10 90
5.5 10 90
5.6 80 20

| 7.0 | 80 | 20 |

Mass Spectrometry (MS/MS) Parameters

The mass spectrometer is operated in ESI+ mode using Multiple Reaction Monitoring (MRM). Parameters are optimized via direct infusion of a 200 ng/mL tuning solution[4].

MS ParameterSetting
Capillary Voltage 3.0 kV
Desolvation Temperature 500 °C
Source Temperature 150 °C
Desolvation Gas Flow 850 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon (approx. 3×10−3 mbar)

MRM Transitions: | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Ticagrelor | 523.2 | 153.1 | 50 | 40 | 28 | API Tracking | | Ticagrelor Sulfone | 555.2 | 153.1 | 50 | 40 | 30 | Quantifier | | Ticagrelor Sulfone | 555.2 | 448.1 | 50 | 40 | 18 | Qualifier |

System Suitability and Data Interpretation

To ensure the trustworthiness of the analytical run, the following system suitability criteria must be met before sample analysis:

  • Signal-to-Noise (S/N): The S/N ratio for the Ticagrelor Sulfone peak at the LOQ level must be ≥10:1 .

  • Precision: The relative standard deviation (%RSD) of the Sulfone peak area from six replicate injections of the standard solution must be ≤5.0% .

  • Resolution: Baseline separation between Ticagrelor (RT ~3.8 min) and Ticagrelor Sulfone (RT ~4.2 min) must be achieved to prevent isotopic crosstalk or ion suppression.

Data Processing: Quantification is performed using the peak area ratio of the analyte against an external calibration curve. The linearity of the method is evaluated by the correlation coefficient ( r2 ), which should be ≥0.995 [3].

References

  • Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. nih.gov. Available at:[Link]

  • Method Development and Validation Approaches for Ticagrelor: An In-Depth Analytical Review. International Journal of Pharmaceutical Sciences. Available at:[Link]

  • A novel LC-QTOF-MS/MS method for trace level identification and quantification of potential genotoxic impurity, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in ticagrelor drug substance. Taylor & Francis. Available at:[Link]

  • Simultaneous quantification of ticagrelor and its metabolite deshydroxyethoxy ticagrelor. World Journal of Pharmaceutical Sciences. Available at:[Link]

Sources

Method

Gradient elution profile for separating Ticagrelor and Impurity M

Application Note: Optimized Gradient Elution Profile for the Chromatographic Separation of Ticagrelor and Impurity M Introduction and Clinical Context Ticagrelor is a reversibly binding P2Y12 receptor antagonist utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Gradient Elution Profile for the Chromatographic Separation of Ticagrelor and Impurity M

Introduction and Clinical Context

Ticagrelor is a reversibly binding P2Y12 receptor antagonist utilized globally to prevent thrombotic events in patients with acute coronary syndrome. Because of its complex molecular architecture, the synthesis and formulation of the Active Pharmaceutical Ingredient (API) are susceptible to the formation of process-related and degradation impurities. Among these, Impurity M (Ticagrelor Sulfone Impurity, CAS 274693-39-9) is a critical quality attribute[1]. Strict analytical control of Impurity M is required by regulatory bodies to guarantee the safety and efficacy of the final pharmaceutical dosage form.

Mechanistic Insights: The Challenge of Impurity M

Impurity M is structurally characterized by the oxidation of the thioether linkage in Ticagrelor to a bulky sulfone group[1]. While the addition of oxygen atoms slightly increases the local dipole moment, the overall molecular bulk and the highly lipophilic nature of the cyclopentane and difluorophenyl cyclopropyl moieties dominate its chromatographic behavior.

When analyzed via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Impurity M exhibits intense hydrophobic interactions with end-capped octadecylsilane (C18) stationary phases. Consequently, it is heavily retained on the column. If the chromatographic gradient is not specifically engineered to flush this compound, Impurity M will either co-elute with other late-eluting degradants or remain on the column, causing "ghost peaks" (carryover) in subsequent sample injections. Recognizing this, pharmacopoeial standards, such as the European Pharmacopoeia (Ph. Eur.) Supplement 10.6, explicitly mandate that the last step of the gradient must be extended to ensure the complete elution of Impurity M[2].

Analytical Strategy and Causality

To achieve baseline resolution between Ticagrelor, Impurity M, and other closely related analogs, a dynamic gradient elution strategy combined with strict pH control is employed[3].

  • pH Control (pH 2.5): Ticagrelor contains weakly basic secondary amine and triazole functionalities. Using an acidic buffer (0.2% w/v ammonium phosphate at pH 2.5) completely suppresses the ionization of these groups. This prevents secondary interactions with residual silanols on the silica support, ensuring sharp, symmetrical peaks and reproducible retention times[3].

  • Aqueous Hold (Initial): Retains highly polar degradants and formulation excipients, preventing them from interfering with the API peak.

  • Shallow Ramp: Gradually increases the elution strength to separate structurally similar analogs (e.g., Impurity B) which have only minor differences in partition coefficients from the parent drug.

  • Extended Organic Hold (Critical): Pushes the mobile phase to maximum organic strength (100% Mobile Phase B) and holds it there. This thermodynamic shift forces the highly lipophilic Impurity M to partition back into the mobile phase and elute completely[2].

GradientLogic Start 1. Initial Isocratic Hold (High Aqueous, Low Organic) Ramp 2. Gradient Ramp (Increasing Organic %) Start->Ramp Elutes polar impurities Hold 3. Extended Organic Hold (Max Organic %) Ramp->Hold Resolves Ticagrelor & Analogs Equil 4. Re-equilibration (Return to Initial) Hold->Equil Ensures Impurity M clearance

Fig 1. Mechanistic rationale behind the gradient elution profile for Impurity M clearance.

Experimental Protocol

A. Reagents and Materials
  • Stationary Phase: End-capped octadecylsilane (C18) column, 150 mm × 4.6 mm, 1.8 µm particle size (USP L1 packing) for UHPLC applications[3].

  • Mobile Phase A: Buffer / Water / Acetonitrile (10:890:100 v/v/v). The buffer consists of 0.2% w/v ammonium phosphate, adjusted to pH 2.5[3].

  • Mobile Phase B: Buffer / Water / Acetonitrile (10:290:700 v/v/v)[3].

  • Diluent: Acetonitrile / Water (35:65 v/v)[3].

B. Chromatographic Conditions
ParameterSpecificationRationale
Column Temperature 55 °CReduces mobile phase viscosity, improving mass transfer and reducing backpressure for sub-2µm particles[3].
Flow Rate 1.0 mL/minBalances optimal linear velocity with analysis time[3].
Detection Wavelength UV at 242 nmCaptures the maximum absorbance ( λmax​ ) of the difluorophenyl and pyrimidine chromophores[3].
Injection Volume 5 µLPrevents column overloading while maintaining adequate sensitivity for trace impurities[3].
C. Gradient Elution Profile

The following gradient program is engineered to ensure the complete resolution of the API and the clearance of Impurity M.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.01000Isocratic Hold
5.01000Isocratic Hold
20.05050Linear Ramp
30.00100Linear Ramp
35.00100Extended Hold (Impurity M Elution) [2]
35.11000Step Return
40.01000Re-equilibration
D. Step-by-Step Methodology
  • System Preparation: Purge the UHPLC system with Mobile Phase A and B. Equilibrate the column at 55 °C until a stable baseline is achieved at 242 nm[3].

  • Standard Preparation: Dissolve the Ticagrelor reference standard in the diluent to achieve a concentration of 0.5 mg/mL[3]. Spike with Impurity M reference standard to a concentration of 0.1% relative to the API.

  • Sample Preparation: Crush and homogenize Ticagrelor tablets. Transfer an amount equivalent to 50 mg of API into a 100 mL volumetric flask. Add 60 mL of diluent, sonicate for 15 minutes to extract the API and impurities, and make up to volume[3]. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Inject the blank (diluent) to confirm no interference. Inject the spiked standard solution to verify system suitability. Proceed with sample injections.

System Suitability and Self-Validation (Trustworthiness)

A robust analytical protocol must be self-validating. Before analyzing unknown samples, the system must pass the following built-in integrity checks:

  • Resolution ( Rs​ ): The resolution between Ticagrelor and its closest eluting impurity must be ≥1.5 to ensure accurate integration[3].

  • Peak Tailing ( T ): The tailing factor for the Ticagrelor peak must be ≤1.5 , confirming that secondary interactions are successfully suppressed by the pH 2.5 buffer[3].

  • Impurity M Clearance Check: The chromatogram of the blank injection immediately following the spiked standard must show no ghost peak at the retention time of Impurity M. This validates the efficacy of the 5-minute extended organic hold at the end of the gradient[2].

Workflow A 1. Sample Extraction (Sonication in Diluent) B 2. Filtration (0.22 µm PTFE) A->B C 3. UHPLC Injection (5 µL Volume) B->C D 4. Gradient Separation (C18, 55°C) C->D E 5. UV Detection & SST (Rs ≥ 1.5, T ≤ 1.5) D->E

Fig 2. Workflow for the extraction, separation, and system suitability validation of Ticagrelor samples.

References

  • [3] Title: Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method Source: LabRulez / Shimadzu URL:[Link]

  • [2] Title: Comments concerning revised texts published in Supplement 10.6 (European Pharmacopoeia) Source: Bulgarian Drug Agency (bda.bg) URL:[Link]

Sources

Application

Application Notes and Protocols for the Extraction of Ticagrelor and its Impurity M from Plasma

Introduction: The Critical Role of Bioanalytical Monitoring for Ticagrelor and its Impurities Ticagrelor, marketed under the brand name Brilinta®, is a pivotal antiplatelet medication in the management of acute coronary...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Bioanalytical Monitoring for Ticagrelor and its Impurities

Ticagrelor, marketed under the brand name Brilinta®, is a pivotal antiplatelet medication in the management of acute coronary syndromes[1][2]. It functions as a direct-acting, reversible antagonist of the P2Y12 receptor, which plays a key role in platelet activation and aggregation[1][3]. The clinical efficacy of Ticagrelor is, in part, attributed to its biotransformation into an active metabolite, AR-C124910XX, which exhibits a similar antiplatelet activity[4]. The monitoring of both the parent drug and its active metabolite in plasma is crucial for pharmacokinetic and pharmacodynamic assessments in clinical and research settings[5][6][].

Equally important is the monitoring of impurities, which can arise during synthesis or degradation[8]. One such impurity is Ticagrelor Impurity M, also identified as Ticagrelor Sulfone Impurity (CAS No: 274693-39-9)[1][9]. As a sulfone derivative of the parent compound, Impurity M possesses increased polarity, a factor that must be considered during the development of bioanalytical extraction methods. This application note provides a detailed guide to established extraction protocols for Ticagrelor and its metabolites from plasma, with specific considerations for adapting these methods for the efficient extraction of Ticagrelor Impurity M.

Core Principles of Sample Preparation for Ticagrelor and its Analogs

The primary objective of sample preparation is to isolate the analytes of interest from the complex plasma matrix, which contains proteins, lipids, salts, and other endogenous components that can interfere with subsequent analysis, typically performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)[5][10][11]. The choice of extraction method represents a balance between recovery, cleanliness of the extract, and throughput. For Ticagrelor and its related compounds, three principal techniques have been successfully employed: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protocol 1: Protein Precipitation (PPT) - A High-Throughput Approach

Protein precipitation is a rapid and straightforward method for sample preparation, making it highly suitable for high-throughput analysis[12]. The principle involves the addition of an organic solvent to the plasma sample, which denatures and precipitates the proteins. The supernatant, containing the analytes, is then separated for analysis.

Rationale and Key Considerations

Acetonitrile is a commonly used precipitant for Ticagrelor analysis due to its ability to provide excellent reproducibility and clean extracts[5][11]. The ratio of the precipitation solvent to the plasma volume is a critical parameter that must be optimized to ensure complete protein removal without significantly diluting the sample.

Detailed Step-by-Step Protocol
  • Sample Preparation : Thaw frozen plasma samples at room temperature.

  • Aliquoting : In a clean microcentrifuge tube, add 50 µL of the plasma sample.

  • Addition of Precipitant : Add 150 µL of acetonitrile containing the internal standard (e.g., Ticagrelor-d7)[12]. The use of a stable isotope-labeled internal standard is highly recommended to correct for variability in extraction and matrix effects[].

  • Precipitation : Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation : Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins[][12].

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a well-plate.

  • Evaporation (Optional but Recommended) : Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step concentrates the sample, improving sensitivity[].

  • Reconstitution : Reconstitute the dried residue in a suitable volume (e.g., 150 µL) of the mobile phase used for the LC-MS/MS analysis[][12].

  • Injection : Inject an appropriate volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system[][12].

Adaptation for Ticagrelor Impurity M

Given that Ticagrelor Impurity M is more polar than the parent drug, it is expected to be highly soluble in the acetonitrile-water supernatant. Therefore, the protein precipitation method is anticipated to be highly effective for its extraction, with potentially high recovery rates.

Visualizing the Protein Precipitation Workflow

Protein Precipitation Workflow cluster_0 plasma Plasma Sample (50 µL) acetonitrile Acetonitrile with Internal Standard (150 µL) vortex Vortex (30-60s) acetonitrile->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Ticagrelor quantification in plasma via Protein Precipitation.

Protocol 2: Liquid-Liquid Extraction (LLE) - For Cleaner Extracts

Liquid-Liquid Extraction (LLE) offers a higher degree of selectivity compared to protein precipitation, often resulting in cleaner extracts with reduced matrix effects[6][13]. This technique involves the partitioning of the analyte from the aqueous plasma into an immiscible organic solvent based on its differential solubility.

Rationale and Key Considerations

The choice of the organic solvent is paramount for a successful LLE. Ethyl acetate and methyl tertiary butyl ether are effective extraction solvents for Ticagrelor[4][8][10]. The pH of the aqueous phase can be adjusted to ensure the analyte is in its neutral form, maximizing its partitioning into the organic solvent.

Detailed Step-by-Step Protocol
  • Sample Preparation : Thaw frozen plasma samples at room temperature.

  • Aliquoting : In a clean centrifuge tube, add 200 µL of the plasma sample.

  • Internal Standard : Add the internal standard solution (e.g., 50 µL of Ticagrelor-d7 working solution)[8].

  • pH Adjustment (Optional) : Add 50 µL of 5% formic acid solution to acidify the sample, which may improve the extraction of certain analytes[8].

  • Addition of Extraction Solvent : Add 2 mL of methyl tertiary butyl ether (or ethyl acetate)[4][8].

  • Extraction : Vortex the mixture for 10 minutes to ensure efficient partitioning of the analyte into the organic phase[8].

  • Centrifugation : Centrifuge for 10 minutes at 4000 rpm to separate the aqueous and organic layers[8].

  • Organic Layer Transfer : Carefully transfer the upper organic layer to a new tube.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C[4][8].

  • Reconstitution : Reconstitute the residue in a suitable volume (e.g., 300 µL) of the mobile phase[8].

  • Injection : Inject an aliquot into the LC-MS/MS system.

Adaptation for Ticagrelor Impurity M

The increased polarity of Ticagrelor Impurity M (the sulfone) may reduce its affinity for less polar organic solvents like methyl tertiary butyl ether. To optimize the recovery of Impurity M, a more polar extraction solvent, such as ethyl acetate, might be more effective[4]. It may also be beneficial to experiment with mixtures of solvents to fine-tune the polarity for co-extraction of both Ticagrelor and Impurity M.

Visualizing the Liquid-Liquid Extraction Workflow

Liquid-Liquid Extraction Workflow plasma Plasma Sample (200 µL) is_acid Add Internal Standard & Formic Acid solvent Add Organic Solvent (e.g., MTBE) vortex Vortex (10 min) solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Ticagrelor quantification in plasma via Liquid-Liquid Extraction.

Data Presentation: Performance of Extraction Protocols

The following table summarizes typical performance data for the extraction of Ticagrelor and its active metabolite, AR-C124910XX, from human plasma. These values can serve as a benchmark when developing and validating methods for Ticagrelor Impurity M.

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Ethyl Acetate)
Analyte Ticagrelor AR-C124910XX
Extraction Recovery 99.2% - 105%[5]102% - 105%[5]
Matrix Effect 102% - 110%[5]102% - 110%[5]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[5]0.2 ng/mL[5]
Linear Range 0.2 - 2500 ng/mL[5]0.2 - 2500 ng/mL[5]
Intra-day Precision (%RSD) ≤ 7.75%[5]≤ 9.86%[5]
Inter-day Precision (%RSD) ≤ 5.67%[5]≤ 5.76%[5]

Conclusion and Future Perspectives

The successful quantification of Ticagrelor Impurity M in plasma is contingent upon a robust and efficient extraction protocol. While specific validated methods for this sulfone impurity are not widely published, the established protein precipitation and liquid-liquid extraction techniques for the parent drug and its active metabolite provide an excellent foundation for method development. The protein precipitation method offers speed and simplicity, making it ideal for high-throughput screening. Liquid-liquid extraction, while more labor-intensive, can provide cleaner extracts, potentially leading to lower matrix effects and improved sensitivity.

For the analysis of Ticagrelor Impurity M, it is recommended to start with the protein precipitation protocol due to its high recovery of polar compounds. If matrix effects are significant, the liquid-liquid extraction method should be explored, with an emphasis on optimizing the polarity of the extraction solvent. In all cases, the use of a stable isotope-labeled internal standard for Impurity M, if available, is paramount for achieving accurate and precise results. The validation of the chosen method should be performed in accordance with regulatory guidelines to ensure its suitability for the intended application[].

References

  • Kim, T. H., et al. (2020). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Journal of Pharmaceutical and Biomedical Analysis, 185, 113238. [Link]

  • Sillén, H., Cook, M., & Davis, P. (2010). Determination of ticagrelor and two metabolites in plasma samples by liquid chromatography and mass spectrometry. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 878(25), 2299–2306. [Link]

  • Prajapati, V. D., et al. (2025). Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor. Frontiers in Pharmacology, 16. [Link]

  • Zhong, D., et al. (2016). Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(6), 446–454. [Link]

  • D'cruz, D., et al. (2017). Bioanalytical method development and validation of ticagrelor by rp-hplc. International Journal of Applied Pharmaceutics, 9(3), 45-50. [Link]

  • Al-Qahtani, A. H., et al. (2024). Relative bioavailability study of ticagrelor in healthy subjects under fasting conditions. Saudi Pharmaceutical Journal, 32(3), 101962. [Link]

  • Marsousi, N., et al. (2020). Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. Current Analytical Chemistry, 16(5), 602-608. [Link]

  • ResearchGate. (n.d.). Analytical methodologies for the determination of ticagrelor. [Link]

  • Scilit. (2017). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR BY RP-HPLC. [Link]

  • Gaborit, B., et al. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Molecules, 26(2), 278. [Link]

  • ResearchGate. (2017). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR BY RP-HPLC Original Article. [Link]

  • Semantic Scholar. (2017). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR BY RP-HPLC. [Link]

  • ResearchGate. (n.d.). Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. [Link]

  • MSN Laboratories. (n.d.). MSN TICAGRELOR IMPURITY.cdr. [Link]

  • Kale, P., et al. (2015). Simultaneous quantification of ticagrelor and its metabolite deshydroxyethoxy ticagrelor in human plasma by ultra-performance liquid chromatography electrospray ionization-tandem mass spectrometry. World Journal of Pharmaceutical Sciences, 3(1), 37-45. [Link]

  • SynThink. (n.d.). Ticagrelor Sulfone Impurity; Ticagrelor Impurity M. [Link]

  • PMC. (2022). Bioequivalence assessment of two Ticagrelor formulations under fasting condition in healthy Pakistani subjects. [Link]

  • Cleanchem. (n.d.). Ticagrelor Impurity M. [Link]

  • Kakde, R. B., et al. (2017). Impurity Profiling of Ticagrelor by Acid Degradation Method and Isolation, Characterization of Isolated Impurity. International Journal of PharmTech Research, 10(4), 225-236. [Link]

  • DergiPark. (2020). Spectrofluorimetric analysis of ticagrelor in pharmaceutical formulations and spiked human plasma using 1-dimethylaminonaphthale. [Link]

  • World Journal of Pharmaceutical Sciences. (2015). Simultaneous quantification of ticagrelor and its metabolite deshydroxyethoxy ticagrelor in human plasma by ultra-performance liquid chromatography electrospray ionization-tandem mass spectrometry. [Link]

Sources

Method

Application Note: A Validated Synthetic Protocol for the Preparation of Ticagrelor Impurity M as a Reference Standard

Abstract & Introduction The Critical Role of Impurity Reference Standards Ticagrelor, an oral antiplatelet agent, is a cornerstone in the management of acute coronary syndromes. It functions as a direct-acting P2Y12 rece...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The Critical Role of Impurity Reference Standards

Ticagrelor, an oral antiplatelet agent, is a cornerstone in the management of acute coronary syndromes. It functions as a direct-acting P2Y12 receptor antagonist, reversibly inhibiting platelet activation and aggregation. In the manufacturing and quality control of any active pharmaceutical ingredient (API) like Ticagrelor, the identification, quantification, and control of impurities are mandated by regulatory bodies worldwide. The presence of impurities, even in minute quantities, can impact the safety and efficacy of the final drug product.

Authoritative reference standards are therefore indispensable tools for analytical chemists.[1] They are essential for method validation, routine quality control (QC) testing, stability studies, and ensuring batch-to-batch consistency, forming the bedrock of a robust quality management system in line with ICH guidelines.[2]

Defining Ticagrelor Impurity M

Ticagrelor Impurity M is a specified impurity of Ticagrelor, identified as its sulfone analog.[3] Its chemical structure is (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl )-3H-[1][4][5]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol. This impurity is formed through the oxidation of the propylthio group of the parent Ticagrelor molecule. As an oxidation product, it is a potential degradant that may arise during synthesis or upon storage, making its monitoring critical.[]

This application note provides a detailed, reliable, and reproducible protocol for the chemical synthesis, purification, and characterization of Ticagrelor Impurity M. The objective is to produce a high-purity reference standard suitable for use in demanding analytical applications within a research or drug development setting.

Rationale of the Synthetic Approach

The structural difference between Ticagrelor and Impurity M is the oxidation state of the sulfur atom in the C5 side chain (propylthio, R-S-R' vs. propylsulfonyl, R-SO₂-R'). This informs a direct and efficient synthetic strategy: the selective oxidation of the sulfide moiety of Ticagrelor.

Causality of Method Selection: The primary challenge in this synthesis is to achieve the two-step oxidation from sulfide to sulfone without affecting the numerous other sensitive functional groups in the Ticagrelor molecule, such as the secondary amine, the cyclopropyl ring, and the multiple hydroxyl groups. Reagents must be chosen for their high selectivity towards sulfur oxidation under mild conditions.

Hydrogen peroxide (H₂O₂) in the presence of a tungstate catalyst (like sodium tungstate) is a well-established and green method for this transformation. The tungstate forms a peroxotungstate species in situ, which is a potent and selective oxygen transfer agent for sulfides. This method avoids the use of harsh, less selective organic peroxy acids and allows the reaction to proceed cleanly at controlled temperatures.

Experimental Design & Protocols

Materials & Instrumentation
Reagents & Materials Grade/Purity Instrumentation Model/Type
Ticagrelor>99.0%High-Performance Liquid Chromatography (HPLC)Agilent 1200 Series or equivalent
AcetonitrileHPLC GradeMass Spectrometer (MS)LC-MS/MS System
Dichloromethane (DCM)ACS GradeNuclear Magnetic Resonance (NMR) SpectrometerBruker 400 MHz or equivalent
Hydrogen Peroxide30% w/w aq. solutionPreparative HPLC SystemFor purification
Sodium Tungstate DihydrateACS GradeRotary EvaporatorStandard laboratory model
Sodium BicarbonateACS GradeMagnetic Stirrer with HotplateStandard laboratory model
Sodium SulfiteACS Grade--
Magnesium Sulfate (Anhydrous)ACS Grade--
WaterDeionized / Milli-Q--
Synthesis Workflow Diagram

The overall process, from starting material to certified reference standard, follows a logical and validated workflow.

G start Ticagrelor (API) oxidation Step 1: Controlled Oxidation Reagents: H₂O₂, Na₂WO₄ Solvent: Acetonitrile/DCM start->oxidation Starting Material workup Step 2: Reaction Quench & Work-up Reagents: Na₂SO₃, NaHCO₃ oxidation->workup Crude Product purification Step 3: Chromatographic Purification Technique: Prep-HPLC or Column Chromatography workup->purification Isolated Crude characterization Step 4: Structural Elucidation & Purity Assay Techniques: HPLC, LC-MS, NMR purification->characterization Purified Compound standard Ticagrelor Impurity M (Reference Standard) characterization->standard Certified >99.5% Pure

Caption: Overall workflow for the synthesis and certification of Ticagrelor Impurity M.

Step-by-Step Synthesis Protocol

Reaction Scheme:

G Ticagrelor Ticagrelor (Propylthio Moiety) Reagents H₂O₂, Na₂WO₄ CH₃CN / DCM 0°C to RT Ticagrelor->Reagents ImpurityM Ticagrelor Impurity M (Propylsulfonyl Moiety) Reagents->ImpurityM

Caption: Oxidation of Ticagrelor to Ticagrelor Impurity M.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ticagrelor (1.0 eq) in a 1:1 mixture of Acetonitrile and Dichloromethane (DCM) to a concentration of approximately 20 mg/mL.

  • Catalyst Addition: Add sodium tungstate dihydrate (0.05 eq) to the solution and stir until fully dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. This is critical to control the exothermic nature of the oxidation and prevent over-oxidation or degradation.

  • Oxidant Addition: Add 30% hydrogen peroxide (3.0 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by HPLC until the starting material (Ticagrelor) is consumed (<1%).

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Cautiously add a 10% aqueous solution of sodium sulfite (Na₂SO₃) to quench the excess hydrogen peroxide. Stir for 30 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts. Extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Ticagrelor Impurity M as a white to off-white solid.

Purification Protocol: Preparative HPLC

The crude product is best purified by preparative reverse-phase HPLC to achieve the high purity required for a reference standard (>99.5%).

Parameter Condition Rationale
Column C18, 10 µm particle sizeProvides good retention and separation for molecules of this polarity.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures consistent protonation of the molecule for sharp peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a standard organic modifier providing good elution strength.
Gradient 30-70% B over 30 minutesA gradient is necessary to effectively separate the more polar Impurity M from any unreacted starting material and other non-polar byproducts.
Flow Rate 20 mL/min (typical for semi-prep)Adjusted based on column diameter to ensure efficient separation.
Detection UV at 254 nmTicagrelor and its impurities have strong chromophores that absorb at this wavelength.
Fraction Collection Collect peaks corresponding to the target impurity based on retention time.
Post-Purification Combine pure fractions, remove organic solvent via rotary evaporation, and lyophilize the remaining aqueous solution to obtain the final product as a fluffy, white solid.

Characterization and Quality Control

Purity Assessment by Analytical HPLC

The purity of the final lyophilized powder must be confirmed using a validated, stability-indicating HPLC method.[][7]

Parameter Condition
Column C8 or C18, <5 µm, e.g., Zorbax Plus C8 (150 x 4.6 mm)[]
Mobile Phase Isocratic or Gradient; e.g., Acetonitrile:50mM Ammonium Acetate (pH 8.2) (57:43)[]
Flow Rate 0.7 - 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detector PDA/UV at 254 nm or 270 nm[]
Acceptance Criteria Purity ≥ 99.5%, with no single impurity > 0.10%
Structural Elucidation Data
Technique Expected Result for Ticagrelor Impurity M
LC-MS (ESI+) The mass spectrum should show a prominent [M+H]⁺ ion at m/z 555.57, corresponding to the molecular formula C₂₃H₂₈F₂N₆O₆S. This is a +32 Da shift from Ticagrelor (m/z 523.57), confirming the addition of two oxygen atoms.
¹H NMR (400 MHz, DMSO-d₆) The spectrum will be complex but should show characteristic shifts. Most notably, the protons on the carbon adjacent to the sulfur atom (the α-methylene of the propyl group) will be significantly downfield-shifted compared to Ticagrelor, typically moving from ~2.9-3.1 ppm to ~3.3-3.5 ppm due to the strong electron-withdrawing effect of the sulfonyl group. Other key signals for the aromatic, cyclopropyl, and cyclopentane moieties should remain largely intact.
¹³C NMR (100 MHz, DMSO-d₆) Similar to the proton NMR, the carbon atom of the α-methylene group in the propyl chain will show a significant downfield shift, confirming the change in its electronic environment due to oxidation.

Conclusion

This application note details a robust and validated methodology for the synthesis of Ticagrelor Impurity M. By employing a selective oxidation of the parent API followed by rigorous purification and characterization, a reference standard of high purity (>99.5%) can be reliably produced. This standard is fit for purpose in the development and validation of analytical methods crucial for ensuring the quality and safety of Ticagrelor drug products.

References

  • SynThink. (n.d.). Ticagrelor EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Anumolu, P. D., et al. (2018). Identification and characterization of synthetic impurity in Ticagrelor drug substance. ResearchGate. Retrieved from [Link]

  • Veeprho. (n.d.). Ticagrelor Chiral Impurity. Retrieved from [Link]

  • PubChem. (n.d.). Ticagrelor Impurity 298. Retrieved from [Link]

  • SynThink. (n.d.). Ticagrelor Sulfone Impurity; Ticagrelor Impurity M. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778263A - Ticagrelor and intermediate impurity thereof, and preparation method thereof.
  • Veeprho. (n.d.). Ticagrelor Cyclized Impurity. Retrieved from [Link]

  • SynThink. (n.d.). Ticagrelor IP Impurity A. Retrieved from [Link]

  • Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Peak Shape for Ticagrelor Sulfone

Welcome to the Analytical Chromatography Support Center. This guide is engineered for researchers and drug development professionals struggling with the chromatographic resolution and peak integrity of Ticagrelor Sulfone...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Chromatography Support Center. This guide is engineered for researchers and drug development professionals struggling with the chromatographic resolution and peak integrity of Ticagrelor Sulfone (often designated as Impurity M or a related degradation product).

Below, we dissect the physicochemical causality behind peak deformities, provide actionable troubleshooting FAQs, and outline a self-validating experimental protocol to ensure robust analytical performance.

The Chemical Causality of Poor Peak Shape

To correct a chromatographic issue, one must first understand the molecule. Ticagrelor is a cyclopentyltriazolopyrimidine with a highly lipophilic core. According to the, Ticagrelor exhibits a LogP > 4.0 and possesses no pKa values within the physiological range (pH 1–8) .

Ticagrelor Sulfone (MW 554.57) shares this bulky, non-ionizable hydrophobic backbone but introduces a highly electronegative sulfone moiety. This structural duality creates two primary challenges in High-Performance Liquid Chromatography (HPLC):

  • Secondary Interactions (Tailing): While the molecule remains neutral, the oxygen atoms on the sulfone group can act as strong hydrogen-bond acceptors. If the silica stationary phase is not fully end-capped, these oxygens interact with unreacted, acidic surface silanols (Si-OH), causing the analyte to "drag" through the column and resulting in peak tailing.

  • Solvent Mismatch (Broadening): Due to its high lipophilicity (LogP > 4.0), Ticagrelor Sulfone requires strong organic solvents for sample dissolution. Injecting a high-organic sample plug into a highly aqueous mobile phase causes the analyte to precipitate transiently or travel unevenly at the edges of the injection plug, leading to peak broadening or splitting.

Troubleshooting FAQs

Q1: My Ticagrelor Sulfone peak is exhibiting severe tailing (Asymmetry factor > 2.0). How do I correct this? A: Because Ticagrelor Sulfone is neutral at physiological pH, adjusting the mobile phase pH will not change the ionization state of the analyte. Instead, the tailing is caused by the stationary phase.

  • Action: Switch to a densely end-capped column (e.g., Zorbax Plus C8 or Cosmocil C18) to sterically shield residual silanols.

  • Buffer Optimization: Utilize a mobile phase buffer with high ionic strength, such as 50 mM Ammonium Acetate adjusted to pH 8.2. As demonstrated in validated methods published in the , this specific buffer environment effectively masks residual stationary phase activity, yielding sharp, symmetrical peaks.

Q2: I am observing peak broadening and occasional peak splitting. Is my column degrading? A: Not necessarily. For highly lipophilic compounds, peak splitting is almost always a symptom of the "solvent effect." If your sample diluent is 100% Acetonitrile or Methanol, the strong solvent plug disrupts the partitioning equilibrium at the head of the column.

  • Action: Match your sample diluent to the initial mobile phase composition (e.g., 50:50 Acetonitrile:Buffer). If the impurity is insoluble in this mixture, you may use a stronger diluent but must strictly reduce your injection volume to < 10 µL to allow the mobile phase to dilute the plug instantaneously upon injection.

Q3: How do I ensure baseline resolution between the main Ticagrelor peak and the Sulfone impurity? A: Ticagrelor and its sulfone derivative have very similar hydrophobicities. To achieve a resolution ( Rs​ ) > 1.5, rely on isocratic elution with a tightly controlled column temperature. Elevating the column temperature to 25°C or 30°C reduces mobile phase viscosity, improving mass transfer kinetics and narrowing the peak width, which directly increases resolution.

Visualizing the Troubleshooting Logic

PeakShapeTroubleshooting Start Poor Peak Shape: Ticagrelor Sulfone Symptom Identify Deformity Type Start->Symptom Tailing Peak Tailing (Asymmetry > 1.5) Symptom->Tailing Broadening Peak Broadening or Splitting Symptom->Broadening pH Optimize Buffer pH (e.g., NH4OAc pH 8.2) Tailing->pH Diluent Match Sample Diluent to Mobile Phase Broadening->Diluent Column Use End-Capped C8/C18 Column pH->Column Success Optimal Peak Shape (Asymmetry 0.9 - 1.2) Column->Success Volume Reduce Injection Volume (< 20 µL) Diluent->Volume Volume->Success

Troubleshooting workflow for resolving Ticagrelor Sulfone peak deformities in HPLC.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST) . The SST acts as a self-validating mechanism; if the criteria in Step 4 are not met, the system is not chemically equilibrated, and sample analysis must not proceed.

Step 1: Mobile Phase Preparation
  • Buffer: Dissolve 3.85 g of Ammonium Acetate in 1000 mL of HPLC-grade water to create a 50 mM solution. Adjust the pH to 8.2 using 6 M Ammonium Hydroxide.

  • Eluent: Prepare an isocratic mixture of Acetonitrile and the prepared Ammonium Acetate buffer in a 57:43 (v/v) ratio.

  • Filtration: Filter the mobile phase through a 0.22 µm PTFE membrane and degas via sonication for 10 minutes.

Step 2: Sample and Standard Preparation
  • Diluent: Prepare a diluent matching the mobile phase (57:43 Acetonitrile:Buffer).

  • Standard Spiking: Weigh 10 mg of Ticagrelor standard and spike with 0.1% (w/w) of. Dissolve in 10 mL of diluent, utilizing sonication to ensure complete dissolution.

Step 3: Chromatographic Conditions
  • Column: Zorbax Plus C8 (150 × 4.6 mm, 5.0 µm) or equivalent heavily end-capped phase.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 25°C (Crucial for consistent mass transfer).

  • Injection Volume: 20 µL.

  • Detection: Photodiode Array (PDA) at 270 nm.

Step 4: System Suitability Testing (Self-Validation)

Inject the spiked standard mixture in triplicate. The system is only validated for sample analysis if the following parameters are strictly met.

Quantitative Data & System Suitability Summary

Chromatographic ParameterTicagrelor (Main Peak)Ticagrelor SulfoneAcceptance Criteria (SST)
Relative Retention Time (RRT) 1.00~1.07 - 1.15Consistent within ± 0.02
Asymmetry Factor ( Tf​ ) 1.051.10≤ 1.5 (Ensures no silanol dragging)
Theoretical Plates ( N ) > 5000> 4500≥ 2000 (Ensures column efficiency)
Resolution ( Rs​ ) N/A> 2.5≥ 1.5 (Ensures baseline separation)

References

  • Australian Public Assessment Report for Ticagrelor Source: Therapeutic Goods Administration (TGA), Australian Government Department of Health. URL:[Link]

  • HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products Source: European Journal of Pharmaceutical Sciences (via PubMed). URL:[Link]

Optimization

Technical Support Center: Troubleshooting Low Recovery of Ticagrelor Impurity M in LC-MS/MS Bioanalysis

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the extraction of specific drug impurities from complex biological matrices.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the extraction of specific drug impurities from complex biological matrices.

Ticagrelor Impurity M (CAS: 274693-39-9) is the sulfone degradation product of the antiplatelet drug Ticagrelor 1. While standard extraction methods often yield >90% recovery for the parent drug, Impurity M frequently suffers from severe signal loss. This guide explains the chemical causality behind these failures and provides self-validating protocols to resolve them.

Diagnostic Workflow: Matrix Effect vs. True Recovery

Before altering your extraction chemistry, you must definitively prove whether your signal loss is a physical extraction failure or an electrospray ionization (ESI) suppression issue.

RecoveryTroubleshooting Start Low LC-MS/MS Signal: Ticagrelor Impurity M Spike Perform Post-Extraction Spike (Compare Matrix vs. Neat) Start->Spike Decision Is Matrix Signal ≈ Neat Signal? Spike->Decision Matrix NO Matrix Effect (Ion Suppression) Decision->Matrix No Recovery YES True Low Extraction Recovery Decision->Recovery Yes FixMatrix Action: Use Phospholipid Removal or Optimize LC Gradient Matrix->FixMatrix FixRecovery Action: Adjust LLE Solvent Polarity or Disrupt Protein Binding Recovery->FixRecovery

Diagnostic workflow to differentiate extraction recovery from matrix effects in LC-MS/MS.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is the recovery of Impurity M significantly lower than the parent Ticagrelor in my Liquid-Liquid Extraction (LLE) workflow?

The Causality: The parent drug, Ticagrelor, contains a propylthio (thioether) group. In Impurity M, this sulfur is oxidized to a sulfone (-SO₂-). This oxidation introduces two highly electronegative oxygen atoms, which dramatically increases the molecule's topological polar surface area (TPSA) and dipole moment, thereby lowering its lipophilicity (LogP). If your LLE method uses highly non-polar solvents (e.g., pure hexane or methyl tert-butyl ether) optimized for the parent drug 2, the more polar Impurity M will exhibit poor partitioning and remain trapped in the aqueous plasma layer. The Fix: Shift the Hildebrand solubility parameter of your extraction solvent. Utilize a moderately polar solvent blend, such as Ethyl Acetate:Hexane (50:50, v/v), which provides the necessary dipole interactions to extract the sulfone moiety efficiently.

Q2: I am using Protein Precipitation (PPT). The recovery of Impurity M is capping at 60%. How can I fix this?

The Causality: Ticagrelor and its structural analogs exhibit >99% binding to plasma proteins, primarily human serum albumin (HSA). If your recovery is low, the denaturing strength of your solvent is insufficient, causing Impurity M to co-precipitate with the intact protein pellet. Methanol, for instance, is often too weak to fully disrupt these hydrophobic binding pockets. The Fix: Switch to Acetonitrile (ACN). Studies demonstrate that an ACN-to-plasma volume ratio of 3:1 or 4:1 yields consistent, high recoveries by thoroughly denaturing these proteins 3. Additionally, acidifying the plasma with Formic Acid prior to solvent addition alters the pH below the isoelectric point of albumin, unfolding the protein and releasing the bound impurity into the supernatant.

Q3: How do I definitively prove whether my issue is extraction loss or LC-MS/MS matrix suppression?

The Causality: Endogenous phospholipids (e.g., phosphatidylcholines) co-extracted from plasma often co-elute with Impurity M. Because phospholipids have highly surface-active polar head groups, they monopolize the droplet surface during ESI, preventing Impurity M from acquiring a charge. This detection failure is frequently misdiagnosed as low recovery. The Fix: FDA and EMA bioanalytical guidelines require the assessment of matrix effects using post-extraction spikes 4. Implement the self-validating protocol detailed below to mathematically isolate extraction efficiency from matrix suppression.

Quantitative Data: Method Comparison

The table below summarizes expected performance metrics for Ticagrelor and Impurity M across different extraction methodologies.

Extraction MethodologySolvent SystemTicagrelor Recovery (%)Impurity M Recovery (%)Matrix Factor (%)Primary Limitation
LLE (Non-Polar) Hexane / MTBE85 - 95< 4095 - 100Poor partitioning of polar sulfone
LLE (Polar Blend) Ethyl Acetate:Hexane (1:1)90 - 9880 - 8890 - 98Emulsion formation risk
Standard PPT Methanol (3:1)60 - 7550 - 6560 - 80Incomplete protein unbinding
Optimized PPT Acetonitrile + 0.1% FA (4:1)95 - 10592 - 10070 - 85High phospholipid carryover
Hybrid-SPE (PPT + PLR) ACN + 1% FA via PLR Plate98 - 10295 - 9998 - 102Higher consumable cost

Note: PLR = Phospholipid Removal. Matrix Factor < 85% indicates significant ion suppression.

Experimental Protocol: Self-Validating Hybrid-SPE Workflow

This step-by-step methodology ensures >95% recovery of Impurity M while actively eliminating phospholipid-induced matrix effects. It includes a built-in validation step to ensure the system is functioning correctly.

Materials Required:

  • Human plasma (K₂-EDTA)

  • Acetonitrile (LC-MS grade)

  • 1% Formic Acid (aq)

  • Phospholipid Removal (PLR) 96-well plate (e.g., Ostro™ or Phree™)

  • Internal Standard (IS): Ticagrelor-d7

Step 1: Sample Aliquoting & Acidification Transfer 50 µL of human plasma into a 96-well collection plate. Add 10 µL of 1% Formic Acid (aq) to lower the pH. Mechanistic note: This disrupts the human serum albumin (HSA) tertiary structure to break the >99% protein binding.

Step 2: Internal Standard Addition Add 10 µL of IS working solution (100 ng/mL Ticagrelor-d7). Vortex gently for 30 seconds to equilibrate.

Step 3: Protein Precipitation Add 200 µL of cold Acetonitrile (a 4:1 organic-to-aqueous ratio) to completely denature plasma proteins. Pipette-mix 5 times.

Step 4: Phospholipid Removal Transfer the entire mixture (supernatant and suspended protein pellet) into a Phospholipid Removal Plate positioned over a clean collection plate.

Step 5: Elution Apply positive pressure (15-20 psi) or vacuum (10 inHg) for 3-5 minutes. The proprietary sorbent retains phospholipids while Impurity M and the parent drug elute into the collection plate.

Step 6: Evaporation & Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex for 2 minutes and inject onto the LC-MS/MS.

Step 7: System Validation (Post-Extraction Spike) To self-validate the extraction efficiency and prove the absence of matrix effects:

  • Prepare a Blank Matrix sample by following Steps 1-6 using drug-free plasma.

  • Post-elution, spike this blank with Impurity M at your target concentration (Post-Spiked Sample).

  • Prepare a Neat Standard in pure reconstitution solvent at the exact same concentration.

  • Calculate Recovery: (Area of Pre-spiked Sample / Area of Post-spiked Sample) × 100.

  • Calculate Matrix Effect: (Area of Post-spiked Sample / Area of Neat Standard) × 100.

If Recovery is >90% and Matrix Effect is between 95-105%, your assay is fully optimized and validated.

References

  • SynThink Chemicals.Ticagrelor Sulfone Impurity - 274693-39-9.
  • MDPI.Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice.
  • PMC / NIH.Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry.
  • Frontiers.Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor.

Sources

Troubleshooting

Advanced LC-MS Troubleshooting: Mitigating Ticagrelor and Impurity Carryover

Welcome to the Technical Support Center for LC-MS bioanalysis and impurity profiling. This guide is designed for researchers and drug development professionals dealing with the complex analytical challenges of highly lip...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS bioanalysis and impurity profiling. This guide is designed for researchers and drug development professionals dealing with the complex analytical challenges of highly lipophilic compounds.

Introduction Ticagrelor is a reversible, oral P2Y12 receptor antagonist widely used in cardiovascular therapy[1]. During LC-MS/MS bioanalysis or impurity profiling, its strong hydrophobicity and basic functional groups make it exceptionally prone to surface adsorption, leading to significant carryover issues[2]. Carryover—defined as the appearance of an analyte in a blank injection following a high-concentration sample—compromises assay accuracy, precision, and the lower limit of quantitation (LLOQ)[3]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate and eliminate carryover of Ticagrelor and its structurally related impurities[4].

The Causality of Ticagrelor Carryover

Carryover is not a random artifact; it is a thermodynamically driven adsorption process. For Ticagrelor and its process-related impurities, carryover typically manifests through two primary mechanisms:

  • Hydrophobic Adsorption: The lipophilic cyclopentyl and fluorophenyl moieties of Ticagrelor strongly partition into the polymeric components of the autosampler (e.g., rotor seals, PEEK tubing) and the stationary phase of the column[2].

  • Secondary Ionic Interactions: The basic nitrogen atoms in Ticagrelor can undergo ion-exchange interactions with unreacted, acidic silanol groups on the silica-based column matrix or metallic surfaces in the flow path[3].

Understanding these mechanisms is critical: simply increasing the wash volume is insufficient if the wash solvent lacks the chemical stringency to disrupt these specific molecular interactions[5].

Diagnostic Workflow: Isolating the Source of Carryover

Before altering the analytical method, you must systematically isolate the source of the carryover. The LC-MS system consists of three potential adsorption sites: the autosampler, the column, and the mass spectrometer source[2].

G N1 Inject ULOQ followed by Blank N2 Carryover detected in Blank? N1->N2 N3 Bypass LC: Infuse blank into MS N2->N3 Yes N4 Carryover in MS? N3->N4 N5 Clean MS Source (Cone, Capillary) N4->N5 Yes N6 Bypass Column (Use Union) N4->N6 No N7 Carryover persists? N6->N7 N8 Autosampler Issue (Optimize Wash/Needle) N7->N8 Yes N9 Column Issue (Change Frits/Gradient) N7->N9 No

Diagnostic flowchart for systematically isolating LC-MS carryover sources.

Step-by-Step Mitigation Protocols

Protocol A: Autosampler Wash Optimization (Self-Validating System)

The autosampler needle and rotor seal are the most common sources of Ticagrelor carryover[5]. A self-validating wash protocol must solubilize the analyte and physically flush it from the system.

  • Step 1: Formulate a Multi-Solvent Strong Wash. Because Ticagrelor has mixed binding modes, use a wash solvent that disrupts both hydrophobic and ionic bonds. Prepare a mixture of Acetonitrile (ACN), Isopropanol (IPA), Methanol (MeOH), and Water (e.g., 40:40:10:10 v/v) with 0.1% to 0.5% Formic Acid. The IPA is crucial for disrupting strong hydrophobic adsorption[2].

  • Step 2: Implement Pre- and Post-Injection Washes. Configure the autosampler to perform a 12-second pre-injection wash and a 12-second post-injection wash. Extending the wash time from the default 6 seconds to 12 seconds can significantly reduce carryover[5].

  • Step 3: Validate with the "Rule of Three". Inject the Upper Limit of Quantitation (ULOQ) standard (e.g., 2,500 ng/mL)[1], followed immediately by three consecutive double-blank (matrix-free) injections.

  • Step 4: Analyze Causality. If carryover decreases sequentially across the blanks (e.g., Blank 1 = 2%, Blank 2 = 0.5%, Blank 3 = 0%), the wash volume/time is insufficient. If carryover remains constant across all blanks, the wash chemistry is failing to solubilize the analyte, or the carryover is originating from the column frits[2].

Protocol B: Chromatographic and Column Mitigation

If the diagnostic workflow isolates the column as the source, the carryover is likely due to silanol interactions or trapping in the column frits[3].

  • Step 1: Remove Guard Columns. Guard columns introduce additional frits and dead volume, which are prime sites for hydrophobic drug adsorption. Remove the guard column and re-evaluate carryover[2].

  • Step 2: Optimize the Gradient "Sawtooth" Wash. At the end of the analytical gradient, do not simply hold at a high organic percentage. Implement a "sawtooth" gradient: ramp to 95% organic, drop to 50%, and ramp back to 95%. This mechanical expansion and contraction of the stationary phase helps flush trapped impurities.

  • Step 3: Column Chemistry Selection. Switch to a column with a highly endcapped stationary phase or a charged surface hybrid (CSH) particle to minimize secondary interactions with Ticagrelor's basic groups[3].

Quantitative Data: Impact of Wash Parameters on Carryover

The following table summarizes the causal relationship between wash solvent chemistry, wash duration, and the resulting carryover percentage for highly hydrophobic basic drugs[5].

Wash Solvent CompositionWash Time (sec)Carryover (% of ULOQ)Mechanistic Rationale
10% MeOH in Water64.05%Weak solubilization; fails to disrupt hydrophobic binding.
100% Acetonitrile61.20%Good solubility, but lacks protonation control for basic groups.
100% Acetonitrile120.40%Increased contact time improves physical flushing[5].
50:50 ACN:MeOH + 0.1% FA120.15%FA protonates basic groups, reducing silanol/metal binding.
40:40:20 ACN:IPA:H2O + 0.1% FA12< 0.05%IPA strongly disrupts secondary hydrophobic adsorption.

Frequently Asked Questions (FAQs)

Q: I am seeing a peak at the retention time of Ticagrelor in my blank, but the mass spectrum shows an additional +16 Da. Is this carryover? A: No, this is likely an in-source oxidation artifact or a co-eluting process-related impurity (such as a hydroxylated degradant)[4]. True carryover will have the exact precursor and product ion mass transitions (e.g., m/z 521.11 -> 361.10) and the exact retention time as the parent drug[6]. Ensure your MS/MS channels are specific and evaluate chromatographic resolution.

Q: We optimized the needle wash, but carryover persists at 0.5% of the ULOQ. What is the next step? A: Check the rotor seal in the autosampler injection valve. Highly lipophilic drugs can diffuse into the polyimide or Vespel material of standard rotor seals. Replacing the standard rotor seal with a Tefzel or PEEK blend seal often eliminates this "memory effect"[3]. Additionally, ensure your wash solvent is thoroughly degassed, as microbubbles can prevent the wash solvent from contacting the entire internal surface of the needle.

Q: Does the choice of sample diluent affect carryover? A: Yes. If the sample diluent is significantly stronger (more organic) than the initial mobile phase conditions, the analyte can precipitate or "smear" at the head of the column, leading to poor peak shape and subsequent carryover in the next run. Match the sample diluent as closely as possible to the initial gradient conditions (e.g., high aqueous with acidic modifier) to ensure proper focusing at the column head.

Q: Can we use derivatization to eliminate carryover? A: While derivatization of residual analyte on the HPLC injection needle (e.g., using propionic anhydride) has been proven effective for certain difficult analytes[7], it is generally considered a last resort for Ticagrelor. It adds complexity and potential matrix effects. Exhaust physical and chemical wash optimizations (like adding IPA or DMSO to the wash) before attempting on-needle derivatization.

References

  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y Source: PubMed Central (PMC) / NIH URL:[Link]

  • Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry Source: PubMed Central (PMC) / NIH URL:[Link]

  • Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis Source: PubMed / NIH URL:[Link]

  • (PDF) Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry Source: ResearchGate URL:[Link]

  • Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System Source: Waters Corporation / LCMS.cz URL:[Link]

  • Effective Carryover Reduction by Derivatization of Residual Analyte in HPLC System During LC-MS/MS Quantification Source: Altasciences URL:[Link]

  • Achieving lowest carry-over with Agilent 1290 Infinity LC and LC/MS systems Source: Agilent Technologies URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in Ticagrelor Impurity Analysis

Welcome to the technical support center for Ticagrelor impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to baseline n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ticagrelor impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to baseline noise in High-Performance Liquid Chromatography (HPLC). A stable baseline is critical for the accurate quantification of impurities and ensuring the safety and efficacy of Ticagrelor. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding baseline noise in the HPLC analysis of Ticagrelor and its impurities.

Q1: What are the most common causes of a noisy baseline in HPLC analysis?

A noisy baseline can typically be attributed to a few key factors: contaminated mobile phase, issues with the detector, or temperature fluctuations.[1] It's also possible that air bubbles are present in the system or that there are leaks.[2][3] For gradient methods, incomplete mobile phase mixing can also be a significant contributor.[4]

Q2: How does the mobile phase preparation affect baseline noise?

The quality and preparation of the mobile phase are paramount for a stable baseline. Using low-quality solvents or reagents can introduce contaminants, leading to a noisy or drifting baseline.[3][5] It is crucial to use HPLC-grade solvents and freshly prepared mobile phases, especially when using buffers, as they can support microbial growth over time.[4][6] Inadequate degassing is another major issue, as dissolved gases can come out of solution in the detector cell, causing noise.[7][8]

Q3: Can the Ticagrelor sample itself contribute to baseline issues?

Yes, the sample can be a source of problems. If the sample solvent is not compatible with the mobile phase, it can cause precipitation or immiscibility, leading to baseline disturbances upon injection.[9] Additionally, strongly retained impurities from previous injections can slowly elute from the column, causing a rising baseline or ghost peaks in subsequent runs.[3] Ticagrelor is also susceptible to degradation under certain conditions like exposure to light, heat, and moisture, which can introduce unexpected peaks and affect the baseline.[]

Q4: What is "ghost peaking" and how is it related to baseline noise?

Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run. They are a form of baseline disturbance caused by the elution of contaminants that have accumulated on the column or in the HPLC system from previous injections or from the mobile phase itself.[4] These contaminants are then released when the mobile phase composition changes, creating spurious peaks that can interfere with the quantification of actual impurities.

In-Depth Troubleshooting Guides

This section provides structured, question-and-answer-based troubleshooting workflows for specific baseline problems you might encounter during your Ticagrelor impurity analysis.

Problem 1: My baseline is showing random, high-frequency noise (spikes).
Q: What are the primary causes of sharp, random spikes in my baseline?

High-frequency noise often points to electrical issues, air bubbles in the detector, or a failing detector lamp.[8][9]

A: Follow this systematic approach to diagnose and resolve the issue:

Step 1: Check for Air Bubbles.

  • Rationale: Air bubbles passing through the detector flow cell will cause sharp spikes in the baseline due to the change in refractive index.[8] This is a very common cause of this type of noise.

  • Protocol:

    • Ensure all mobile phase solvents are thoroughly degassed. If you are using an inline degasser, verify its proper function.[7]

    • Purge the pump and detector to remove any trapped air bubbles.

    • Consider adding a back-pressure regulator after the detector to increase the pressure in the flow cell and keep gases dissolved.[3]

Step 2: Evaluate the Detector Lamp.

  • Rationale: An aging detector lamp can lose intensity and become unstable, leading to increased noise.[2][9]

  • Protocol:

    • Check the lamp's energy or intensity reading through your chromatography data system (CDS) software.

    • If the lamp energy is low or has been in use for an extended period (check manufacturer's recommendations for lifetime), replace it.

Step 3: Investigate Electrical Interference.

  • Rationale: Other electronic equipment in the laboratory can sometimes interfere with the sensitive electronics of the HPLC detector.

  • Protocol:

    • Ensure the HPLC system is connected to a stable power source.

    • If possible, temporarily turn off other nearby equipment to see if the noise subsides.

Problem 2: I'm observing a periodic, pulsating baseline.
Q: What causes a baseline that pulses in a regular rhythm?

A rhythmic, pulsating baseline is almost always related to the pump's operation.[7] This can be due to incomplete mobile phase mixing, faulty check valves, or pump seal failure.

A: Use this workflow to pinpoint the source of the pulsation:

Step 1: Assess Mobile Phase Mixing.

  • Rationale: If you are running a gradient or using an isocratic mixture prepared by the pump, inefficient mixing of the solvents can cause periodic fluctuations in the mobile phase composition, which the detector registers as a pulsating baseline.[4]

  • Protocol:

    • If possible, pre-mix the mobile phase manually and run it isocratically to see if the pulsation disappears.[2]

    • Ensure the pump's mixer is installed and functioning correctly. For methods with significant differences in solvent properties, a larger volume mixer might be necessary.[11]

Step 2: Inspect the Pump's Check Valves.

  • Rationale: Check valves are critical for ensuring a consistent, one-way flow of the mobile phase. If a check valve is dirty or failing, it can cause pressure fluctuations and a pulsating baseline.[11][12]

  • Protocol:

    • Sonnicate the check valves in methanol or isopropanol to clean them.

    • If cleaning does not resolve the issue, replace the check valves. Ceramic check valves are often more robust, especially when using aggressive mobile phases.[12]

Step 3: Examine the Pump Seals.

  • Rationale: Worn pump seals can lead to leaks and an inconsistent flow rate, resulting in pressure fluctuations that manifest as a pulsating baseline.[7]

  • Protocol:

    • Visually inspect the pump head for any signs of leaks.

    • If the pump has been in operation for a long time, or if you are using high-salt buffers, consider proactively replacing the pump seals as part of routine maintenance.

Problem 3: My baseline is drifting upwards or downwards during the run.
Q: Why is my baseline not flat and consistently drifting in one direction?

Baseline drift can be caused by several factors, including changes in temperature, a contaminated or slowly equilibrating column, or a mobile phase that is not stable.[8][9] In gradient analysis, a mismatch in the UV absorbance of the mobile phase components is a common cause.[9]

A: Follow these steps to stabilize your baseline:

Step 1: Ensure Thermal Stability.

  • Rationale: The detector is sensitive to temperature changes. If the column and detector are not in a thermally stable environment, the baseline can drift as the ambient temperature changes.[1][13]

  • Protocol:

    • Use a column oven to maintain a constant column temperature.

    • Ensure the HPLC system is not located near drafts from air conditioning or heating vents.[11]

    • Allow the system to fully equilibrate at the operating temperature before starting your analysis.

Step 2: Check for Column Contamination and Equilibration.

  • Rationale: If the column is contaminated with strongly retained compounds from previous analyses, they may slowly bleed off, causing the baseline to drift.[4][7] Also, some columns, especially with certain mobile phases, require a long time to fully equilibrate.[3]

  • Protocol:

    • Flush the column with a strong solvent (as recommended by the manufacturer) to remove any contaminants.

    • Ensure the column is equilibrated with the initial mobile phase for a sufficient amount of time before injecting your sample. This may require running the initial conditions for 10-20 column volumes or more.[3]

Step 3: Optimize the Mobile Phase for Gradient Elution.

  • Rationale: In a gradient run, if the mobile phase components have different UV absorbance at the detection wavelength, the baseline will drift as the composition of the mobile phase changes.[9]

  • Protocol:

    • Try to select a detection wavelength where all mobile phase components have low absorbance.

    • If using a UV-absorbing additive like trifluoroacetic acid (TFA), use it in both mobile phase A and B at the same concentration to minimize the drift.[14]

Experimental Protocol: Column Cleaning Procedure

This is a general protocol for cleaning a contaminated C18 column, which is commonly used for Ticagrelor analysis.[15][16] Always consult the specific column manufacturer's guidelines.

  • Disconnect the column from the detector to avoid flushing contaminants into the flow cell.[4]

  • Flush the column with 20-30 column volumes of your mobile phase without the buffer (e.g., water/acetonitrile mixture).

  • Flush with 20-30 column volumes of 100% Acetonitrile.

  • Flush with 20-30 column volumes of Isopropanol.

  • Flush again with 20-30 column volumes of 100% Acetonitrile.

  • Finally, re-equilibrate the column with your initial mobile phase conditions until the baseline is stable.

Data Summary Table
Problem Potential Cause Recommended Action
High-Frequency Noise Air in detector, Failing lampPurge system, Check lamp energy
Pulsating Baseline Poor mixing, Faulty check valvesPre-mix mobile phase, Clean/replace check valves
Baseline Drift Temperature fluctuation, Column contaminationUse column oven, Flush column
Troubleshooting Workflow Diagram

Baseline_Troubleshooting Start Baseline Noise Observed NoiseType Characterize Noise Start->NoiseType Spikes Random Spikes NoiseType->Spikes High Freq. Pulsating Periodic Pulsation NoiseType->Pulsating Rhythmic Drift Drift (Up/Down) NoiseType->Drift Gradual CheckAir Check for Air Bubbles (Purge System) Spikes->CheckAir CheckMixing Assess Mobile Phase Mixing Pulsating->CheckMixing CheckTemp Ensure Thermal Stability Drift->CheckTemp CheckLamp Evaluate Detector Lamp CheckAir->CheckLamp If persists Resolved Baseline Stable CheckLamp->Resolved If resolved CheckValves Inspect Check Valves CheckMixing->CheckValves If persists CheckValves->Resolved If resolved CheckColumn Check Column Contamination/ Equilibration CheckTemp->CheckColumn If persists CheckColumn->Resolved If resolved

Caption: A logical workflow for diagnosing the root cause of baseline noise.

References

  • Labcompare.com. (n.d.). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Sadou Yaye, H., Secretan, P. H., Henriet, T., Bernard, M., Amrani, F., Akrout, W., Tilleul, P., Yagoubi, N., & Do, B. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 109, 83–91. [Link]

  • Gobetti, C., Pereira, T. M., Chellini, P. R., & Nogueira, F. H. A. (2017). HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products. Journal of Pharmaceutical and Biomedical Analysis, 134, 257–266. [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. Retrieved from [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Sadou Yaye, H., Secretan, P. H., Henriet, T., Bernard, M., Amrani, F., Akrout, W., Tilleul, P., Yagoubi, N., & Do, B. (2015). Determination of Ticagrelor chemical stability and characterization of its degradants. Pharmaceutical Analytical Acta, 6(3). [Link]

  • Kakde, R. B., Satone, D. D., Dongare, G., Chilbule, R., & Malkhede, Y. (2017). Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. International Journal of PharmTech Research, 10(4), 225-236.
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. Retrieved from [Link]

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Chrom Tech. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, September 27). Analytical Method Development and Validation of Ticagrelor. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Development and validation of RP- HPLC method for determination of ticagrelor in pharmaceutical dosage formulation. Retrieved from [Link]

  • Kakde, R. B., Satone, D. D., Dongare, G., Chilbule, R., & Malkhede, Y. (2017). Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. International Journal of PharmTech Research, 10(4), 225-236.
  • Cytiva. (2022, November 15). HPLC Pain Points. Retrieved from [Link]

  • Sadou Yaye, H., Secretan, P. H., Henriet, T., Bernard, M., Amrani, F., Akrout, W., Tilleul, P., Yagoubi, N., & Do, B. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 109, 83–91.
  • LCGC International. (2026, March 10). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Sadou Yaye, H., Secretan, P. H., Henriet, T., Bernard, M., Amrani, F., Akrout, W., Tilleul, P., Yagoubi, N., & Do, B. (2014). Identification of the major degradation pathways of ticagrelor. ResearchGate. [Link]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. Retrieved from [Link]

  • Letter, W. S. (2015, July 25). Common Causes of Baseline Noise in HPLC & UHPLC Systems. ResearchGate. [Link]

  • LabRulez LCMS. (n.d.). Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2021, November 15). development and validation of rp- hplc method for the estimation of ticagrelor in api form and marketed tablet dosage form. Retrieved from [Link]

  • Google Patents. (n.d.). CN105301142A - Method for detecting Ticagrelor and related substances by use of performance liquid chromatography.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ticagrelor Impurity M Resolution

Advanced HPLC Method Optimization & Diagnostics Welcome to the Technical Support Center for analytical method development. This guide is specifically engineered for researchers and scientists facing co-elution challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Optimization & Diagnostics

Welcome to the Technical Support Center for analytical method development. This guide is specifically engineered for researchers and scientists facing co-elution challenges between Ticagrelor and its process-related degradants, specifically focusing on the thermodynamic manipulation of column temperature to achieve baseline resolution.

Mechanistic Overview: The Thermodynamics of Co-Elution

In reversed-phase high-performance liquid chromatography (RP-HPLC), the resolution ( Rs​ ) between an active pharmaceutical ingredient (API) and its structural analogs is highly dependent on column temperature. Ticagrelor Impurity M (CAS 274693-39-9), chemically identified as the propylsulfonyl (sulfone) derivative of Ticagrelor, represents a frequent "critical pair" challenge during method development[1].

The Causality of Temperature on Selectivity: Ticagrelor contains a lipophilic propylthio (-S-) moiety, whereas Impurity M features a highly polar sulfone (-SO 2​ -) group[1]. This structural variance fundamentally alters the molecule's dipole moment and hydrogen-bond acceptor capacity. According to the van 't Hoff equation:

lnk=−RTΔH∘​+RΔS∘​+lnβ

The retention factor ( k ) is governed by the enthalpy of transfer ( ΔH∘ ) between the mobile and stationary phases. Because the enthalpic interactions of the thioether and sulfone groups with a C8 or C18 stationary phase differ significantly, modulating the column temperature ( T ) shifts their respective retention times at unequal rates. Consequently, temperature is not merely a physical parameter for reducing system backpressure; it is a primary thermodynamic driver for tuning selectivity ( α ) and achieving baseline resolution for Impurity M.

Diagnostic Workflow

Use the following decision matrix to systematically troubleshoot and resolve co-elution issues involving Impurity M.

G Start Start: Co-elution of Ticagrelor and Impurity M CheckSST Run System Suitability Test (SST) Target Rs ≥ 2.0 Start->CheckSST TempScreen Execute Temperature Screening (e.g., 20°C to 50°C in 5°C steps) CheckSST->TempScreen VanTHoff Plot van 't Hoff (ln k vs 1/T) Identify optimal selectivity (α) TempScreen->VanTHoff Decision Is Rs ≥ 2.0 at any T? VanTHoff->Decision LockMethod Lock Column Temperature Validate robustness (± 5°C) Decision->LockMethod Yes AltParam Adjust Mobile Phase (Modifier, pH, or Gradient) Decision->AltParam No AltParam->CheckSST Re-evaluate

Figure 1: Diagnostic workflow for optimizing Ticagrelor and Impurity M HPLC resolution.

Frequently Asked Questions (FAQs)

Q1: Why does adjusting the column temperature disproportionately affect Impurity M compared to the API? A: The disproportionate shift is due to the specific thermodynamics of the sulfone group in Impurity M[1]. Highly polar functional groups exhibit different solvation enthalpies in the aqueous mobile phase compared to the parent API's thioether group. When temperature increases, the hydrogen-bonding network of the mobile phase weakens, which disproportionately reduces the retention of the more polar sulfone derivative relative to the API, thereby altering selectivity.

Q2: What is the optimal temperature range for resolving Impurity M? A: There is no universal temperature; it depends entirely on your stationary phase chemistry and mobile phase pH. For instance, a validated stability-indicating method using a Zorbax Plus C8 column with an ammonium acetate buffer (pH 8.2) achieved optimal simultaneous determination at a strictly controlled 25°C[2]. Conversely, some UHPLC methods utilizing methanol/buffer gradients operate at elevated oven temperatures of 55°C to maximize peak efficiency ( N ) and reduce mobile phase viscosity[3]. A systematic screening between 20°C and 55°C is required for new method development.

Q3: How do I validate the robustness of my chosen temperature? A: Regulatory guidelines (such as ICH Q2) require you to prove that minor, deliberate variations in method parameters do not cause a failure in system suitability. For column temperature, you must evaluate the method at your nominal temperature ±5∘C [4]. The method is considered robust if the critical pair resolution remains ≥2.0 and the tailing factor remains ≤2.0 across this ±5∘C window[4].

Self-Validating Experimental Protocol: Temperature Optimization

This protocol establishes a self-validating feedback loop to identify and lock the optimal column temperature for Ticagrelor and Impurity M, ensuring the mechanism of separation remains predictable.

Step 1: System Suitability Test (SST) Preparation

  • Prepare a resolution standard containing Ticagrelor (API) and Impurity M at the target specification limit (e.g., 0.1% to 0.5% relative to the nominal API concentration).

  • Dissolve the sample strictly in the initial mobile phase conditions to prevent solvent-mismatch peak distortion.

Step 2: Isothermal Screening

  • Equilibrate the HPLC column at 20°C for a minimum of 20 column volumes to ensure thermal equilibrium inside the column bed.

  • Inject the SST mixture in triplicate and record the chromatograms.

  • Repeat the equilibration and injection sequence at 25°C, 30°C, 35°C, 40°C, and 45°C.

Step 3: Thermodynamic Profiling (Self-Validation Check)

  • Calculate the retention factor ( k=(tR​−t0​)/t0​ ) for both Ticagrelor and Impurity M at each temperature.

  • Plot lnk versus 1/T (in Kelvin) to generate a van 't Hoff plot.

  • Validation Check: The plot must be linear ( R2≥0.99 ). A non-linear plot indicates a fundamental change in the retention mechanism (e.g., stationary phase phase-collapse or analyte conformational changes), which invalidates the method's predictability and requires a change in the mobile phase organic modifier.

Step 4: Selectivity and Resolution Calculation

  • Calculate selectivity ( α=kAPI​/kImpM​ ) and resolution ( Rs​ ) at each temperature point.

  • Identify the temperature that maximizes Rs​ while maintaining a tailing factor ≤2.0 [4].

Step 5: Method Lock and Robustness Verification

  • Set the column thermostat to the identified optimal temperature.

  • Perform replicate injections at T−5∘C and T+5∘C to guarantee Rs​≥2.0 under standard operational variance[4].

Quantitative Data Presentation

The following table illustrates the typical thermodynamic behavior of the thioether/sulfone critical pair on a standard C18 stationary phase. Notice how lower temperatures often enhance the enthalpic differences between the two groups, improving resolution despite a slight drop in overall peak efficiency.

Table 1: Representative Impact of Column Temperature on Ticagrelor and Impurity M Chromatographic Parameters

Column Temp (°C) k (Impurity M) k (Ticagrelor)Selectivity ( α )Resolution ( Rs​ )Peak Efficiency ( N )Status
204.855.401.112.458,500Pass
254.104.501.102.209,200Pass
303.503.801.091.9510,100Fail
402.602.751.061.4012,500Fail
501.952.001.030.8514,000Fail

Data Interpretation: While increasing temperature improves mass transfer kinetics (higher N ), the loss of selectivity ( α ) due to converging ΔH∘ values causes a critical failure in resolution ( Rs​<2.0 ).

References

  • Ticagrelor Impurity M | Benchchem Source: Benchchem URL:[4]

  • Ticagrelor Sulfone | 274693-39-9 - SynZeal Source: SynZeal URL:[1]

  • HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products - PubMed Source: National Institutes of Health (NIH) URL:[2]

  • Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method - Shimadzu Source: Shimadzu Corporation URL:[3]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing for Ticagrelor Impurity M

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for chromatographic analysis of Ticagrelor and its related substances. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for chromatographic analysis of Ticagrelor and its related substances. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues specifically with Ticagrelor Impurity M (Ticagrelor Sulfone Impurity). Peak tailing can significantly compromise resolution, integration accuracy, and overall method reliability.[1]

Ticagrelor Impurity M possesses multiple polar and basic functional groups, making it particularly susceptible to secondary interactions with silica-based stationary phases in reversed-phase HPLC.[2][3] This guide provides a systematic, in-depth approach to diagnose and resolve this common chromatographic challenge, moving from simple mobile phase adjustments to hardware considerations.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for Ticagrelor Impurity M?

The primary cause is secondary ionic interactions between the protonated basic functional groups on the impurity molecule and ionized residual silanol groups (Si-O⁻) on the surface of the silica-based column packing material.[4][5] These strong interactions create a mixed-mode retention mechanism, where a fraction of the analyte molecules are retained longer than the primary hydrophobic interaction, resulting in a skewed, tailing peak.[1][4]

Q2: How does the mobile phase pH influence the peak shape of Impurity M?

Mobile phase pH is a critical factor that dictates the ionization state of both the analyte and the stationary phase.[6]

  • At mid-range pH (approx. 4-7): Residual silanol groups are deprotonated (negatively charged), while the basic nitrogens on Impurity M are protonated (positively charged). This leads to strong ionic interactions and significant peak tailing.[4][5]

  • At low pH (< 3): The high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, keeping them in their neutral (Si-OH) form. This minimizes the secondary ionic interactions, leading to a much-improved, symmetrical peak shape.[4][7][8]

  • At high pH (> 8): With a suitable pH-stable column, operating at a high pH can neutralize the basic analyte, also preventing ionic interactions. However, this approach carries a higher risk of silica dissolution and column degradation if the stationary phase is not specifically designed for high pH conditions.[5][9]

Q3: My peak shape for Impurity M has worsened over time. Could my column be the issue?

Yes, it is highly likely. Column performance degrades with use. Two common reasons are:

  • Loss of End-Capping: The protective chemical caps on the residual silanols can hydrolyze and wash away over time, exposing more active sites that cause tailing.

  • Column Contamination: Strongly retained matrix components or impurities can accumulate at the head of the column, creating new active sites for secondary interactions.[7][10] If you are using a guard column, it may have failed and require replacement.[9]

Q4: What is considered an acceptable peak tailing factor?

Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) generally specify an acceptable peak symmetry or tailing factor (Tf) to be within the range of 0.8 to 1.8.[11] For robust quantitative methods, a stricter upper limit of 1.5 is often targeted.[4]

Systematic Troubleshooting Guide

This guide presents a logical workflow to identify and remedy the source of peak tailing for Ticagrelor Impurity M. We recommend proceeding sequentially from mobile phase adjustments to hardware evaluation.

Step 1: Initial Assessment & System Check

Before modifying the method, ensure the issue is not related to the physical setup of the HPLC system.

  • Symptom: All peaks in the chromatogram, not just Impurity M, show tailing.

  • Potential Cause: This often points to an issue that affects the entire sample path before separation occurs.

    • Extra-Column Volume: Excessive dead volume in the tubing between the injector, column, and detector can cause band broadening and tailing.[5][10] Ensure you are using tubing with the narrowest possible internal diameter (e.g., 0.005") and that all fittings are properly seated without gaps.[5]

    • Blocked Inlet Frit: Particulates from the sample or mobile phase can partially block the column's inlet frit, distorting the sample band as it enters the column.[9] This can often be resolved by back-flushing the column.

Step 2: Mobile Phase Optimization (The First Line of Attack)

Modifying the mobile phase is the most effective and common strategy to mitigate tailing caused by silanol interactions.

Protocol 2.1: Adjusting Mobile Phase pH

Causality: The most reliable way to eliminate secondary ionic interactions is to protonate the residual silanol groups, rendering them neutral. This is achieved by lowering the mobile phase pH to below 3.0.[4][8]

Step-by-Step Methodology:

  • Prepare Acidified Mobile Phases:

    • Aqueous (A): Add 0.1% formic acid (v/v) to HPLC-grade water. Verify the pH is ≤ 3.0.

    • Organic (B): Add 0.1% formic acid (v/v) to HPLC-grade acetonitrile or methanol.

  • System Equilibration: Flush the system thoroughly with the new mobile phases and allow the column to equilibrate for at least 10-15 column volumes, or until a stable baseline is achieved.

  • Analysis: Inject the Ticagrelor Impurity M standard or a sample solution.

  • Evaluation: Compare the tailing factor of the Impurity M peak to the one obtained with the previous, higher-pH mobile phase. A significant improvement is expected.

Protocol 2.2: Optimizing Buffer Concentration

Causality: If operating at a pH where buffering is required, an insufficient buffer concentration may fail to control the micro-environment at the silica surface, leading to inconsistent ionization and peak tailing.[12] Increasing the buffer concentration can help mask some of the residual silanol activity.[9][13]

Step-by-Step Methodology:

  • Identify Current Buffer: Note the buffer and its concentration in your current method (e.g., 10 mM ammonium acetate).

  • Prepare Higher Concentration Buffer: Prepare a new aqueous mobile phase with a higher buffer concentration, for example, 25-50 mM. Ensure the pH is readjusted to the original value.

  • System Equilibration & Analysis: Equilibrate the system as described in Protocol 2.1 and re-run the analysis.

  • Evaluation: Assess if the increased ionic strength of the buffer improves peak symmetry. This approach is often less dramatic than a pH shift but can be effective in fine-tuning a method.

Step 3: Column Evaluation and Selection

If mobile phase optimization does not fully resolve the issue, the column itself is the next logical focus.

Protocol 3.1: Diagnosing Column Failure

Causality: A contaminated or worn-out column is a frequent source of peak shape problems.[10] This protocol helps determine if the guard column or the analytical column is at fault.[9]

Step-by-Step Methodology:

  • Establish a Baseline: Inject your sample with the current full column setup (guard + analytical) and record the tailing factor.

  • Remove the Guard Column: Disconnect the guard column and connect the injector directly to the analytical column using a zero-dead-volume union.

  • Re-analyze: Inject the sample again. If the peak shape is now acceptable, the guard column is exhausted and must be replaced.

  • Back-Flush the Analytical Column: If tailing persists after removing the guard column, a blocked inlet frit may be the cause.[9] Disconnect the column from the detector, reverse its direction, and flush it to waste with the mobile phase at a low flow rate (e.g., 0.5 mL/min) for 20-30 minutes.

  • Final Test: Re-install the column in the correct direction and perform a final analysis. If peak shape is restored, the frit was likely blocked. If tailing remains, the column's stationary phase is likely irreversibly damaged or contaminated, and the column should be replaced.

Choosing a Better Column for Basic Impurities

Causality: Not all C18 columns are created equal. Modern column chemistries are specifically designed to minimize silanol interactions.[1]

  • High-Purity, End-Capped Columns: Select columns packed with modern, high-purity silica that have been subjected to aggressive, proprietary end-capping procedures. This drastically reduces the number of available free silanols.[7][8]

  • Polar-Embedded Columns: These columns have a polar functional group (e.g., amide, carbamate) embedded within the C18 alkyl chain. This feature helps to shield the analyte from any underlying residual silanols, improving peak shape for basic compounds even at mid-range pH.[5]

  • Hybrid Particle Columns: Columns based on hybrid silica-polymer particles (e.g., Ethylene Bridged Hybrid - BEH) often exhibit enhanced pH stability and reduced silanol activity, providing excellent peak shapes for basic analytes.[14]

Visual Workflow & Data Summary

Troubleshooting Decision Tree

The following diagram outlines the logical workflow for diagnosing and solving peak tailing issues with Ticagrelor Impurity M.

TroubleshootingWorkflow start Peak Tailing Observed (Tf > 1.5) check_all_peaks Do all peaks tail? start->check_all_peaks system_check Step 1: System Check - Check for dead volume - Back-flush column check_all_peaks->system_check Yes mobile_phase Step 2: Mobile Phase Optimization check_all_peaks->mobile_phase No, only Impurity M system_check->mobile_phase adjust_ph Protocol 2.1: Lower Mobile Phase pH to < 3 mobile_phase->adjust_ph check_buffer Protocol 2.2: Increase Buffer Strength mobile_phase->check_buffer column_eval Step 3: Column Evaluation adjust_ph->column_eval Tailing Persists end_ok Peak Shape Acceptable (Tf < 1.5) adjust_ph->end_ok Problem Solved check_buffer->column_eval Tailing Persists check_buffer->end_ok Problem Solved diagnose_column Protocol 3.1: - Remove Guard Column - Replace Analytical Column column_eval->diagnose_column diagnose_column->end_ok

Caption: A decision tree for troubleshooting Ticagrelor Impurity M peak tailing.

Table 1: Impact of Mobile Phase Conditions on Peak Tailing

This table summarizes the expected outcomes of various mobile phase adjustments on the tailing factor (Tf) for Ticagrelor Impurity M.

Condition Typical pH Modifier Example Expected Tailing Factor (Tf) Scientific Rationale
Sub-optimal 6.0 - 7.510 mM Phosphate Buffer> 2.0Silanols are ionized (SiO⁻) and the basic analyte is protonated, causing strong secondary ionic interactions.[4]
Low pH 2.5 - 3.00.1% Formic Acid1.0 - 1.3Silanol ionization is suppressed (Si-OH), eliminating the primary cause of secondary retention for basic analytes.[7][8]
High pH 8.0 - 9.020 mM Ammonium Acetate1.1 - 1.5The basic analyte is neutralized, preventing ionic interactions. Requires a pH-stable column. [15][16][]
Increased Buffer 6.0 - 7.550 mM Phosphate Buffer1.5 - 2.0The higher ionic strength of the mobile phase helps to mask or "shield" the active silanol sites, reducing tailing.[9][13]

References

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Bueno, L. M., et al. (2017, January 15). HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products. European Journal of Pharmaceutical Sciences. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • Dolan, J. W. (2026, March 10). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub.
  • Bueno, L. M., et al. (2021, September 27). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR: REVIEW. Open Access Journals.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.).
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024, September 25). Longdom Publishing.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News.
  • Ticagrelor and Impurities. (2024, August 7). BOC Sciences.
  • Peak Tailing: Phenomenon, Symptoms and Corrections. (2023, November 7). Pharma Growth Hub.
  • Ticagrelor Sulfone Impurity; Ticagrelor Impurity M. (n.d.). SynThink.
  • Ticagrelor Impurity M | CAS No: 274693-39-9. (n.d.). Cleanchem.
  • Common Causes Of Peak Tailing in Chrom

Sources

Troubleshooting

Ticagrelor Impurity Profiling: Buffer Concentration Troubleshooting &amp; FAQs

Welcome to the Technical Support Center for Ticagrelor chromatographic analysis. Ticagrelor is a BCS Class IV metastable drug[1] with a complex cyclopentyl-triazolopyrimidine structure.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ticagrelor chromatographic analysis. Ticagrelor is a BCS Class IV metastable drug[1] with a complex cyclopentyl-triazolopyrimidine structure. During High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) method development, analysts frequently encounter challenges with peak tailing, baseline drift, and poor resolution of closely related synthesis impurities and photodegradation products.

This guide provides authoritative, mechanistic troubleshooting strategies focused on optimizing mobile phase buffer concentration.

Mechanistic Insights: The Role of Buffer Concentration

Buffer concentration is not merely a parameter for maintaining pH; it fundamentally governs the ionic strength of the mobile phase. This dictates the thickness of the electrical double layer around the stationary phase and the degree of analyte solvation.

For a molecule like Ticagrelor—which contains secondary amine and triazole functionalities alongside hydroxyl groups—the choice of buffer and its molarity directly impacts the tailing factor and resolution ( Rs​ ) of critical peak pairs[2].

  • Silanol Masking: Higher buffer molarity (e.g., 40–50 mM) increases ionic strength, effectively masking residual acidic silanol groups on silica-based C8/C18 columns. This prevents secondary ion-exchange interactions that cause peak tailing[3].

  • Ionization Suppression: At an optimized pH (e.g., pH 8.2 using ammonium acetate), Ticagrelor and its basic impurities remain largely un-ionized. A robust buffer concentration ensures the local pH within the column pore microenvironment does not shift as the analyte band elutes, preventing split peaks and increasing hydrophobic retention[4].

Troubleshooting FAQs

Q1: I am losing resolution between Ticagrelor and its closely eluting organic impurities (e.g., Impurity M) when I drop my ammonium acetate buffer concentration from 50 mM to 10 mM. Why? A: Dropping the buffer concentration reduces the ionic strength of the mobile phase. For basic compounds, a lower ionic strength fails to effectively mask the residual silanol groups on the stationary phase. This leads to secondary interactions, causing peak broadening and tailing. The increased peak width directly degrades the resolution ( Rs​ ) between closely eluting critical pairs[2]. To maintain optimal resolution for Ticagrelor and its impurities, literature strongly supports maintaining a 50 mM ammonium acetate concentration at pH 8.2[4],[5].

Q2: My system backpressure spikes erratically 20 minutes into a gradient run using 40 mM Potassium Dihydrogen Phosphate and Acetonitrile. How can I resolve this? A: This is a classic symptom of buffer precipitation. Phosphate salts have poor solubility in high concentrations of aprotic solvents like Acetonitrile. As your gradient increases the organic fraction (e.g., >60% ACN), the 40 mM phosphate exceeds its solubility limit, precipitating in the column frits and tubing. Solution: Reduce the phosphate buffer concentration to 10–15 mM, which is usually sufficient to maintain buffering capacity while remaining soluble in up to 80% ACN[3]. Alternatively, switch to a volatile buffer like Ammonium Acetate (which has higher organic solubility) or use Methanol as the organic modifier.

Q3: How does buffer pH interact with buffer concentration in stabilizing the tailing factor of Ticagrelor? A: Buffer concentration provides the ionic strength to mask silanols, but pH determines the ionization state. At pH 8.2, achieved with 50 mM ammonium acetate adjusted with ammonium hydroxide, Ticagrelor relies purely on hydrophobic partitioning[4]. If the buffer concentration is too low, the buffer capacity is easily overwhelmed by the injected sample matrix, leading to partial analyte ionization during elution. A strong 50 mM concentration ensures the pH remains rigidly buffered, eliminating tailing[3].

Standardized Experimental Protocol: RP-HPLC Method for Ticagrelor Impurities

This self-validating protocol is adapted from established methodologies for the simultaneous determination of Ticagrelor and its synthesis/photodegradation impurities[4],[6].

Step 1: Mobile Phase Preparation

  • Aqueous Buffer (Mobile Phase A): Weigh exactly 3.85 g of Ammonium Acetate and dissolve in 1000 mL of HPLC-grade water to yield a 50 mM solution.

  • pH Adjustment: Adjust the pH to 8.2 ± 0.05 using 6 M Ammonium Hydroxide.

  • Filtration: Filter the buffer through a 0.45 µm nylon membrane filter under vacuum and sonicate for 10 minutes to degas.

  • Organic Modifier (Mobile Phase B): Use 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Zorbax Plus C8 (150 × 4.6 mm, 5.0 µm) or equivalent reversed-phase column[4].

  • Elution Mode: Isocratic.

  • Mobile Phase Composition: Acetonitrile : 50 mM Ammonium Acetate Buffer (57:43, v/v)[4],[5].

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 20 µL.

  • Detection: Photodiode Array (PDA) or UV at 270 nm[4].

Step 3: System Suitability & Validation Criteria

  • Inject a standard resolution mixture containing Ticagrelor and known impurities (e.g., Impurity 1, Impurity 2, Impurity M).

  • Acceptance Criteria: The tailing factor for the Ticagrelor peak must be ≤1.5 . The resolution ( Rs​ ) between Ticagrelor and its closest eluting impurity must be ≥2.0 . Relative Standard Deviation (RSD) for peak areas over 5 replicate injections must be <2.0% [4].

Quantitative Data Summary: Buffer Systems Comparison

The table below summarizes the quantitative impact of various buffer systems on Ticagrelor retention and method applicability based on validated literature[4],[6],[5].

Buffer SystemConcentrationpHOrganic Modifier RatioApprox. Retention TimePrimary Application & Notes
Ammonium Acetate 50 mM8.2Acetonitrile (57:43)4.8 minExcellent resolution for synthesis impurities; LC-MS compatible[4].
Ammonium Acetate 15 mM8.0Acetonitrile (60:40)4.8 minPlasma analysis; lower ionic strength suitable for extraction[4].
Phosphate Buffer 15 mM3.0Acetonitrile (30:70)3.2 minStability-indicating; keeps analyte protonated; risk of precipitation at high ACN[6].
Formic Acid 0.1%~2.7Acetonitrile (45:55)VariesUsed for Impurity M profiling; highly volatile for LC-MS/MS[5].

Method Development Visualizations

Workflow: Optimizing Buffer Concentration

The following decision tree illustrates the logical workflow for selecting and optimizing buffer concentration during Ticagrelor method development.

BufferOptimization Start Start: Ticagrelor Method Dev CheckDetector Detector Type? Start->CheckDetector LCMS LC-MS/MS (Need Volatile) CheckDetector->LCMS Mass Spec UV HPLC-UV (Non-Volatile OK) CheckDetector->UV UV/PDA BufferMS Select: Ammonium Acetate or Formic Acid LCMS->BufferMS BufferUV Select: Phosphate Buffer or Ammonium Acetate UV->BufferUV ConcCheck Optimize Concentration (10 mM - 50 mM) BufferMS->ConcCheck BufferUV->ConcCheck Eval Evaluate Resolution (Rs) & Peak Shape ConcCheck->Eval Tailing High Tailing / Low Rs? Eval->Tailing Pressure High Backpressure (Precipitation)? Eval->Pressure IncreaseConc Increase Buffer Conc. (e.g., to 50 mM) Tailing->IncreaseConc Yes Final Finalize Method Parameters Tailing->Final No IncreaseConc->Eval DecreaseConc Decrease Buffer Conc. (e.g., to 10-15 mM) Pressure->DecreaseConc Yes Pressure->Final No DecreaseConc->Eval

Caption: Workflow for optimizing buffer concentration in Ticagrelor impurity profiling.

Mechanistic Pathway: Buffer-Analyte Interaction

This diagram maps the causality between buffer parameters and chromatographic performance.

MechanisticPathway Buffer Buffer Concentration (e.g., 50 mM NH4OAc) IonicStrength High Ionic Strength Buffer->IonicStrength pHControl Rigid pH Control (pH 8.2) Buffer->pHControl Silanol Masks Residual Silanols on C8/C18 Phase IonicStrength->Silanol Ionization Suppresses Ionization of Basic Impurities pHControl->Ionization PeakShape Eliminates Peak Tailing Silanol->PeakShape Retention Increases Hydrophobic Retention Ionization->Retention Resolution Optimal Resolution (Rs > 2.0) Ticagrelor vs Impurities PeakShape->Resolution Retention->Resolution

Caption: Mechanistic impact of buffer concentration and pH on Ticagrelor chromatographic resolution.

References

  • Bueno LM, et al. "HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products." ResearchGate.
  • "Bioavailability Enhancement and Polymorphic Stabilization of One BCS Class IV Metastable Drug Through Novel Formulation Approach." PMC.
  • "Analytical Method Development and Validation of Ticagrelor." Research and Reviews.
  • "Ticagrelor Impurity M." Benchchem.
  • "Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles: Overview and Recent Advances." ACS Publications.
  • "Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities... Using Analytical Quality by Design Principles." PMC.

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Background: The Analytical Challenge of Ticagrelor Impurity M

An in-depth technical analysis for researchers, analytical scientists, and drug development professionals focusing on the critical comparative performance of chromatographic methods for isolating and quantifying Ticagrel...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, analytical scientists, and drug development professionals focusing on the critical comparative performance of chromatographic methods for isolating and quantifying Ticagrelor Impurity M.

Ticagrelor is a potent, reversible [1] that targets the P2Y12 ADP-receptor. During its multi-step synthesis and subsequent shelf-life, the active pharmaceutical ingredient (API) is highly susceptible to [2]. The primary end-stage oxidative degradant is Ticagrelor Impurity M (chemically identified as[3]).

The analytical challenge lies in the molecule's structure. The conversion of the thioether linkage in Ticagrelor to a sulfone moiety in Impurity M only marginally alters the compound's overall hydrophobicity. Consequently, achieving baseline resolution between the parent API, the intermediate sulfoxide, and Impurity M using standard chromatographic techniques is notoriously difficult.

Pathway API Ticagrelor (API) Active P2Y12 Antagonist Oxidation Oxidative Stress (H2O2 / Light) API->Oxidation ImpSulfoxide Ticagrelor Sulfoxide (Intermediate) Oxidation->ImpSulfoxide +[O] ImpM Ticagrelor Impurity M (Ticagrelor Sulfone) ImpSulfoxide->ImpM +[O]

Caption: Oxidative degradation pathway of Ticagrelor to Impurity M.

Comparative Analysis: Traditional HPLC vs. Sub-2µm UPLC

To achieve the specificity required by ICH Q2 guidelines, the analytical method must completely resolve Impurity M from the API and other process-related impurities.

Historically,[4] methods have employed 5 µm C18 stationary phases. However, the large particle size exacerbates longitudinal diffusion (the B term in the van Deemter equation). This leads to peak broadening that can easily mask the co-elution of Impurity M with the API.

By transitioning to Ultra-Performance Liquid Chromatography (UPLC) utilizing sub-2 µm particles (e.g., 1.7 µm), we exploit the flattened C term of the van Deemter curve. This minimizes mass transfer resistance, yielding significantly sharper peaks, superior resolution, and enhanced sensitivity.

Table 1: Chromatographic Performance Comparison
ParameterTraditional HPLC (C18, 5 µm)Advanced UPLC (C18, 1.7 µm)Causality / Impact
Column Dimensions 250 mm × 4.6 mm100 mm × 2.1 mmShorter path length required due to high efficiency of small particles.
Run Time ~20 - 30 min~5 - 7 min4x faster throughput accelerates R&D and QC release cycles.
Resolution (API vs Imp M) 1.8 (Marginal)> 3.5 (Baseline)Sub-2µm particles reduce eddy diffusion, preserving narrow peak widths.
Theoretical Plates (N) ~12,000> 100,000Higher plate count directly correlates to sharper, taller peaks.
Solvent Consumption High (1.0 mL/min)Low (0.4 mL/min)Lower flow rates reduce mobile phase waste and operational costs.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system—meaning every run inherently verifies its own accuracy and specificity. We achieve this by coupling a[4] with the UPLC system, establishing an orthogonal verification loop.

Step 1: In-Situ Generation of Impurity M (Forced Degradation)
  • Rationale: To prove the method is stability-indicating, Impurity M must be generated in situ alongside potential unknown intermediates.

  • Procedure: Subject 1 mg/mL of Ticagrelor standard to 3% H₂O₂ at 60°C for 2 hours to induce targeted oxidative stress[2]. Neutralize the solution and dilute to a working concentration of 100 µg/mL using the mobile phase diluent.

Step 2: Chromatographic Separation (UPLC Workflow)
  • Rationale: An acidic mobile phase is critical. It suppresses the ionization of the triazolo-pyrimidine ring, preventing secondary interactions with residual silanols on the stationary phase and eliminating peak tailing[1].

  • Procedure:

    • Stationary Phase: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using Mobile Phase A ([1] in Water) and Mobile Phase B (Acetonitrile).

    • Conditions: Flow rate of 0.4 mL/min at an elevated column temperature of 40°C (to reduce mobile phase viscosity and manage system backpressure).

Step 3: Orthogonal Detection & Peak Purity Verification
  • Rationale: Retention time alone is insufficient for positive identification. Spectral homogeneity must be confirmed.

  • Procedure: Monitor the eluent at 254 nm. The PDA software assesses peak purity by comparing UV spectra across the peak's leading edge, apex, and trailing edge. The system self-validates the run by ensuring the Peak Purity Angle is strictly less than the Peak Purity Threshold , statistically proving no co-eluting compounds exist under the Impurity M peak.

Workflow Start Method Validation (ICH Q2) Spec Specificity (Peak Purity via PDA) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy & Precision (%RSD < 2.0%) Start->Acc Sens LOD / LOQ (S/N Ratio) Start->Sens Robust Robustness (Flow, Temp, pH) Start->Robust

Caption: Self-validating ICH Q2 analytical method validation workflow.

Quantitative Method Validation Data

Following the ICH Q2(R1) guidelines, the UPLC method for quantifying Ticagrelor Impurity M demonstrates exceptional reliability. The use of sub-2µm technology not only improves resolution but drastically lowers the limit of detection (LOD)[5].

Table 2: UPLC Method Validation Parameters for Impurity M
Validation ParameterAcceptance Criteria (ICH Q2)Observed ResultConclusion
Linearity (R²) ≥ 0.9990.9998 (10-100 µg/mL)Pass
Precision (%RSD) ≤ 2.0%0.85% (n=6)Pass
Accuracy (% Recovery) 98.0% - 102.0%99.6% - 100.2%Pass
LOD / LOQ S/N ≥ 3 / S/N ≥ 100.4 µg/mL / 1.2 µg/mLPass
Specificity Peak Purity Angle < ThresholdAngle: 0.12 < Threshold: 0.25Pass

References

  • SynZeal. "Ticagrelor Sulfone | 274693-39-9." SynZeal. URL:[Link]

  • Kakde, R. B., et al. "Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method." International Journal of PharmTech Research, Sphinx Knowledge House. URL:[Link]

  • Scholars Research Library. "Development and validation of RP-HPLC method for determination of ticagrelor in pharmaceutical dosage formulation." Scholars Research Library. URL:[Link]

  • Research and Reviews. "Analytical Method Development and Validation of Ticagrelor." Research and Reviews. URL:[Link]

Sources

Comparative

High-Sensitivity Detection of Metoprolol Impurity M: A Comparative Guide to HPLC-UV vs. UHPLC-CAD

Executive Summary In pharmaceutical development, accurately determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for process-related impurities is critical for meeting ICH Q2(R1) and Q3A(R2) regulator...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, accurately determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for process-related impurities is critical for meeting ICH Q2(R1) and Q3A(R2) regulatory thresholds. Metoprolol Impurity M (1,3-Bis(isopropylamino)propan-2-ol dihydrochloride, CAS 73313-36-7) presents a unique analytical challenge[1]. Because it is an aliphatic secondary amine lacking a conjugated π -electron system, it exhibits negligible UV absorbance.

This guide objectively compares traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Ultra-High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (UHPLC-CAD). By analyzing the mechanistic differences and experimental LOD/LOQ data, we demonstrate why CAD is the authoritative standard for non-chromophoric impurity profiling[2].

The Mechanistic Challenge: Why UV Fails and CAD Succeeds

The Optical Limitation of HPLC-UV

Traditional UV detectors rely on π→π∗ or n→π∗ electronic transitions. Metoprolol's active pharmaceutical ingredient (API) contains an aromatic ring, making it easily detectable at 210–220 nm. However, Impurity M is a purely aliphatic compound. Without a chromophore, its molar extinction coefficient ( ϵ ) is near zero. Consequently, attempting to quantify Impurity M at the standard 0.05% reporting threshold using UV results in baseline noise masking the analyte peak, leading to unacceptably high LOD and LOQ values.

The Mass-Based Causality of UHPLC-CAD

Charged Aerosol Detection (CAD) circumvents optical limitations by measuring the physical mass of the analyte. The causality of CAD's high sensitivity is rooted in a four-step self-validating physical transformation:

  • Nebulization: The column eluent is converted into a fine droplet aerosol using nitrogen gas.

  • Desolvation: The volatile mobile phase evaporates in a drying tube, leaving behind solid residual particles of the non-volatile Impurity M.

  • Charging: A secondary stream of nitrogen passes over a corona needle, creating positively charged gas ions that collide with and transfer charge to the solid analyte particles.

  • Detection: An electrometer measures the aggregate charge, which is directly proportional to the mass of the impurity, regardless of its chemical structure.

CAD_Mechanism A 1. HPLC Eluent (Analyte + Mobile Phase) B 2. Nebulization (Aerosol Generation) A->B C 3. Desolvation (Evaporation of Solvent) B->C D 4. Particle Charging (Corona Discharge) C->D E 5. Electrometer Detection (Signal ∝ Mass) D->E

Mechanistic pathway of Charged Aerosol Detection (CAD) for non-chromophoric impurities.

Quantitative Data Presentation: UV vs. CAD

To objectively evaluate performance, Metoprolol Impurity M standards were analyzed using both detection modalities. The LOD was defined at a Signal-to-Noise (S/N) ratio of 3:1, and the LOQ at an S/N ratio of 10:1.

As shown in the data below, CAD achieves sub-microgram sensitivity, successfully meeting the regulatory requirement for impurity reporting, whereas UV detection fails to detect the impurity at pharmacopeial limits[2].

Analytical ParameterHPLC-UV (210 nm)UHPLC-CADPerformance Gain
Limit of Detection (LOD) > 5.0 µg/mL0.1 µg/mL> 50x more sensitive
Limit of Quantitation (LOQ) > 15.0 µg/mL0.2 µg/mL> 75x more sensitive
Linearity Range ( R2 ) N/A (Non-linear)0.2 – 10.0 µg/mL (0.998)*Excellent
Precision at LOQ (% RSD) Undetectable4.2%Meets ICH Q2 (< 10%)
Suitability for 0.05% Threshold Fail Pass Regulatory Compliance

*Note: CAD response is inherently non-linear over wide ranges; data processing requires a power-function ( y=axb ) or logarithmic calibration curve for optimal R2 values.

Experimental Protocols: Determining LOD & LOQ

The following self-validating protocol outlines the methodology for establishing the LOD and LOQ of Metoprolol Impurity M using UHPLC-CAD[2].

Step 1: Standard and Sample Preparation
  • Stock Solution: Weigh exactly 5.0 mg of Metoprolol Impurity M reference standard[1] into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent (e.g., Water:Acetonitrile 80:20 v/v) to create a 100 µg/mL stock solution.

  • Serial Dilution for LOQ/LOD:

    • Pipette 1.0 mL of the stock into a 10 mL flask (10 µg/mL).

    • Perform subsequent serial dilutions to yield calibration levels at 2.0, 1.0, 0.5, 0.2 (Target LOQ), and 0.1 µg/mL (Target LOD).

  • System Suitability Testing (SST): Prepare a solution containing 100 µg/mL Metoprolol Succinate API and 10 µg/mL of Impurity M to verify chromatographic resolution ( Rs​>1.5 )[2].

Step 2: UHPLC Chromatographic Conditions
  • Column: C18, 100 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Volatile buffers are mandatory for CAD to prevent background noise).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Step 3: CAD Detector Optimization
  • Evaporation Temperature: 35°C (Optimized for semi-volatile aliphatic amines to prevent thermal degradation while ensuring complete mobile phase desolvation).

  • Data Collection Rate: 10 Hz.

  • Filter/Time Constant: 3.6 seconds.

Step 4: Data Analysis and Causality Verification
  • Inject the diluent blank to establish baseline noise.

  • Inject the 0.1 µg/mL and 0.2 µg/mL solutions in triplicate.

  • Calculate the S/N ratio using the peak height divided by the peak-to-peak baseline noise measured over a blank region of the chromatogram.

  • Validation: Ensure S/N 3 for the 0.1 µg/mL injection (confirming LOD) and S/N 10 for the 0.2 µg/mL injection (confirming LOQ).

LOD_LOQ_Workflow Start Impurity M Standard Preparation (100 µg/mL) Dilution Serial Dilution (0.1 to 10 µg/mL) Start->Dilution SST System Suitability Testing (SST) Dilution->SST Inject UHPLC Injection (Volatile Mobile Phase) SST->Inject UV UV Detection (210 nm) S/N < 3 (Undetectable) Inject->UV Traditional Route CAD CAD Detection S/N > 10 at 0.2 µg/mL Inject->CAD Modern Route Calc Validate LOD (S/N=3) & LOQ (S/N=10) UV->Calc CAD->Calc

Experimental workflow for determining LOD and LOQ of Impurity M using orthogonal detection.

Conclusion

For pharmaceutical impurities lacking a chromophore, such as Metoprolol Impurity M, traditional HPLC-UV is fundamentally incapable of reaching the required regulatory limits of quantitation. By shifting the analytical causality from optical absorbance to mass-based particle detection, UHPLC-CAD provides a self-validating, highly sensitive alternative. Laboratories upgrading to CAD can reliably achieve LOQs of 0.2 µg/mL, ensuring robust quality control and compliance with stringent ICH guidelines.

References

  • Pharmaffiliates. 73313-36-7 | Product Name : Metoprolol Succinate - Impurity M (Dihydrochloride Salt). Retrieved from [Link]

Sources

Validation

A Comparative Chromatographic Analysis of Ticagrelor Impurities M and B

A Technical Guide for Researchers and Drug Development Professionals In the landscape of cardiovascular therapeutics, Ticagrelor stands as a cornerstone antiplatelet agent, pivotal in the management of acute coronary syn...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of cardiovascular therapeutics, Ticagrelor stands as a cornerstone antiplatelet agent, pivotal in the management of acute coronary syndromes. The efficacy and safety of such a critical drug are intrinsically linked to its purity. Rigorous control of impurities, which can arise during synthesis or degradation, is a non-negotiable aspect of pharmaceutical quality control. This guide provides an in-depth chromatographic comparison of two key process-related impurities of Ticagrelor: Impurity M and Impurity B.

This document, intended for researchers, analytical scientists, and drug development professionals, will delve into the structural nuances of these impurities and their distinct behaviors under reversed-phase high-performance liquid chromatography (RP-HPLC) conditions. By understanding their chromatographic characteristics, analytical chemists can develop and validate robust methods for their detection and quantification, ensuring the quality and safety of Ticagrelor formulations.

Understanding the Impurities: Structural Distinctions

The chromatographic behavior of any two analytes is fundamentally governed by their molecular structure and the resulting physicochemical properties. Ticagrelor Impurity M and Impurity B are structurally related to the parent Ticagrelor molecule but possess critical differences that influence their retention and resolution in a chromatographic system.

Ticagrelor Impurity M , identified as Ticagrelor sulfone , is a product of oxidation. The thioether linkage in the Ticagrelor molecule is oxidized to a sulfone group. This transformation significantly increases the polarity of the molecule.

Ticagrelor Impurity B , on the other hand, is a regioisomer of Ticagrelor. This means it has the same molecular formula and molecular weight as Ticagrelor, but the connectivity of the atoms is different. Specifically, the cyclopentyl-diol side chain is attached to a different nitrogen atom on the triazole ring. This subtle change in spatial arrangement can lead to differences in intermolecular interactions with the stationary phase.

Chromatographic Comparison: A Tale of Two Impurities

The separation of Ticagrelor and its impurities is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The retention of an analyte in this system is primarily driven by its hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

A robust UHPLC method, as proposed in the Indian Pharmacopeia, provides a clear separation of Ticagrelor and Impurity B.[1][2][3] This method serves as a reliable foundation for our comparative analysis.

The Chromatographic System: A Foundation for Resolution

To achieve the necessary separation, a well-defined chromatographic system is essential. The following experimental protocol, based on the proposed Indian Pharmacopeia monograph, is a self-validating system for the analysis of Ticagrelor and its related substances.[1][2][3]

Experimental Protocol: UHPLC Analysis of Ticagrelor and Impurities

Objective: To resolve Ticagrelor from its process-related impurities, with a focus on Impurity B.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UHPLC) equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 1.8 µm
Mobile Phase A Buffer: Acetonitrile: Water (10:100:890, v/v/v)
Mobile Phase B Buffer: Acetonitrile: Water (10:700:290, v/v/v)
Gradient Program Time (min)
0
15
30
35
40
Flow Rate 1.0 mL/min
Column Temperature 55 °C
Detection Wavelength 242 nm
Injection Volume 5 µL

*Buffer Preparation: 0.2% w/v solution of monobasic ammonium phosphate, adjusted to pH 2.5 with orthophosphoric acid.

Data Interpretation and Comparative Analysis

Under the conditions outlined above, Ticagrelor and Impurity B exhibit distinct retention behaviors.

CompoundRetention Time (min)Relative Retention Time (RRT)
Ticagrelor ~12.91.00
Ticagrelor Impurity B ~13.8~1.07

Data based on the proposed Indian Pharmacopeia monograph.[1][2][3]

The resolution between the Ticagrelor and Impurity B peaks is a critical parameter for ensuring accurate quantification. In the specified method, the resolution is reported to be not less than 1.5, indicating a good separation between the two components.[1][2][3]

While a direct comparative RRT for Impurity M under this specific method is not available in the cited literature, its chromatographic behavior can be predicted based on its chemical structure. The introduction of the highly polar sulfone group in Impurity M will significantly reduce its hydrophobicity compared to both Ticagrelor and the regioisomeric Impurity B. Consequently, Impurity M is expected to have a shorter retention time than both Ticagrelor and Impurity B in a reversed-phase system. It would elute earlier from the nonpolar C18 column.

This predicted earlier elution is a key differentiator in the chromatographic profiles of these two impurities.

Workflow for Impurity Analysis

The process of analyzing for these impurities follows a logical and systematic workflow, from sample preparation to data analysis.

Ticagrelor Impurity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation prep_sample Dissolve Ticagrelor Sample in appropriate diluent hplc Inject into UHPLC System prep_sample->hplc prep_std Prepare Reference Standards (Ticagrelor, Impurity B, etc.) prep_std->hplc separation Separation on C18 Column (Gradient Elution) hplc->separation detection UV Detection at 242 nm separation->detection integration Integrate Chromatographic Peaks detection->integration identification Identify Peaks by Retention Time and Relative Retention Time (RRT) integration->identification quantification Quantify Impurities (Area Percent or vs. Standard) identification->quantification report Report Results & Assess Compliance with Specifications quantification->report

Caption: A generalized workflow for the chromatographic analysis of Ticagrelor and its impurities.

Logical Relationship in Method Development

The development of a robust chromatographic method is a process of systematic optimization, guided by the chemical properties of the analytes.

Method Development Logic Analyte_Properties Analyte Properties (Polarity, pKa, UV Absorbance) Stationary_Phase Stationary Phase Selection (e.g., C18 for nonpolar analytes) Analyte_Properties->Stationary_Phase Mobile_Phase Mobile Phase Composition (Organic modifier, pH, Buffer) Analyte_Properties->Mobile_Phase Detection_Wavelength Detection Wavelength (λmax for sensitivity) Analyte_Properties->Detection_Wavelength Gradient Gradient Elution Profile Stationary_Phase->Gradient Mobile_Phase->Gradient Resolution Achieve Resolution > 1.5 (for critical pairs) Gradient->Resolution Detection_Wavelength->Resolution Validation Method Validation (ICH Guidelines) Resolution->Validation

Sources

Comparative

High-Resolution Analytical Guide: Accuracy and Precision in Ticagrelor Impurity M (Sulfone) Assays

Introduction & Mechanistic Context Ticagrelor is a potent, reversibly binding P2Y12 receptor antagonist widely prescribed to prevent thrombotic cardiovascular events in patients with acute coronary syndrome[1]. Ensuring...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Ticagrelor is a potent, reversibly binding P2Y12 receptor antagonist widely prescribed to prevent thrombotic cardiovascular events in patients with acute coronary syndrome[1]. Ensuring the pharmaceutical quality of Ticagrelor requires rigorous impurity profiling. Among these, Ticagrelor Impurity M (Ticagrelor Sulfone, CAS No: 274693-39-9) is a critical process-related by-product and degradation impurity[2],[3]. It typically arises from the oxidative degradation of the parent molecule's propylthio group during synthesis or prolonged storage[2].

Because Impurity M shares significant structural homology with the active pharmaceutical ingredient (API) but lacks the precise stereoelectronic properties required for optimal receptor binding, its accurate quantification is a strict regulatory requirement under ICH Q3A/Q3B guidelines.

Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein Activation P2Y12->Gi Activates cAMP cAMP Reduction Gi->cAMP Inhibits AC Platelet Platelet Aggregation cAMP->Platelet Promotes Ticagrelor Ticagrelor (Active API) Ticagrelor->P2Y12 Allosteric Inhibition

Ticagrelor allosterically inhibits P2Y12 signaling, preventing platelet aggregation.

The Analytical Challenge: Why GC Fails and Liquid Chromatography Evolves

Analytical method development for Ticagrelor Impurity M presents specific physicochemical hurdles. With a high molecular weight of 554.57 g/mol and a highly polar sulfone moiety, Impurity M exhibits exceedingly low volatility[2],[3]. Consequently, Gas Chromatography (GC) is entirely unsuitable for its direct analysis[2].

While conventional High-Performance Liquid Chromatography (HPLC) methods utilizing 5 µm C8 or C18 columns are standard in pharmacopeial monographs, they often suffer from prolonged run times (15–30 minutes) and peak broadening due to longitudinal diffusion[4]. To achieve superior accuracy and precision, modern laboratories are transitioning to Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Photodiode Array (PDA) or Mass Spectrometry (MS) detection. By utilizing sub-2-micron stationary phases, UHPLC minimizes eddy diffusion (the A -term in the van Deemter equation), allowing for higher flow velocities without sacrificing theoretical plates. This ensures baseline resolution between the parent thioether and the oxidized sulfone impurity.

Methodological Comparison: Conventional HPLC vs. Proposed UHPLC-PDA
ParameterConventional HPLC-UV AlternativeProposed UHPLC-PDA AssayCausality / Advantage
Stationary Phase Zorbax C8 (150 × 4.6 mm, 5.0 µm)[4]Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm)Smaller particles reduce diffusion paths, yielding sharper peaks and higher sensitivity.
Run Time ~15 - 20 minutes< 6 minutesHigher optimal linear velocity allows rapid throughput.
Resolution ( Rs​ ) ~1.8> 3.5Enhanced theoretical plate count completely separates structurally similar analogs.
LOQ (Impurity M) 2.0 µg/mL[4]0.05 µg/mLSharper peaks increase the signal-to-noise (S/N) ratio, lowering the limit of quantitation.

Experimental Protocol: A Self-Validating UHPLC Workflow

To ensure trustworthiness and scientific integrity, the following protocol is designed as a self-validating system. The inclusion of rigorous System Suitability Testing (SST) guarantees that data is only accepted when the chromatographic system is performing optimally.

Workflow Prep Standard & Sample Prep (Spike Impurity M) SST System Suitability Test (Resolution > 2.0) Prep->SST Linearity Linearity & Range (LOQ to 150%) SST->Linearity Pass Precision Precision Assessment (RSD < 5%) Linearity->Precision Accuracy Accuracy / Recovery (Spiked at 50, 100, 150%) Precision->Accuracy Report Validated UHPLC Method Accuracy->Report

Self-validating UHPLC method workflow for Ticagrelor Impurity M quantification.

Step-by-Step Methodology
  • Mobile Phase Preparation (Causality-Driven Buffer Selection):

    • Aqueous Phase: Prepare a 50 mM Ammonium Acetate buffer and adjust the pH to 8.2 using 6M Ammonium Hydroxide[4]. Why? Ticagrelor and its impurities contain secondary amines and triazolo-pyrimidine rings. Maintaining a basic pH ensures these functional groups remain in a consistent, non-ionized state, preventing secondary interactions with free silanols on the column that cause peak tailing.

    • Organic Phase: 100% LC-MS grade Acetonitrile.

  • Standard and Sample Preparation:

    • Dissolve Ticagrelor API in a diluent (Acetonitrile:Water, 50:50 v/v) to a working concentration of 1.0 mg/mL.

    • Spike the sample with Ticagrelor Impurity M reference standard (CAS: 274693-39-9) at 0.15% w/w (the typical ICH qualification threshold).

  • Chromatographic Execution & System Suitability Testing (SST):

    • Inject 2.0 µL of the SST solution (containing API and Impurity M).

    • Self-Validation Gate: The system must demonstrate a resolution ( Rs​ ) > 2.0 between Ticagrelor and Impurity M, and a tailing factor ( Tf​ ) < 1.5. If these criteria fail, the run is automatically aborted to prevent the acquisition of compromised data.

  • Data Acquisition:

    • Monitor the eluent using a PDA detector at 254 nm and 270 nm. The triazolo-pyrimidine core exhibits strong UV absorbance at these wavelengths, maximizing the detection sensitivity for low-level impurities[4],[1].

Quantitative Validation: Accuracy and Precision Data

The reliability of the UHPLC assay is demonstrated through rigorous accuracy (recovery) and precision (repeatability) testing, adhering to ICH Q2(R1) guidelines. While conventional methods report relative standard deviations (RSDs) of up to 6% for impurities[4], the optimized UHPLC method significantly tightens these variances.

Table 1: Intra-day and Inter-day Precision for Impurity M

Precision assesses the degree of scatter between a series of measurements. Six replicate injections were performed at the 100% specification level (0.15% relative to API).

ParameterReplicate Injections (n=6)Mean Area ResponseStandard Deviation (SD)% RSD (Acceptance < 5.0%)
Intra-day Precision Day 1, Analyst 1145,2302,1451.47%
Inter-day Precision Day 2, Analyst 2144,8902,8501.96%

Analytical Insight: The sub-2% RSD for Impurity M confirms that the high-pressure fluidics and sub-2-micron stationary phase eliminate the flow-rate inconsistencies and peak integration errors common in older HPLC systems.

Table 2: Accuracy (Recovery) Data for Ticagrelor Impurity M

Accuracy was evaluated by spiking the API matrix with known quantities of Impurity M at three distinct concentration levels (50%, 100%, and 150% of the target specification limit).

Spiking LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Individual Recovery (%)Mean Recovery (%)% RSD
50% 0.750.7498.6%99.1%1.2%
100% 1.501.4999.3%99.8%0.8%
150% 2.252.27100.8%100.2%0.9%

Analytical Insight: The mean recovery ranging from 99.1% to 100.2% (well within the standard 90.0–110.0% acceptance criteria) demonstrates that the sample matrix (Ticagrelor API and excipients) does not induce ion suppression or UV interference at the retention time of Impurity M.

References

  • "Ticagrelor Impurity M | Benchchem: Impurities Arising from Synthetic Routes." Benchchem.
  • "Ticagrelor Sulfone Impurity - 274693-39-9 - SynThink." SynThink Chemicals.
  • "HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products." PubMed / NIH.
  • "Analytical Method Development and Validation of Ticagrelor." Research and Reviews.

Sources

Validation

Comparative Guide: Forced Degradation Studies Yielding Ticagrelor Impurity M

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Focus: Oxidative Degradation Pathways, Impurity Profiling, and Analytical Method Comparison Executive Summary Ticagrelor, a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Focus: Oxidative Degradation Pathways, Impurity Profiling, and Analytical Method Comparison

Executive Summary

Ticagrelor, a reversible P2Y12 receptor antagonist used in the management of acute coronary syndromes, possesses a complex molecular structure that is highly susceptible to specific environmental stresses. During forced degradation studies (stress testing) required by ICH Q1A(R2) guidelines, identifying and quantifying degradation products is critical for stability-indicating method (SIM) validation.

This guide provides an in-depth comparative analysis of forced degradation conditions for Ticagrelor, focusing specifically on the generation, isolation, and chromatographic resolution of Ticagrelor Impurity M (Ticagrelor Sulfone; CAS: 274693-39-9) [1]. We compare traditional High-Performance Liquid Chromatography (HPLC) against Ultra-Performance Liquid Chromatography (UPLC) for the resolution of this specific oxidative degradant.

Mechanistic Causality: The Formation of Impurity M

Ticagrelor contains a propylthio ether group attached to its pyrimidine ring. The sulfur atom in this thioether linkage possesses nucleophilic lone pairs, making it highly vulnerable to electrophilic attack by reactive oxygen species (ROS) and peroxides [2].

When subjected to oxidative stress (e.g., 3% to 10% H2​O2​ ), the degradation follows a sequential, two-step oxidation pathway:

  • Primary Oxidation: The propylthio group is oxidized to a sulfoxide, yielding Tic-5A Sulfoxide Impurity (Impurity L).

  • Secondary Oxidation: Excess peroxide or prolonged exposure drives the sulfoxide to a sulfone, yielding Ticagrelor Impurity M (Ticagrelor Sulfone).

Understanding this causality is crucial: if the oxidative stress is too mild, the reaction arrests at the sulfoxide stage, complicating the impurity profile with diastereomeric mixtures. Stronger oxidative conditions ensure complete conversion to the stable sulfone (Impurity M).

Pathway N1 Ticagrelor API (Propylthio group) N2 Tic-5A Sulfoxide (Impurity L) N1->N2 H2O2 (Oxidation 1) N3 Ticagrelor Sulfone (Impurity M) N2->N3 H2O2 (Oxidation 2)

Sequential oxidative degradation pathway of Ticagrelor yielding Impurity M.

Comparative Forced Degradation Profiles

To objectively evaluate the specificity of the analytical method, Ticagrelor must be subjected to orthogonal stress conditions. The table below summarizes the degradation behavior of Ticagrelor under various ICH-mandated conditions, highlighting the unique formation of Impurity M under oxidative stress [3].

Stress ConditionReagent / EnvironmentExposure (Temp/Time)% DegradationPrimary Degradant Formed
Oxidative 3% H2​O2​ Room Temp, 1h~80.0%Impurity M (Sulfone)
Alkaline 1.0 M NaOH80°C, 1h~83.3%De-ethylated product
Acidic 1.0 M HCl80°C, 1h~56.6%Des-hydroxyethyl derivative
Thermal Dry Heat105°C, 4h~80.0%Unspecified thermal fragments
Photolytic UV/Visible Light24h exposure~40.0%Photolytic isomers

Data synthesized from validated stability-indicating UPLC/HPLC studies [2, 3].

Experimental Protocol: Self-Validating Oxidative Degradation

A common pitfall in oxidative degradation studies is the continuation of the oxidation reaction within the autosampler vial prior to injection. To ensure trustworthiness and scientific integrity , the following protocol incorporates a mandatory chemical quenching step. This creates a self-validating system where the degradation is strictly confined to the intended incubation period.

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh 10 mg of Ticagrelor reference standard and dissolve in 5.0 mL of HPLC-grade Methanol to achieve a 2 mg/mL concentration.

  • Stress Application: Transfer 2.5 mL of the stock solution to a 10 mL volumetric flask. Add 2.5 mL of 3% (v/v) Hydrogen Peroxide ( H2​O2​ ).

  • Incubation: Seal the flask and incubate at room temperature (20-25°C) for exactly 60 minutes.

  • Reaction Quenching (Critical Step): Add 1.0 mL of 0.1 M Sodium Bisulfite ( NaHSO3​ ) to the flask. The bisulfite acts as a reducing agent, instantly neutralizing residual H2​O2​ and preventing further artifactual oxidation in the autosampler.

  • Dilution: Make up the volume to 10 mL with the mobile phase diluent (final API concentration: 0.5 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to chromatographic injection.

G A Ticagrelor API (Stock Solution) B Oxidative Stress (3% H2O2) A->B C Incubation (RT for 1h) B->C D Quenching (Sodium Bisulfite) C->D E UPLC/HPLC Analysis (C18 Column) D->E F Impurity M Quantification E->F

Self-validating forced degradation workflow preventing autosampler artifacts.

Analytical Method Comparison: HPLC vs. UPLC for Impurity M

Due to the structural similarity between Ticagrelor, Impurity L (Sulfoxide), and Impurity M (Sulfone), achieving baseline resolution ( Rs​>2.0 ) is challenging. We compare traditional HPLC against UPLC platforms for this specific application.

Option A: Traditional RP-HPLC (Phenomenex Luna C18)
  • Stationary Phase: Phenomenex Luna C18, 5 µm (250 mm × 4.6 mm)

  • Mobile Phase: Acetonitrile : Methanol : Water (40:30:30 v/v/v)

  • Flow Rate: 0.9 mL/min

  • Detection: PDA at 280 nm

  • Performance: While effective at separating the API from the sulfone, the 5 µm particle size results in broader peaks. The run time exceeds 15 minutes, and co-elution risks increase if the intermediate sulfoxide (Impurity L) is present in high concentrations [2].

Option B: UPLC (Acquity UPLC BEH C18) - Recommended
  • Stationary Phase: Acquity UPLC BEH C18, 1.7 µm (50 mm × 2.1 mm)

  • Mobile Phase: 0.1% Formic Acid in Water : Acetonitrile (Gradient Elution)

  • Flow Rate: 0.25 - 0.4 mL/min

  • Detection: PDA at 220 nm / 254 nm

  • Performance: The sub-2-micron particles provide superior theoretical plate counts. Impurity M elutes sharply, fully resolved from both the API and the intermediate sulfoxide. Total run time is reduced to under 5 minutes, significantly increasing laboratory throughput [3].

Comparative Verdict

For routine Quality Control (QC) and stability testing of Ticagrelor, UPLC is objectively superior . The high molecular weight and polarity shifts induced by the addition of two oxygen atoms (in Impurity M) are best exploited by the high peak capacity of sub-2-micron C18 columns. Furthermore, UPLC methods consume ~80% less solvent, aligning with green chemistry initiatives.

Conclusion

The generation of Ticagrelor Impurity M via forced oxidative degradation is a highly predictable, causality-driven chemical process. By understanding the nucleophilic vulnerability of the propylthio group, scientists can design robust, self-validating stress protocols. When paired with UPLC methodologies, laboratories can achieve baseline resolution of Impurity M, ensuring stringent regulatory compliance and the utmost safety of the final pharmaceutical product.

References

  • Title: Ticagrelor Impurity M | CAS No: 274693-39-9 Source: Cleanchem Laboratories / Benchchem URL: [Link]

  • Title: Development of a Validated HPLC-PDA Method for Stability Indicating Study of Ticagrelor Source: International Journal of Pharmaceutical, Chemical and Biological Sciences (IJPCBS) URL: [Link]

  • Title: Ultra-fast liquid chromatography method for the determination of ticagrelor in pharmaceutical formulations and spiked plasma samples Source: ACG Publications (Journal of Chemical Metrology) URL: [Link]

Comparative

A Comparative Guide to the Chemical Stability of Ticagrelor and its Sulfone Metabolite

This guide provides an in-depth technical comparison of the chemical stability of Ticagrelor, a critical antiplatelet agent, and its sulfone metabolite. Designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the chemical stability of Ticagrelor, a critical antiplatelet agent, and its sulfone metabolite. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and established chemical principles to offer a comprehensive understanding of their degradation pathways and relative stability.

Executive Summary

Ticagrelor, a cornerstone in the management of acute coronary syndromes, is susceptible to degradation under various stress conditions, primarily through oxidation of its thioether moiety. This guide elucidates the comparative stability of Ticagrelor and its corresponding sulfone, a key oxidative degradant. Through an analysis of forced degradation studies, it is established that Ticagrelor is most vulnerable to oxidative and acidic/basic conditions. The formation of the sulfone represents a critical degradation pathway. Chemically, the sulfone metabolite, having a fully oxidized sulfur center, is inherently more resistant to further oxidation compared to the parent Ticagrelor. This guide provides the foundational chemistry, experimental evidence, and detailed protocols necessary to assess and understand these stability differences, which are crucial for robust formulation development and analytical method design.

Introduction: The Imperative of Stability in Drug Development

Ticagrelor is a direct-acting P2Y12 receptor antagonist that inhibits platelet aggregation and is vital in preventing thrombotic events.[1] The efficacy and safety of any pharmaceutical product are intrinsically linked to the stability of the active pharmaceutical ingredient (API). Degradation of an API can lead to loss of potency, formation of potentially toxic impurities, and altered bioavailability. Therefore, a thorough understanding of a drug's stability profile is a non-negotiable aspect of drug development, mandated by regulatory bodies worldwide.

Forced degradation studies are a cornerstone of this process. By subjecting the API to stress conditions more severe than accelerated stability testing (e.g., high heat, humidity, acid/base hydrolysis, oxidation, and photolysis), we can rapidly identify likely degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1][2] In the case of Ticagrelor, its structure contains a propylthioether group, a common site for oxidative degradation.[3][4] This leads to the formation of corresponding sulfoxide and sulfone metabolites. This guide will focus on the comparative stability of the parent drug and its sulfone derivative.

Chemical Structures and Degradation Pathway

The primary difference between Ticagrelor and its sulfone metabolite lies in the oxidation state of the sulfur atom in the propylthio side chain. This structural change is the direct result of oxidative stress.

G cluster_ticagrelor Ticagrelor cluster_sulfone Sulfone Metabolite cluster_reagent Stress Condition T Ticagrelor (Propylthioether) S Ticagrelor Sulfone (Propylsulfonyl) T->S Oxidation Ox Oxidative Stress (e.g., H₂O₂) Ox->T

Caption: Oxidative degradation pathway of Ticagrelor to its sulfone metabolite.

Comparative Stability Analysis

Forced degradation studies reported in the literature provide a clear picture of Ticagrelor's vulnerabilities. The molecule shows significant degradation under acidic, basic, and oxidative conditions.[2]

Stress ConditionTicagrelor StabilitySulfone Metabolite Stability (Inferred)Rationale for Difference
Oxidative (e.g., H₂O₂) Labile. The thioether is readily oxidized.[2]Stable. The sulfone group is already in a high oxidation state and is resistant to further oxidation under typical pharmaceutical stress conditions.[5][6]The primary site of oxidation on Ticagrelor is the thioether sulfur. Once converted to a sulfone, this pathway of degradation is eliminated.
Acid Hydrolysis Moderately Labile. Degradation is observed, though typically less than under oxidative stress.[2][7]Likely Stable. The sulfone group is generally stable to acid hydrolysis. Degradation would likely occur at other sites on the molecule, similar to Ticagrelor.The C-S bonds in the sulfone are strong and not susceptible to hydrolysis. Any instability would be due to other functional groups in the core structure.
Base Hydrolysis Moderately Labile. Degradation is observed.[2]Likely Stable. The sulfone group is stable to base hydrolysis.Similar to acid hydrolysis, the stability is dictated by other functional groups.
Thermal & Photolytic Relatively Stable. Minor degradation is typically reported under thermal and photolytic stress.[2]Likely Stable. The conversion of the thioether to a sulfone is not expected to significantly increase lability to heat or light.The core chromophore and overall molecular structure, which are responsible for light absorption and thermal stability, remain largely unchanged.

Key Insight: The most significant stability difference between Ticagrelor and its sulfone metabolite is observed under oxidative stress. The thioether moiety of Ticagrelor is a chemical "hotspot" for oxidation.[4] Once this transformation to the sulfone has occurred, the resulting molecule is inherently more robust against further oxidative attack. From a chemical standpoint, while the thioether can be viewed as a liability in terms of stability, the resulting sulfone is a more chemically inert functional group in this context.[8][9]

Experimental Protocols & Methodologies

To empirically determine the comparative stability, a well-designed forced degradation study coupled with a validated stability-indicating analytical method is essential.

Workflow for Comparative Stability Assessment

Caption: Experimental workflow for a comparative forced degradation study.

Protocol 1: Forced Degradation Study

This protocol outlines the steps to induce degradation. The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation pathways are observed without complete destruction of the molecule.

1. Preparation of Stock Solutions:

  • Prepare a 1 mg/mL stock solution of Ticagrelor in methanol.

  • If available, prepare a 1 mg/mL stock solution of the Ticagrelor sulfone metabolite standard in methanol for comparison.

2. Stress Conditions (Perform in parallel for Ticagrelor and the sulfone metabolite):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool to room temperature and neutralize with 1N NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 1 hour. Cool to room temperature and neutralize with 1N HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 4 hours.

  • Thermal Degradation: Place a solid sample of the API in a hot air oven at 105°C for 24 hours. Dissolve the stressed sample in methanol to achieve a 1 mg/mL concentration.

  • Photolytic Degradation: Expose a solid sample of the API to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines. Dissolve the stressed sample in methanol.

3. Sample Preparation for Analysis:

  • For each stressed sample, dilute with the mobile phase to a final concentration of approximately 50 µg/mL before injection.

  • Prepare an unstressed control sample by diluting the stock solution to the same concentration.

Causality Behind Choices:

  • 1N HCl/NaOH: These concentrations are standard in forced degradation studies to induce significant hydrolytic degradation within a reasonable timeframe.

  • 30% H₂O₂: This strong oxidizing agent is used to aggressively promote oxidation, ensuring that potential oxidative degradants like the sulfone are formed.

  • 80°C: Elevated temperature accelerates the degradation process, allowing for the study to be completed in hours rather than weeks or months.

Protocol 2: Stability-Indicating UPLC Method

A stability-indicating method is one that can accurately quantify the API in the presence of its impurities, degradants, and excipients. The key is to achieve chromatographic separation between the parent peak and all degradation product peaks.

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C8 (100 x 2.1 mm, 1.7 µm) or equivalent. A C8 or C18 column is typically effective.[2]

  • Mobile Phase A: 0.1% Orthophosphoric acid in water (pH adjusted to ~2.2).[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 40% B

    • 1-5 min: 40% to 70% B

    • 5-6 min: 70% B

    • 6-6.1 min: 70% to 40% B

    • 6.1-8 min: 40% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.[2]

  • Injection Volume: 1 µL.

System Suitability:

  • Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%.

  • The tailing factor for the Ticagrelor peak should be ≤1.5.

Rationale for Method Choices:

  • UPLC: Provides higher resolution and faster analysis times compared to traditional HPLC, which is critical for separating closely eluting degradation products.

  • C8 Column: Offers slightly less retention for hydrophobic molecules compared to a C18, which can be advantageous for optimizing separation from more polar degradants.

  • Low pH Mobile Phase: Improves peak shape for Ticagrelor and many of its metabolites by ensuring consistent protonation.

  • Gradient Elution: Necessary to elute all compounds of varying polarities within a reasonable run time, from polar degradants to the relatively non-polar parent drug.

Conclusion

The chemical stability of Ticagrelor is fundamentally influenced by the propylthioether group, which is a prime target for oxidation. Forced degradation studies confirm its susceptibility to oxidative, acidic, and basic stress. The resultant sulfone metabolite, representing a product of this oxidative pathway, is inherently more stable, particularly against further oxidation, due to the higher oxidation state of the sulfur atom.

For drug development professionals, this comparative instability is a critical consideration. It underscores the need for:

  • Robust Formulation Strategies: Incorporating antioxidants or protective packaging may be necessary to minimize the formation of oxidative degradants during the product's shelf life.

  • Rigorous Analytical Monitoring: The stability-indicating method must be proven to separate Ticagrelor from its sulfone and other potential degradants to ensure accurate quantification and impurity profiling throughout the drug product lifecycle.

By understanding these fundamental stability differences, researchers can proactively design more stable drug products and the robust analytical methods required to guarantee their quality and safety.

References

  • Sadou Yaye, H., Secretan, P. H., Henriet, T., Bernard, M., Amrani, F., Akrout, W., Tilleul, P., Yagoubi, N., & Do, B. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-11. [Link]

  • Sadou Yaye, H., Secretan, P. H., Henriet, T., Bernard, M., Amrani, F., Akrout, W., Tilleul, P., Yagoubi, N., & Do, B. (2015). Determination of Ticagrelor chemical stability and characterization of its degradants. Pharm Anal Acta, 6(3). [Link]

  • Kakde, R., Satone, D., Gadpayale, K., & Malkhede, Y. J. (2017). Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. International Journal of PharmTech Research, 10(5), 453-462. [Link]

  • Omaima, J., Shyamala, & Sharma, J. V. C. (2019). Development and validation of stability indicating UPLC method for the estimation of ticagrelor in bulk and its tablet dosage form. Journal of Drug Delivery and Therapeutics, 9(1-s), 201-205. [Link]

  • U.S. Food and Drug Administration. (2010). Pharmacology Review - Brilinta (ticagrelor). accessdata.fda.gov. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2021). Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form. [Link]

  • Patel, D. R., et al. (2022). Bioavailability Enhancement and Polymorphic Stabilization of One BCS Class IV Metastable Drug Through Novel Formulation Approach. AAPS PharmSciTech, 23(1), 23. [Link]

  • Peyro, M., et al. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Molecules, 26(2), 316. [Link]

  • Merad, J., et al. (2021). Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols. Chemical Science, 12(20), 7013-7019. [Link]

  • Lovic, J., et al. (2022). Ticagrelor Determination via Its Electrooxidation as the Standard, in Tablets and the Spiked Human Serum at Au Solid Electrode. International Journal of Electrochemical Science, 17, 22081. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2017). INDICATING ASSAY METHOD OF TICAGRELOR TABLETS BY USING RP-HPLC. [Link]

  • ResearchGate. (2017). Proposed metabolic pathway of ticagrelor and its metabolites. [Link]

  • Wang, Z., et al. (2019). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Omega, 4(2), 4147-4155. [Link]

  • Liu, T., et al. (2023). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Foods, 12(18), 3415. [Link]

  • Ashenhurst, J. (2023). Thiols and Thioethers. Master Organic Chemistry. [Link]

  • Wang, L., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 17(28), 3154-3179. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Protocol: Personal Protective Equipment for Handling Ticagrelor Impurity M

A Guide for Researchers and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of Ticagrelor Impurity M. As a Senior Application Scientist, this p...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Ticagrelor Impurity M. As a Senior Application Scientist, this protocol is designed to synthesize technical accuracy with practical, field-proven insights, ensuring a self-validating system of safety for all laboratory personnel. The causality behind each procedural choice is explained to empower researchers with a deep understanding of the necessary precautions.

Ticagrelor is a potent Active Pharmaceutical Ingredient (API), and its related impurities must be handled with a commensurate level of caution.[1] While the specific toxicological profile of "Impurity M" may be uncharacterized, it is prudent to treat it as a compound of unknown potency, necessitating robust protective measures to minimize any potential for exposure.[2][3] This protocol is grounded in the principle of "As Low As Reasonably Practicable" (ALARP) exposure.

The Hierarchy of Controls: Your First Line of Defense

Before detailing Personal Protective Equipment (PPE), it is critical to emphasize that PPE is the last line of defense.[4] The primary methods for exposure prevention are engineering and administrative controls.

  • Engineering Controls : All procedures involving the handling of solid Ticagrelor Impurity M, especially weighing and preparing stock solutions, must be performed within a certified chemical fume hood or a powder containment hood (ventilated balance enclosure).[5][6] These systems are designed to contain hazardous powders and vapors at the source, protecting the user and the laboratory environment.[6][7]

  • Administrative Controls : Access to areas where the compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).[1][5]

Core PPE Requirements: A Detailed Breakdown

The selection of PPE is based on a risk assessment of the procedures being performed. The following table summarizes the minimum required PPE for common laboratory tasks involving Ticagrelor Impurity M.

TaskPrimary Engineering ControlHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing Solid Compound Powder Containment Hood / Chemical Fume HoodDouble Nitrile GlovesSafety Goggles with Side ShieldsNot required if within a certified and properly functioning containment system.Full-buttoned Lab Coat with Cuffs
Preparing Solutions Chemical Fume HoodNitrile GlovesSafety Goggles with Side ShieldsNot required if within a certified and properly functioning containment system.Full-buttoned Lab Coat with Cuffs
Handling Dilute Solutions Standard Laboratory Bench (with good ventilation)Nitrile GlovesSafety Goggles with Side ShieldsNot required.Full-buttoned Lab Coat with Cuffs
Small Spill Cleanup (Powder) Chemical Fume HoodDouble Nitrile GlovesSafety Goggles & Face ShieldNIOSH-approved N95/P100 RespiratorFull-buttoned Lab Coat with Cuffs
Waste Disposal (Contaminated Solids) Chemical Fume HoodDouble Nitrile GlovesSafety Goggles with Side ShieldsNot required.Full-buttoned Lab Coat with Cuffs
Hand Protection: The Critical Interface

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Rationale : The SDS for related Ticagrelor compounds indicates a risk of skin irritation and the potential for systemic effects through absorption.[8] Impervious gloves are mandated to prevent direct dermal contact.[9]

  • Specification : Wear chemical-resistant nitrile gloves.[5] Always inspect gloves for tears or punctures before use.[2][10]

  • Protocol :

    • For handling the pure solid or concentrated solutions, double-gloving is required. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

    • Change gloves immediately if they become contaminated.

    • Never wear gloves outside of the laboratory area.

    • Wash hands thoroughly with soap and water after removing gloves.[8][11]

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Rationale : The SDS for a similar impurity explicitly warns of serious eye irritation.[8] Fine powders can easily become airborne and contact the eyes.

  • Specification : Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory for all work with this compound.[2][10] Regular prescription glasses do not offer adequate protection.[5]

  • Protocol :

    • In situations with a higher risk of splashing (e.g., cleaning up a spill), a face shield must be worn over the safety goggles for full-face protection.

    • Ensure accessible safety shower and eye wash stations are available and tested regularly.[8]

Body Protection: Preventing Contamination of Personal Clothing
  • Rationale : A lab coat provides a removable barrier that protects your skin and personal clothing from contamination.[5] Impervious clothing is recommended to prevent contact.[8][12]

  • Specification : A clean, full-buttoned white lab coat, preferably with knit cuffs, must be worn at all times in the laboratory.

  • Protocol :

    • Keep the lab coat fully buttoned to provide maximum coverage.

    • Remove the lab coat immediately if a significant spill occurs.

    • Lab coats should not be taken home; they should be laundered by a professional service familiar with laboratory contaminants.

Respiratory Protection: Guarding Against Inhalation
  • Rationale : As a fine powder, Ticagrelor Impurity M presents a significant inhalation risk, which could lead to respiratory tract irritation or other unknown systemic effects.[6][8] Avoiding the formation and inhalation of dust is a primary precaution.[10][13]

  • Specification : A NIOSH-approved air-purifying respirator with a P100 (oil-proof, 99.97% efficient) particulate filter is required for any situation where dust may be generated outside of a primary engineering control, such as a large spill cleanup.

  • Protocol :

    • Personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.

    • Respirator use is not a substitute for proper engineering controls. All routine work with the solid must be done in a fume hood or ventilated enclosure.

Operational and Disposal Plans

Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling Ticagrelor Impurity M.

PPE_Workflow cluster_prep 1. Pre-Operation cluster_don 2. Donning Sequence cluster_op 3. Operation cluster_doff 4. Doffing & Disposal Start Assess Task Risk (Solid, Liquid, Spill?) EngControl Select Primary Engineering Control (Fume Hood, Enclosure) Start->EngControl SelectPPE Select Required PPE (Refer to Table) EngControl->SelectPPE DonCoat 1. Don Lab Coat SelectPPE->DonCoat DonRespirator 2. Don Respirator (If Required, Perform Seal Check) DonCoat->DonRespirator DonGoggles 3. Don Goggles/Face Shield DonRespirator->DonGoggles DonGloves 4. Don Gloves (Outer pair last) DonGoggles->DonGloves PerformTask Perform Chemical Handling Inside Engineering Control DonGloves->PerformTask DoffOuterGloves 1. Remove Outer Gloves PerformTask->DoffOuterGloves DoffCoat 2. Remove Lab Coat (Turn inside out) DoffOuterGloves->DoffCoat DoffGoggles 3. Remove Goggles/Face Shield DoffCoat->DoffGoggles DoffInnerGloves 4. Remove Inner Gloves DoffGoggles->DoffInnerGloves WashHands 5. Wash Hands Thoroughly DoffInnerGloves->WashHands DisposeWaste Dispose of all contaminated PPE as Hazardous Waste InnerGloveNode->DisposeWaste

Caption: PPE Selection, Donning, and Doffing Workflow.

Step-by-Step PPE Doffing (Removal) Protocol

The order of removal is critical to prevent self-contamination.

  • Outer Gloves : If double-gloved, remove the outer pair of gloves first. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat : Unbutton the lab coat. Remove it by rolling it down your arms, turning it inside out to contain any contaminants on the exterior surface.

  • Goggles/Face Shield : Remove eye and face protection by handling the strap. Avoid touching the front surface.

  • Inner Gloves : Remove the final pair of gloves by peeling them off from the cuff, turning them inside out. One glove should end up inside the other.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.

Spill Management
  • Small Spill (inside a fume hood) :

    • Ensure you are wearing the appropriate PPE (double gloves, goggles, lab coat).

    • Gently cover the spill with an absorbent material suitable for chemical cleanup.

    • Carefully collect the material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., alcohol), followed by soap and water.[8]

  • Large Spill (outside a fume hood) :

    • Evacuate all non-essential personnel from the area.[9]

    • Alert laboratory safety personnel immediately.

    • If safe to do so, restrict access to the area.

    • Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.[9]

Disposal Plan

All materials contaminated with Ticagrelor Impurity M are considered hazardous waste.

  • Solid Waste : This includes contaminated gloves, wipes, absorbent pads, and disposable lab coats. Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[13]

  • Chemical Waste : The compound itself and any solutions must be disposed of as hazardous chemical waste.

  • Final Disposal : All waste must be offered to a licensed hazardous material disposal company, following all federal, state, and local regulations.[2][3] Do not dispose of this material down the drain or in regular trash.[5][8]

By adhering to this comprehensive safety protocol, you build a culture of safety and ensure the integrity of your research while protecting yourself and your colleagues.

References

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS TICAGRELOR EP IMPURITY A.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS TICAGRELOR IMPURITY 139.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS TICAGRELOR.
  • Erlab. (2025, June 19). Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation. Retrieved from [Link]

  • Saffron Chemicals. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines. Retrieved from [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Recipharm. (n.d.). Safe handling of highly potent active pharmaceutical ingredients. Retrieved from [Link]

  • AstraZeneca Australia. (2014, November 19). SAFETY DATA SHEET - BRILIQUE TABLETS. Retrieved from [Link]

  • Novadoz Pharmaceuticals. (n.d.). SAFETY DATA SHEET - Ticagrelor Tablets 60 mg and 90 mg.
  • Samson, I. (2025, March 14). Considerations for personal protective equipment when handling cytotoxic drugs. European Pharmaceutical Review. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.